4-Amino-N-ethylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZPXCJOUIWRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343968 | |
| Record name | 4-Amino-N-ethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-53-1 | |
| Record name | 4-Amino-N-ethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-ethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-ethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Amino-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-N-ethylbenzenesulfonamide, a sulfonamide compound of interest in medicinal chemistry. This document details its structural and physicochemical characteristics, outlines experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.
Compound Identification and Structure
This compound is an organic compound featuring a primary amine group and an N-ethylated sulfonamide group attached to a benzene ring.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 1709-53-1[1][2] |
| Molecular Formula | C₈H₁₂N₂O₂S[1][2] |
| Molecular Weight | 200.26 g/mol [1][2] |
| Canonical SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)N[2] |
| InChI | InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3[1] |
| InChI Key | FDZPXCJOUIWRII-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. Experimental and predicted values are noted where applicable.
| Property | Value | Source |
| Melting Point | 106 °C | [3] |
| Boiling Point | 367.9 ± 44.0 °C | Predicted[3] |
| Density | 1.260 ± 0.06 g/cm³ | Predicted[3] |
| Appearance | White particles or powdered crystal | General for sulfonamides[4] |
| Solubility | Slightly soluble in cold water; soluble in boiling water, acetone, ethanol, methanol, glycerin, hydrochloric acid, and sodium hydroxide solution. Insoluble in chloroform, ether, benzene, and petroleum ether. | General for related sulfonamides[4] |
| pKa | No experimental data available. Predicted values for similar sulfonamides vary. | |
| LogP (XLogP3) | 0.6 | Computed[1] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of this compound.
| Technique | Data Summary |
| ¹³C NMR Spectroscopy | Data available through SpectraBase.[1] |
| Mass Spectrometry (GC-MS) | Data available through the NIST Mass Spectrometry Data Center.[1] |
| Infrared (IR) Spectroscopy | Expected characteristic peaks would include N-H stretching for the primary amine and sulfonamide, S=O stretching, and aromatic C-H and C=C stretching. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below.
This method uses a specialized glass tube and an oil bath to ensure uniform heating.[5]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[5]
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or other heat source. The unique shape of the tube promotes convection currents, ensuring a uniform temperature distribution throughout the oil.[5][6]
-
Observation: The temperature is increased at a slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.[5]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid sample has turned into a clear liquid (completion of melting). This range is reported as the melting point.[8]
This protocol determines the solubility of the compound in various solvents.
-
Preparation: Label a series of small test tubes, each corresponding to a different solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, diethyl ether).
-
Measurement: Add approximately 25 mg of this compound to each test tube.
-
Solvent Addition: Add 0.75 mL of the respective solvent to each tube in small portions (e.g., 0.25 mL at a time).[9]
-
Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[9][10]
-
Observation: Visually inspect the tube for any undissolved solid. If the compound dissolves completely, it is classified as soluble in that solvent. If it remains partially or wholly undissolved, it is classified as insoluble.[10]
-
Classification: The solubility profile helps to classify the compound based on its polarity and the presence of acidic or basic functional groups.[11]
The dissociation constant (pKa) of the sulfonamide can be determined chromatographically.[12]
-
Mobile Phase Preparation: A series of buffered mobile phases with different, precisely known pH values are prepared. These typically consist of an acetonitrile-water mixture.[12]
-
Chromatography: A solution of this compound is injected into a reversed-phase liquid chromatography (LC) system equipped with a photodiode array (PDA) detector.[12][13]
-
Data Collection: The retention time of the compound is measured for each mobile phase pH.
-
pKa Calculation: The retention factor (k) is calculated from the retention time for each run. A plot of the retention factor versus the pH of the mobile phase will be sigmoidal. The pKa value corresponds to the pH at the inflection point of this curve. Alternatively, the absorbance spectra at the chromatographic peak maximum can be used to determine the pKa.[12][13]
Synthesis and Analysis Workflow
The synthesis and subsequent characterization of this compound follow a logical progression to ensure purity and structural confirmation.
Caption: General workflow for the synthesis and characterization of the title compound.
Biological Activity: Carbonic Anhydrase Inhibition
This compound, like many sulfonamides, has been investigated for its biological activity, particularly as an enzyme inhibitor.[2] One of the primary targets for this class of compounds is the zinc-containing metalloenzyme, carbonic anhydrase (CA).
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This process is vital for pH regulation and CO₂ transport.[14] Sulfonamides are known to be potent inhibitors of various CA isoforms.
References
- 1. This compound | C8H12N2O2S | CID 593572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1709-53-1 [smolecule.com]
- 3. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE price,buy 4-AMINO-N-ETHYL-BENZENESULFONAMIDE - chemicalbook [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-N-ethylbenzenesulfonamide (CAS 1709-53-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-ethylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds of significant interest in medicinal chemistry.[1] Sulfonamides have a well-established history as antimicrobial agents and have been explored for a variety of other therapeutic applications, including as carbonic anhydrase inhibitors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.
Chemical Structure and Properties
The fundamental structure of this compound consists of a benzene ring substituted with a sulfonamide group and an amino group at positions 1 and 4, respectively. The nitrogen atom of the sulfonamide group is further substituted with an ethyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1709-53-1 | [3][4][5] |
| Molecular Formula | C₈H₁₂N₂O₂S | [3][4] |
| Molecular Weight | 200.26 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| SMILES | CCNS(=O)(=O)c1ccc(N)cc1 | [3] |
| InChI | InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3 | [3] |
| InChIKey | FDZPXCJOUIWRII-UHFFFAOYSA-N | [3] |
| Physical Form | Solid | [4] |
| Purity | ≥95% (commercially available) | [4] |
| Storage Temperature | Room Temperature | [4] |
| XLogP3 | 0.6 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 200.06194880 Da | [3] |
| Topological Polar Surface Area | 80.6 Ų | [3] |
Synthesis
A general method for the synthesis of N-alkylated sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine.[6] For this compound, a plausible synthetic route would start from a protected 4-aminobenzenesulfonyl chloride, followed by reaction with ethylamine and subsequent deprotection.
Detailed Experimental Protocol (Hypothetical)
The following is a representative protocol for the synthesis of N-alkylated sulfonamides, adapted for the synthesis of this compound.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Ethylamine (solution in a suitable solvent, e.g., THF or as a gas)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Amine: Slowly add pyridine or triethylamine (1.1 equivalents) to the solution, followed by the dropwise addition of a solution of ethylamine (1.1 equivalents). Alternatively, ethylamine gas can be bubbled through the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-ethyl-4-acetamidobenzenesulfonamide.
-
Deprotection: To the crude intermediate, add a solution of aqueous HCl (e.g., 6M) and heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC).
-
Neutralization and Extraction: Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) until the pH is approximately 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield pure this compound.
Spectral Data
Table 2: Anticipated and Reported Spectral Data for this compound
| Technique | Data | Reference(s) |
| ¹³C NMR | Mentioned in PubChem, but no specific data provided. | [3] |
| GC-MS | NIST Mass Spectrometry Data Center lists fragments at m/z 156, 108, 114, and 200. | [3] |
| IR Spectroscopy | Characteristic peaks for sulfonamides include S=O stretching (asymmetric and symmetric) around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. N-H stretching from the amino and sulfonamide groups would be expected in the region of 3500-3200 cm⁻¹. | [7] |
Biological Activity
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors.[2] They typically act by binding to the zinc ion in the active site of the enzyme.[8] While specific inhibitory data for this compound is not widely published, studies on similar compounds suggest it may exhibit inhibitory activity against various carbonic anhydrase isoforms.[9]
A common method to assess carbonic anhydrase inhibition is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.[10]
Materials:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Test compound (this compound)
-
Known carbonic anhydrase inhibitor (e.g., Acetazolamide) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, p-NPA, test compound, and positive control in appropriate solvents (e.g., buffer for the enzyme, DMSO for the compounds).
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of the test compound or positive control. Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Antimicrobial Activity
Sulfonamides are known to act as antimicrobial agents by inhibiting the bacterial synthesis of folic acid.[1] They are competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[1] The broth microdilution method is a standard procedure for determining MIC.[11]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound (this compound)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in MHB in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the microplate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Table 3: Hypothetical Antimicrobial Activity Data Presentation
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Data not available |
| Staphylococcus aureus ATCC 29213 | Data not available |
| Pseudomonas aeruginosa ATCC 27853 | Data not available |
| Enterococcus faecalis ATCC 29212 | Data not available |
Conclusion
This compound is a sulfonamide derivative with potential applications in drug discovery, particularly in the areas of carbonic anhydrase inhibition and antimicrobial development. This technical guide has provided an overview of its chemical structure, properties, and a framework for its synthesis and biological evaluation. While specific quantitative data for this compound is limited in publicly available literature, the provided experimental protocols offer a robust methodology for researchers to generate such data and further explore the therapeutic potential of this and related molecules. Further research is warranted to fully characterize the biological activity profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H12N2O2S | CID 593572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1709-53-1 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Buy this compound | 1709-53-1 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
An In-depth Technical Guide on the Biological Activity of 4-Amino-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-N-ethylbenzenesulfonamide is a sulfonamide compound with recognized potential in medicinal chemistry. This document provides a comprehensive overview of its core biological activities, primarily focusing on its role as an enzyme inhibitor and its antimicrobial properties. While specific quantitative bioactivity data for this compound is not extensively available in public literature, this guide synthesizes the known mechanisms of the sulfonamide class, details relevant experimental protocols for its evaluation, and presents illustrative data from closely related analogs to provide a foundational understanding for research and development professionals.
Introduction
This compound belongs to the sulfonamide class of compounds, a well-established group of synthetic antimicrobial agents. The core structure, characterized by a sulfonyl group connected to an aniline ring, is a key pharmacophore responsible for a range of biological interactions. The primary biological activities attributed to this class of compounds, and by extension to this compound, are the inhibition of carbonic anhydrases and the disruption of bacterial folic acid synthesis.[1] These dual activities position such compounds as interesting candidates for further investigation in oncology and infectious diseases.
Core Biological Activities
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-documented class of carbonic anhydrase (CA) inhibitors.[2] These zinc-containing metalloenzymes play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Notably, certain isoforms, such as carbonic anhydrase IX (CA IX), are overexpressed in various tumors and are associated with tumor progression and metastasis.[3] The inhibitory action of sulfonamides is attributed to the binding of the sulfonamide moiety to the zinc ion within the enzyme's active site. While the binding affinity of this compound to carbonic anhydrase IX has been qualitatively assessed, specific quantitative data such as IC50 or Ki values are not readily found in the public domain.[3]
Antimicrobial Activity
The quintessential mechanism of action for sulfonamide antimicrobials is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, leading to a bacteriostatic effect.[1]
Quantitative Biological Data
As previously stated, specific quantitative data for this compound is sparse in the available literature. To provide a frame of reference for researchers, the following tables present illustrative data for closely related benzenesulfonamide derivatives against relevant biological targets.
Table 1: Illustrative Carbonic Anhydrase Inhibition Data for Benzenesulfonamide Analogs
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| 4-aminoethyl-benzenesulfonamide derivative 1 | hCA I | >10000 |
| 4-aminoethyl-benzenesulfonamide derivative 1 | hCA II | 118.4 |
| 4-aminoethyl-benzenesulfonamide derivative 1 | hCA IX | 30.3 |
| 4-aminoethyl-benzenesulfonamide derivative 1 | hCA XII | 4.5 |
| 4-aminoethyl-benzenesulfonamide derivative 2 | hCA I | 8960 |
| 4-aminoethyl-benzenesulfonamide derivative 2 | hCA II | 98.6 |
| 4-aminoethyl-benzenesulfonamide derivative 2 | hCA IX | 25.6 |
| 4-aminoethyl-benzenesulfonamide derivative 2 | hCA XII | 5.2 |
Note: The data presented is for illustrative purposes and represents values for 4-aminoethyl-benzenesulfonamide derivatives, not this compound itself.
Table 2: Illustrative Antimicrobial Activity Data for Sulfonamide Compounds
| Bacterial Strain | Compound Class | MIC (µg/mL) |
| Escherichia coli | Sulfonamide | 16 - >1024 |
| Staphylococcus aureus | Sulfonamide | 4 - 256 |
Note: This table provides a general range of Minimum Inhibitory Concentration (MIC) values observed for sulfonamides against common bacterial strains and is not specific to this compound.
Signaling Pathways and Mechanisms of Action
Inhibition of Bacterial Folic Acid Synthesis
The primary antimicrobial mechanism of sulfonamides is the inhibition of the folic acid synthesis pathway in bacteria. This pathway is essential for the production of tetrahydrofolate, a vital cofactor in the synthesis of DNA, RNA, and proteins.
Caption: Competitive inhibition of Dihydropteroate Synthase by this compound.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against carbonic anhydrase.
Caption: Workflow for determining the IC50 of a carbonic anhydrase inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Reconstitute purified human carbonic anhydrase (e.g., hCA II or hCA IX) in an appropriate buffer (e.g., Tris-SO4).
-
Prepare a fresh solution of the substrate, p-nitrophenyl acetate (p-NPA), in a solvent with minimal water content (e.g., acetonitrile).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the appropriate buffer.
-
Add the test compound solution (or solvent for control wells).
-
Add the carbonic anhydrase solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm using a microplate reader, taking kinetic readings over a set time period.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Materials:
-
Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum from a fresh culture adjusted to a 0.5 McFarland turbidity standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Conclusion
This compound is a compound of interest due to its structural similarity to known carbonic anhydrase inhibitors and antimicrobial sulfonamides. While specific quantitative data for this particular molecule remains to be broadly published, the established mechanisms of action of the benzenesulfonamide class provide a strong foundation for its potential biological activities. The experimental protocols detailed in this guide offer standardized methodologies for researchers to quantitatively assess its efficacy as a carbonic anhydrase inhibitor and an antimicrobial agent. Further investigation is warranted to fully elucidate the specific activity and potential therapeutic applications of this compound.
References
- 1. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Action of 4-Amino-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-N-ethylbenzenesulfonamide is a sulfonamide compound with potential therapeutic applications stemming from two primary mechanisms of action: enzyme inhibition and antimicrobial activity. As an enzyme inhibitor, it primarily targets carbonic anhydrases, with a noted potential for selective inhibition of tumor-associated isoform IX (CAIX). This inhibition leads to alterations in pH homeostasis, particularly in cancer cells, which can induce apoptosis. Its antimicrobial properties are characteristic of the sulfonamide class, involving the disruption of the bacterial folic acid synthesis pathway. This guide provides a detailed examination of these mechanisms, supported by experimental protocols and illustrative quantitative data from related compounds, to serve as a comprehensive resource for research and development.
Introduction
This compound belongs to the well-established class of sulfonamide drugs, which have a long history in medicinal chemistry. The core structure, a substituted benzene ring with a sulfonamide group and an amino group, is a versatile pharmacophore. The N-ethyl substitution on the sulfonamide moiety modulates its physicochemical properties, influencing its biological activity and selectivity. This document elucidates the molecular mechanisms through which this compound exerts its effects, focusing on its roles as a carbonic anhydrase inhibitor and an antimicrobial agent.
Mechanism of Action: Carbonic Anhydrase Inhibition
Primary aromatic sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, ion transport, and other physiological processes.
Biochemical Target and Signaling Pathway
The primary target of this compound in this context is carbonic anhydrase, particularly the tumor-associated isoform CAIX. CAIX is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment by catalyzing the hydration of CO2 produced by cancer cell metabolism. This acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH (pHi) is critical for tumor progression, invasion, and resistance to therapy.
The mechanism of inhibition involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase, mimicking a transition state of the natural substrate. This binding is highly specific and reversible.
By inhibiting CAIX, this compound disrupts the pH regulatory machinery of cancer cells. The inability to efficiently dispose of protons leads to intracellular acidification (a drop in pHi) and a decrease in the acidification of the tumor microenvironment. This intracellular pH drop can trigger a cascade of events leading to apoptosis (programmed cell death).
Visualizing the Signaling Pathway
Quantitative Data
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| 4-Aminobenzenesulfonamide | 25000 | 240 | 37 | 35 |
| Ureido-substituted benzenesulfonamide 1 | 15.6 | 1.2 | 0.91 | 4.5 |
| Ureido-substituted benzenesulfonamide 2 | 8970 | 116 | 126.2 | 48.9 |
Note: Data is illustrative and sourced from studies on various benzenesulfonamide derivatives to show representative values.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase isoforms is typically determined using a stopped-flow CO2 hydrase assay or an esterase activity assay.
Protocol: Esterase Activity Inhibition Assay
-
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Assay Buffer (e.g., 10 mM HEPES-Tris, pH 7.4)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compound: this compound
-
Reference Inhibitor: Acetazolamide
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.
-
Add a fixed amount of the carbonic anhydrase enzyme solution to each well of the microplate.
-
Add the different concentrations of the test compound or reference inhibitor to the wells. Include control wells with enzyme and buffer only (no inhibitor).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding a solution of p-NPA to each well.
-
Immediately measure the absorbance at 400 nm kinetically over a period of time (e.g., 3 minutes). The product, p-nitrophenol, is yellow.
-
The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of inhibition for each concentration of the inhibitor is calculated relative to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.
-
Mechanism of Action: Antimicrobial Activity
As a sulfonamide, this compound is expected to exhibit antimicrobial activity through the well-established mechanism of folic acid synthesis inhibition in bacteria.
Biochemical Target and Pathway
The target of sulfonamides is dihydropteroate synthase (DHPS), a bacterial enzyme essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.
This compound acts as a competitive inhibitor of DHPS. Its chemical structure is similar to that of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of DHPS, the sulfonamide prevents the incorporation of PABA into dihydropteroate, thereby halting the folic acid synthesis pathway. This leads to a depletion of essential metabolites and ultimately results in a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.
Visualizing the Antimicrobial Workflow
Quantitative Data
Specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not widely reported. The following table provides representative MIC values for other sulfonamide drugs to illustrate the expected range of activity.
| Bacterial Strain | Sulfamethoxazole MIC (µg/mL) | Sulfadiazine MIC (µg/mL) |
| Staphylococcus aureus | 8 - >128 | 16 - 256 |
| Escherichia coli | 16 - >1024 | 32 - >1024 |
| Streptococcus pneumoniae | 2 - 64 | 4 - 128 |
| Pseudomonas aeruginosa | >1024 | >1024 |
Note: Data is illustrative and sourced from general clinical microbiology data for sulfonamides.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution Method
-
Materials:
-
Test Compound: this compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB.
-
Perform serial two-fold dilutions of the compound in CAMHB across the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (containing the serially diluted compound) with the bacterial suspension.
-
Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (bacterial growth). The MIC can also be determined by measuring the optical density at 600 nm.
-
Conclusion
This compound demonstrates a dual mechanism of action with therapeutic potential in both oncology and infectious diseases. Its ability to inhibit carbonic anhydrase IX presents a targeted approach for cancer therapy by disrupting tumor pH regulation and inducing apoptosis. Concurrently, its function as a competitive inhibitor of dihydropteroate synthase provides a classic sulfonamide-based antimicrobial effect. Further research is warranted to quantify the specific inhibitory constants and antimicrobial spectrum of this particular derivative to fully elucidate its therapeutic potential and guide future drug development efforts. The experimental protocols detailed herein provide a robust framework for such investigations.
References
Unveiling the Therapeutic Potential of 4-Amino-N-ethylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-N-ethylbenzenesulfonamide, a member of the sulfonamide class of compounds, holds significant therapeutic promise owing to its structural features that suggest potential applications as both a carbonic anhydrase inhibitor and an antimicrobial agent. While specific quantitative bioactivity data for this particular molecule is not extensively available in public-domain literature, this guide synthesizes the known physicochemical properties of this compound and extrapolates its potential therapeutic applications based on the well-established mechanisms of action of the sulfonamide functional group and data from closely related analogues. This document provides a comprehensive overview of its potential as an anticancer agent via the inhibition of tumor-associated carbonic anhydrase isoforms and as an antibacterial agent through the disruption of the essential bacterial folic acid synthesis pathway. Detailed experimental protocols for the synthesis and evaluation of such compounds are also presented to facilitate further research and drug development efforts in this area.
Introduction
This compound (CAS: 1709-53-1) is an aromatic sulfonamide with a molecular structure that makes it a compelling candidate for investigation in medicinal chemistry. The primary amino group and the sulfonamide moiety are key pharmacophoric features that underpin the biological activities of numerous clinically significant drugs. The sulfonamide group is the cornerstone of a major class of antibiotics and is also found in a variety of other therapeutic agents, including diuretics, anticonvulsants, and hypoglycemic agents. This guide explores the therapeutic landscape of this compound, focusing on its potential as a targeted anticancer agent and a broad-spectrum antimicrobial.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1709-53-1 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)N | [1] |
| Melting Point | 106 °C | |
| Boiling Point | 367.9±44.0 °C (Predicted) | |
| Density | 1.260±0.06 g/cm³ (Predicted) | |
| pKa | 12.57±0.50 (Predicted) |
Potential Therapeutic Applications
Carbonic Anhydrase Inhibition: An Anticancer Strategy
The primary sulfonamide group is a well-established zinc-binding group that can effectively inhibit metalloenzymes, most notably the carbonic anhydrases (CAs). Several human CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and play a crucial role in tumor progression by regulating pH in the tumor microenvironment. Inhibition of these tumor-associated CAs can lead to an increase in intracellular pH and a decrease in extracellular pH, ultimately inducing apoptosis in cancer cells.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Ureido-sulfonamide (SH7s) | - | - | 15.9 | 55.2 |
| 4-(Pyrazolyl)benzenesulfonamide urea | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 |
Note: The data presented is for representative sulfonamide compounds to illustrate the potential inhibitory activity of this class. Specific data for this compound is not currently available in the cited literature.
The structural features of this compound, particularly the unsubstituted sulfonamide group, suggest that it is likely to exhibit inhibitory activity against various CA isoforms. Further research is warranted to determine its specific inhibitory profile and selectivity.
Caption: Inhibition of CA IX by sulfonamides disrupts pH balance in tumor cells.
Antimicrobial Activity: Targeting Folic Acid Synthesis
The sulfonamide class of antibiotics functions by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication that bacteria must synthesize de novo. As humans obtain folic acid from their diet, this pathway represents a selective target for antimicrobial therapy.
| Organism | Sulfamethoxazole MIC (µg/mL) |
| Staphylococcus aureus | 2 - >128 |
| Streptococcus pneumoniae | 8 - >128 |
| Escherichia coli | 8 - >1024 |
| Haemophilus influenzae | 0.5 - 32 |
Note: The data presented is for a representative sulfonamide to illustrate the potential antimicrobial activity. Specific data for this compound is not currently available in the cited literature.
Caption: Sulfonamides act as competitive inhibitors of DHPS in bacteria.
Experimental Protocols
Synthesis of this compound
Step 1: Acetylation of a suitable starting material (e.g., 4-aminophenol).
-
React 4-aminophenol with acetic anhydride in an appropriate solvent.
-
Isolate the resulting N-(4-hydroxyphenyl)acetamide.
Step 2: Chlorosulfonation.
-
React N-(4-hydroxyphenyl)acetamide with chlorosulfonic acid at a controlled temperature.
-
Carefully quench the reaction mixture with ice water to precipitate the p-acetamidobenzenesulfonyl chloride.
Step 3: Amination.
-
React the p-acetamidobenzenesulfonyl chloride with ethylamine in a suitable solvent such as dichloromethane or chloroform.
-
The reaction is typically carried out in the presence of a base like triethylamine to neutralize the HCl byproduct.
-
Isolate the resulting N-acetyl-4-amino-N-ethylbenzenesulfonamide.
Step 4: Hydrolysis.
-
Hydrolyze the acetyl group using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).
-
Neutralize the reaction mixture to precipitate the final product, this compound.
-
Purify the product by recrystallization.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II or a tumor-associated isoform).
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Test Compound (this compound) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the CA enzyme solution. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate to all wells.
-
Immediately measure the absorbance at 400 nm kinetically over a period of 10-30 minutes.
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Test Compound (this compound) dissolved in a suitable solvent.
-
Bacterial culture in logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microplate.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can also be determined by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound presents a compelling scaffold for the development of novel therapeutic agents. Its structural similarity to known carbonic anhydrase inhibitors and sulfonamide antibiotics strongly suggests a dual potential in oncology and infectious disease. The lack of specific bioactivity data for this compound in the public domain highlights a significant opportunity for further research.
Future studies should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol for this compound.
-
In Vitro Bioactivity Profiling: Comprehensive screening against a panel of human carbonic anhydrase isoforms to determine its inhibitory potency and selectivity.
-
Antimicrobial Spectrum Determination: Evaluation of its antimicrobial activity against a broad range of clinically relevant bacterial pathogens to establish its MIC values.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency and selectivity for its identified biological targets.
-
In Vivo Efficacy Studies: Preclinical evaluation in relevant animal models of cancer and infectious disease to assess its therapeutic potential.
The exploration of this compound and its derivatives could lead to the discovery of novel and effective treatments for a range of diseases, underscoring the enduring importance of the sulfonamide scaffold in medicinal chemistry.
References
4-Amino-N-ethylbenzenesulfonamide: A Technical Guide to its Evaluation as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-ethylbenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in pharmacology, most notably for their antimicrobial properties and their potent inhibition of carbonic anhydrases (CAs). Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial for a myriad of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.[1]
There are 15 known human CA isoforms, with at least 12 being catalytically active.[2] Dysregulation of these isoforms is implicated in various pathologies. For instance, overexpression of CA IX and CA XII is frequently associated with solid tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and resistance to therapy.[1][3][4][5][6] This makes CAs, particularly the tumor-associated isoforms, significant targets for therapeutic intervention.
This technical guide provides an in-depth overview of the enzyme inhibition studies concerning 4-aminobenzenesulfonamide derivatives, with a focus on the methodologies used to assess their potential as carbonic anhydrase inhibitors. While specific quantitative inhibition data for this compound is not extensively available in the reviewed literature, this document presents data for structurally related compounds to illustrate the inhibitory potential and selectivity profile of this chemical class. Detailed experimental protocols for key assays are provided to enable researchers to evaluate this and similar compounds.
Quantitative Inhibition Data: 4-Aminobenzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms
The inhibitory potency of sulfonamides against various CA isoforms is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition of the enzyme. The following tables summarize Kᵢ and dissociation constant (K_d) values for several 4-aminobenzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. This data is compiled from multiple studies and serves as a reference for the expected range of activity for this class of compounds. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for comparison.
Table 1: Inhibition Constants (Kᵢ) of 4-Aminobenzenesulfonamide Derivatives Against hCA Isoforms I, II, IX, and XII.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| 4-(Pyrazolyl)benzenesulfonamide ureas (SH7s) | - | - | 15.9 | 55.2 |
| Ureidobenzenesulfonamides | - | - | 25 - 882 | 8.8 - 175 |
| 4-Anilinoquinazoline-based benzenesulfonamides (Compound 4a) | - | 2.4 | - | - |
| 4-Anilinoquinazoline-based benzenesulfonamides (Compound 4g) | - | - | - | 30.5 |
| N-((4-sulfamoylphenyl)carbamothioyl) amides (Compound 3f) | - | 5.3 | - | - |
| N-((4-sulfamoylphenyl)carbamothioyl) amides (Compound 3d) | - | - | - | - |
Note: Data is compiled from multiple sources for illustrative purposes.[7][8][9] Dashes indicate data not available in the cited literature.
Table 2: Dissociation Constants (K_d) of N-aryl-β-alanine and Diazobenzenesulfonamide Derivatives Against Various hCA Isoforms.
| Compound Type / Number | Target Isoform | K_d (µM) |
| N-aryl-β-alanine derivative (Compound 5) | CA II | 0.83 |
| N-aryl-β-alanine derivative (Compound 6) | CA II | 0.67 |
| N-aryl-β-alanine derivative (Compound 18) | CA II | 0.67 |
| N-aryl-β-alanine derivative (Compound 20) | CA XII | 1.85 |
| Diazobenzenesulfonamide (Compound 31) | CA I | 0.006 |
Note: Data extracted from a study on N-aryl-β-alanine and diazobenzenesulfonamide derivatives of 4-aminobenzenesulfonamide.[2]
Experimental Protocols
A thorough evaluation of a potential enzyme inhibitor requires robust and reproducible experimental protocols. The following sections detail the methodologies for two primary assays used to determine the inhibitory activity of compounds against carbonic anhydrases.
Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrases and determining the inhibition constants of their inhibitors. It measures the enzyme's ability to catalyze the hydration of CO₂ in real-time.
Principle: The assay follows the change in pH that occurs during the CA-catalyzed hydration of CO₂. A pH indicator, such as phenol red, is used, and the change in its absorbance is monitored over a short period (10-100 seconds) using a stopped-flow instrument. The initial rates of the reaction are measured at different substrate (CO₂) concentrations, both in the absence and presence of the inhibitor.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Inhibitor stock solution (e.g., 0.1 mM in a suitable solvent like DMSO or deionized water)
-
Buffer: 20 mM HEPES (for α-CAs, pH 7.5) or 20 mM TRIS (for β-CAs, pH 8.3)
-
pH indicator: 0.2 mM Phenol Red
-
Sodium sulfate (Na₂SO₄): 20 mM (to maintain constant ionic strength)
-
CO₂ solutions of varying concentrations (1.7 to 17 mM)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare working solutions of the enzyme and inhibitor in the appropriate buffer.
-
Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Set the stopped-flow instrument to monitor the absorbance at the maximum wavelength for the pH indicator (557 nm for phenol red).
-
Rapidly mix the enzyme/inhibitor solution with the CO₂ substrate solution in the stopped-flow instrument.
-
Record the initial rates of the reaction for the first 5-10% of the reaction progress. At least six traces should be recorded for each inhibitor concentration.
-
Determine the uncatalyzed rate of CO₂ hydration by performing the experiment without the enzyme and subtract this from the observed rates.
-
Repeat the experiment with varying concentrations of the inhibitor.
-
Calculate the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.
Fluorescent Thermal Shift Assay (FTSA)
FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method to screen for ligand binding and to determine binding affinities.
Principle: This assay is based on the principle that the binding of a ligand (inhibitor) to a protein generally increases its thermal stability. The stability of the protein is monitored by measuring its unfolding temperature (melting temperature, Tₘ) in the presence of an environment-sensitive fluorescent dye (e.g., SYPRO Orange). This dye fluoresces when it binds to the hydrophobic regions of the protein that become exposed upon unfolding. The Tₘ is the temperature at which 50% of the protein is unfolded. A shift in Tₘ (ΔTₘ) in the presence of a ligand indicates binding.
Materials:
-
Purified carbonic anhydrase protein
-
Inhibitor stock solutions at various concentrations
-
Fluorescent dye (e.g., SYPRO Orange)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0, with 100 mM NaCl)
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
Procedure:
-
Prepare a master mix containing the protein and the fluorescent dye in the assay buffer.
-
Dispense the master mix into the wells of a PCR plate.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each step.
-
Plot the fluorescence intensity as a function of temperature to generate melting curves.
-
Determine the Tₘ for each concentration of the inhibitor. The Tₘ is the inflection point of the melting curve, which can be determined by fitting the data to the Boltzmann equation or by finding the peak of the first derivative of the curve.
-
Plot the ΔTₘ (Tₘ with inhibitor - Tₘ without inhibitor) against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to an appropriate binding model to calculate the dissociation constant (K_d).
Signaling Pathways and Rationale for Inhibition
The inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, is a promising strategy in oncology. These enzymes play a critical role in regulating pH in the tumor microenvironment, which is essential for tumor cell survival, proliferation, and invasion.[1][3][4][5][6]
Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1 (HIF-1) is stabilized and activated. HIF-1, in turn, upregulates the expression of genes that help the cancer cells adapt to the low-oxygen environment, including CA IX and CA XII.[10]
The catalytic activity of these extracellular CAs contributes to the acidification of the tumor microenvironment. They hydrate the CO₂ produced by the highly metabolic tumor cells into protons and bicarbonate ions. The protons remain in the extracellular space, lowering the pH, while the bicarbonate ions are transported into the cancer cells, where they buffer the intracellular pH and prevent acidosis. This pH gradient (acidic outside, neutral/alkaline inside) is crucial for the activity of enzymes involved in glycolysis and for the invasive behavior of cancer cells.[1][6]
By inhibiting CA IX and CA XII, it is hypothesized that the acidification of the tumor microenvironment can be reduced, and the intracellular pH of cancer cells can be disrupted, leading to apoptosis and a reduction in tumor growth and metastasis. Furthermore, the altered pH can increase the efficacy of certain chemotherapeutic agents.[11]
Conclusion
This compound is a representative of a class of compounds with significant potential for the inhibition of carbonic anhydrases. While specific data for this particular molecule is limited in the current literature, the extensive research on related 4-aminobenzenesulfonamide derivatives demonstrates potent, and in some cases, isoform-selective inhibition of human carbonic anhydrases. The established role of CA isoforms, particularly CA IX and CA XII, in cancer progression provides a strong rationale for the continued investigation of these inhibitors. The detailed experimental protocols and the understanding of the underlying signaling pathways presented in this guide offer a solid framework for researchers to evaluate this compound and other novel sulfonamides as potential therapeutic agents. Future studies should aim to generate specific quantitative data for this compound to fully elucidate its inhibitory profile and therapeutic potential.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrases: Role in pH Control and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Properties of N-Ethyl Substituted Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial properties of N-ethyl substituted sulfonamides. It consolidates key findings on their synthesis, biological activity, and mechanism of action, presenting data in a structured format to aid in research and development efforts. The information is curated from recent scientific literature to provide an in-depth resource for professionals in the field of medicinal chemistry and drug discovery.
Introduction to N-Ethyl Substituted Sulfonamides
Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy. The general structure, characterized by a sulfonyl group linked to an amine, has proven to be a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3] N-alkylation of the sulfonamide nitrogen, particularly with ethyl groups, has been explored as a strategy to modulate the physicochemical and biological properties of these compounds, including their antimicrobial potency and spectrum of activity.[4] This guide focuses specifically on N-ethyl substituted derivatives, examining their efficacy against various microbial pathogens.
Antimicrobial Activity: Quantitative Data
The antimicrobial activity of N-ethyl substituted sulfonamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for several N,N-diethyl substituted sulfonamide derivatives against common bacterial strains.
Table 1: Antibacterial Activity of α-Tolylsulfonamides and their N,N-Diethyl Alkanamide Derivatives against E. coli
| Compound ID | Structure/Name | MIC (μg/mL) |
| 1 | 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | >100 |
| 6 | 4-((phenylmethylsulfonamido)methyl)benzoic acid | 100 |
| 7 | 3-phenyl-2-(phenylmethylsulfonamido)propanoic acid | 100 |
| 11 | 4-(3-hydroxy-2-(phenylmethylsulfonamido)propyl)phenyl phenylmethanesulfonate | 100 |
| 12 | N,N-diethyl-2-(phenylmethylsulfonamido)acetamide | 100 |
| 14 | N,N-diethyl-2-(phenylmethylsulfonamido)propanamide | 100 |
| 22 | 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido)propyl)phenyl phenylmethanesulfonate | 12.5 |
Source: Data extracted from a study on room temperature synthesis and antibacterial activity of new sulfonamides containing N,N-diethyl-substituted amido moieties.[5][6][7]
Table 2: Antibacterial Activity of α-Tolylsulfonamides and their N,N-Diethyl Alkanamide Derivatives against S. aureus
| Compound ID | Structure/Name | MIC (μg/mL) |
| 2 | 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | 1.8 |
| 4 | (S)-1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | >100 |
| 5 | 2-((4-chlorophenyl)methylsulfonamido)acetic acid | >100 |
| 10 | 4-(2-(phenylmethylsulfonamido)ethyl)phenol | >100 |
| 11 | 4-(3-hydroxy-2-(phenylmethylsulfonamido)propyl)phenyl phenylmethanesulfonate | >100 |
| 17 | N,N-diethyl-3-hydroxy-2-(phenylmethylsulfonamido)propanamide | >100 |
| 20 | N,N-diethyl-3-(4-hydroxyphenyl)-2-(phenylmethylsulfonamido)propanamide | >100 |
Source: Data extracted from a study on room temperature synthesis and antibacterial activity of new sulfonamides containing N,N-diethyl-substituted amido moieties.[5][6][7]
Table 3: Antibacterial Activity of N,N-diethyl-3-substituted-2-(4-methylphenylsulfonamido)alkanamides
| Compound ID | Structure/Name | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus |
| 8j | N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | 12.5 | 25 |
Source: Data from a study on the synthesis and antibacterial activity of N,N-diethyl-3-substituted-2-(4-methylphenylsulfonamido)alkanamides.[8]
Mechanism of Action
The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a bacteriostatic effect.[1][5]
Caption: Competitive inhibition of dihydropteroate synthase by N-ethyl sulfonamides.
Experimental Protocols
This section details the generalized methodologies for the synthesis and antimicrobial evaluation of N-ethyl substituted sulfonamides, based on published literature.
General Synthesis of N,N-Diethyl-2-(arylsulfonamido)alkanamides
The synthesis of N,N-diethyl substituted sulfonamides often involves a multi-step process. A representative workflow is outlined below.
Caption: General workflow for the synthesis of N,N-diethyl substituted sulfonamides.
Step 1: Synthesis of Arylsulfonamide Precursors An amino acid is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled in an ice bath, and an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) is added portion-wise with vigorous stirring. The reaction mixture is stirred at room temperature for several hours. The solution is then acidified with dilute hydrochloric acid to precipitate the arylsulfonamide product. The solid is filtered, washed with water, and dried.
Step 2: Synthesis of N,N-Diethyl Alkanamide Derivatives The arylsulfonamide precursor is dissolved in an appropriate solvent (e.g., dichloromethane). A coupling agent (e.g., dicyclohexylcarbodiimide) and a base (e.g., triethylamine) are added, followed by the addition of diethylamine. The reaction is stirred at room temperature overnight. The resulting mixture is filtered, and the filtrate is washed successively with dilute acid, bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product, which is then purified by chromatography.
Characterization: The chemical structures of the synthesized compounds are confirmed by analytical and spectral data such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[5][6]
Antimicrobial Screening
Agar Well Diffusion Method: The antibacterial activity of the synthesized compounds can be initially screened using the agar well diffusion method.[9] Bacterial cultures are uniformly spread on the surface of a sterile nutrient agar plate. Wells are made in the agar using a sterile cork borer, and a fixed concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is measured to assess the antibacterial activity. A standard antibiotic (e.g., ciprofloxacin or streptomycin) is used as a positive control.[9]
Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined by a serial dilution method. A stock solution of each compound is prepared in a suitable solvent. Two-fold serial dilutions of the compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][8]
Structure-Activity Relationship (SAR)
The antimicrobial activity of sulfonamides is highly dependent on their chemical structure. For N-ethyl substituted derivatives, the following general observations can be made from the available data:
-
Influence of the N-Substituent: The introduction of the N,N-diethyl amide moiety can significantly impact the antibacterial activity. For instance, compound 22 , an N,N-diethyl derivative, showed potent activity against E. coli (MIC = 12.5 µg/mL), whereas its precursor without the diethylamide group was less active.[5][6][7]
-
Impact of the Aryl Group: The nature of the substituent on the aryl ring of the sulfonyl group can modulate the activity.
-
Role of the Amino Acid Scaffold: The amino acid from which the sulfonamide is derived also plays a crucial role in determining the biological activity.
Caption: Key structural features influencing the antimicrobial activity of N-ethyl sulfonamides.
Conclusion
N-ethyl substituted sulfonamides continue to be a promising area of research in the quest for new antimicrobial agents. The available data suggests that modification of the sulfonamide scaffold with N-ethyl groups, particularly as part of an N,N-diethyl amide moiety, can lead to compounds with significant antibacterial activity. Further exploration of the structure-activity relationships, including the synthesis and evaluation of a broader range of derivatives, is warranted to fully elucidate their therapeutic potential. The experimental protocols and summarized data presented in this guide serve as a valuable resource for researchers dedicated to advancing this field.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Exploring N-Ethyl-p-Toluene Sulfonamide: Properties, Applications, and Safety | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]
- 5. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room temperature synthesis and antibacterial activity of new sulfonamides containing n,n-diethyl-substituted amido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in a multitude of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The dysregulation of various CA isoforms has been implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.[2][3] Benzenesulfonamide derivatives represent a prominent and extensively studied class of CA inhibitors (CAIs).[4] This technical guide provides an in-depth overview of the inhibition of carbonic anhydrase by benzenesulfonamide derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.
Introduction
The sulfonamide functional group (R-SO₂NH₂) is the cornerstone of a major class of CAIs. The inhibitory mechanism of benzenesulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion within the enzyme's active site.[5][6] This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby arresting the enzyme's activity. The benzene ring and its various substitutions, often referred to as the "tail," extend into the active site cavity, where they can form additional interactions with amino acid residues, influencing both the potency and isoform selectivity of the inhibitor.[7][8]
Quantitative Analysis of Inhibition
The inhibitory potency of benzenesulfonamide derivatives is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor. The following tables summarize the inhibitory activities of a selection of benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibition Data for Benzenesulfonamide Derivatives against hCA Isoforms (Kᵢ in nM) [7][9][10][11]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 |
| Benzene- and Tetrafluorobenzenesulfonamides | ||||
| Compound 4c | - | - | 8.5 | - |
| Tetrafluorobenzenesulfonamide 5c | - | - | 1.5-38.9 | - |
| Pyrazoline Benzenesulfonamides | ||||
| Compound 26 (with piperonyl moiety) | - | 33.2 | - | - |
| Compound 31 (with benzoate moiety) | - | 41.5 | - | - |
| Triazole-Conjugated Benzenesulfonamides | ||||
| Triazolo-pyridine benzenesulfonamide 14 | - | - | Potent Inhibition | - |
| Triazolo-pyridine benzenesulfonamide 16 | - | - | Potent Inhibition | - |
| Triazolo-pyridine benzenesulfonamide 17 | - | - | Potent Inhibition | - |
| Benzoylthioureido Benzenesulfonamides | ||||
| Compound 7a | 58.20 | 2.50 | - | - |
| Compound 7b | 56.30 | 2.10 | - | - |
| Compound 7c | 33.00 | 56.60 | 31.20 | - |
| Compound 7f | 43.00 | 39.00 | 30.00 | - |
| Other Derivatives | ||||
| Ureidobenzenesulfonamide 3 | - | - | - | - |
| Ureidobenzenesulfonamide 10 | - | - | - | - |
| Compound 10a | - | 3.3 | - | - |
| Compound 10c | - | - | 568.8 | - |
| Compound 10d | - | 3.3 | - | - |
| Compound 15 | - | 3.3 | 6.1 | - |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
The determination of CA inhibitory activity is crucial for the evaluation of benzenesulfonamide derivatives. The following are detailed protocols for commonly employed assays.
Stopped-Flow CO₂ Hydrase Assay
This is the gold-standard method for measuring the catalytic activity of CA and its inhibition. It directly measures the enzyme-catalyzed hydration of CO₂.[1]
Principle: The assay monitors the change in pH resulting from the formation of a proton during the hydration of CO₂. A pH indicator, such as Phenol Red, is used, and the change in its absorbance is measured spectrophotometrically over a very short time scale.[12]
Materials:
-
Applied Photophysics SX.18MV-R stopped-flow spectrometer[12]
-
CO₂-saturated water[12]
-
Assay Buffer: 25 mM Hepes buffer containing 50 mM NaCl, pH 7.5[12]
-
pH Indicator: Phenol Red[12]
-
Human carbonic anhydrase isoforms (e.g., hCA II, hCA IV, hCA XII)[12]
-
Test inhibitor compounds and a standard inhibitor (e.g., Acetazolamide)
-
DMSO for dissolving compounds
Procedure:
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through MilliQ water for 1 hour at 25°C.[12]
-
Prepare the assay buffer with the pH indicator.
-
Prepare serial dilutions of the inhibitor compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., 0.4%).[12]
-
The enzyme solution is prepared in the assay buffer at a specific concentration (e.g., 20 nM for CA II, 25 nM for CA IV, 40 nM for CA XII).[12]
-
The enzyme solution (with or without inhibitor) is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored at 557 nm over time.[12]
-
The initial rates of the reaction are determined from the slopes of the absorbance curves.
-
Inhibition constants (Kᵢ) are calculated by fitting the data to appropriate enzyme inhibition models.
Colorimetric Esterase Activity Assay
This is a simpler, high-throughput compatible method that utilizes the esterase activity of carbonic anhydrase.[2]
Principle: Carbonic anhydrase can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, this rate decreases.[2][4]
Materials:
-
96-well microplate[2]
-
Microplate reader capable of kinetic measurements at 400-405 nm[2]
-
Human or bovine carbonic anhydrase[2]
-
Substrate: p-Nitrophenyl acetate (p-NPA)[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[2]
-
Organic Solvent: DMSO or acetonitrile to dissolve the substrate and inhibitors[2]
-
Test inhibitor compounds and a standard inhibitor (e.g., Acetazolamide)[2]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA enzyme (e.g., 1 mg/mL) in cold assay buffer and store at -20°C or -80°C.[2]
-
Prepare a working solution of CA by diluting the stock solution to the desired concentration just before the assay.[2]
-
Prepare a fresh stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO.[2]
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.[2]
-
-
Plate Setup (per well):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[2]
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.[2]
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[2]
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[2]
-
-
Assay Protocol:
-
Add the assay buffer and inhibitor solutions (or DMSO) to the wells.
-
Add the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow inhibitor binding.[2]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time plot).
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
-
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of the CA-inhibitor complex at atomic resolution, providing invaluable insights into the binding mode and the interactions that govern inhibitor potency and selectivity.[1][5][7]
General Protocol Outline:
-
Protein Expression and Purification: The target human carbonic anhydrase isoform is overexpressed (e.g., in E. coli) and purified to high homogeneity.
-
Crystallization: The purified CA is crystallized, often using the hanging drop vapor diffusion method.[1]
-
Co-crystallization or Soaking: The benzenesulfonamide inhibitor is either co-crystallized with the CA or soaked into pre-formed CA crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.[1]
Visualizations
Mechanism of Carbonic Anhydrase Inhibition by Benzenesulfonamides
Caption: Competitive inhibition of carbonic anhydrase by benzenesulfonamide.
Experimental Workflow for CA Inhibitor Screening
Caption: Workflow for the colorimetric CA inhibitor screening assay.
Logical Relationship of Structure-Activity
Caption: Key structural elements influencing inhibitor potency and selectivity.
Conclusion
Benzenesulfonamide derivatives remain a cornerstone in the development of carbonic anhydrase inhibitors. Their well-defined mechanism of action, synthetic tractability, and the extensive structure-activity relationship data available make them a versatile scaffold for designing potent and isoform-selective inhibitors. The experimental protocols detailed herein provide a robust framework for the evaluation of novel benzenesulfonamide-based CAIs. Future research in this area will likely focus on exploiting subtle differences in the active site cavities of the various CA isoforms to design inhibitors with improved selectivity, thereby minimizing off-target effects and enhancing therapeutic efficacy. The use of advanced techniques like X-ray crystallography will continue to be instrumental in guiding these drug design efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-N-ethylbenzenesulfonamide (C₈H₁₂N₂O₂S), a sulfonamide derivative with significant potential in medicinal chemistry. This document consolidates critical data on its physicochemical properties, synthesis, analytical methodologies, and biological activities. Notably, it explores its role as a carbonic anhydrase inhibitor and its antimicrobial properties, offering insights into its mechanism of action. Detailed experimental protocols and data are presented in a structured format to facilitate research and development applications.
Physicochemical Properties
This compound is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring substituted with an amino group and a sulfonamide group, the latter of which is further substituted with an ethyl group.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | --INVALID-LINK-- |
| Molecular Weight | 200.26 g/mol | --INVALID-LINK-- |
| CAS Number | 1709-53-1 | --INVALID-LINK-- |
| Melting Point | 106 °C | ChemicalBook |
| Boiling Point (Predicted) | 367.9 ± 44.0 °C | ChemicalBook |
| Density (Predicted) | 1.260 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 12.57 ± 0.50 | ChemicalBook |
| LogP (Predicted) | 0.6 | --INVALID-LINK-- |
| Solubility | Limited data available. Generally, sulfonamides exhibit low solubility in water, which can be pH-dependent.[1] | General Sulfonamide Properties |
Synthesis
The synthesis of this compound can be achieved through a multi-step process, typically starting from acetanilide. The general synthetic pathway involves the protection of the amino group, chlorosulfonation, amidation with ethylamine, and subsequent deprotection.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of N-substituted sulfonamides.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride
-
In a fume hood, add acetanilide portion-wise to an excess of chlorosulfonic acid at a temperature maintained below 10 °C with an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 60-70 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated 4-acetamidobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 4-Acetamido-N-ethylbenzenesulfonamide
-
Dissolve the dried 4-acetamidobenzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.
-
Cool the solution in an ice bath and add ethylamine (as an aqueous solution or gas) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
The reaction mixture is then poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound (Deprotection)
-
Suspend the 4-acetamido-N-ethylbenzenesulfonamide in dilute hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the acetyl group.
-
Cool the solution and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the final product.
-
Collect the this compound by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
Analytical Methodologies
The characterization and quantification of this compound can be performed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be employed for the analysis of this compound.[2]
| Parameter | Condition |
| Column | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 254-265 nm |
| Injection Volume | 5-20 µL |
| Column Temperature | 25-30 °C |
Note: For Mass Spectrometry (MS) compatible applications, volatile buffers such as formic acid or ammonium acetate should be used instead of non-volatile salts like phosphate.[2]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum would be expected to show signals corresponding to the ethyl group protons, the aromatic protons, and the amino group protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (64 Da).[3][4]
Biological Activity and Mechanism of Action
This compound exhibits biological activity primarily as a carbonic anhydrase inhibitor and, as a member of the sulfonamide class, possesses antimicrobial properties.
Carbonic Anhydrase Inhibition
This compound has been investigated for its inhibitory effects on various carbonic anhydrase (CA) isoforms.[5] It shows potential as a selective inhibitor of human carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis.[5][6] The primary sulfonamide moiety is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme.
Antimicrobial Activity
As a sulfonamide, this compound is expected to exhibit bacteriostatic activity against a broad spectrum of gram-positive and gram-negative bacteria.
Mechanism of Action: Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid (vitamin B9), a crucial precursor for the synthesis of nucleotides and certain amino acids. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, thereby inhibiting bacterial growth and replication. Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.
Conclusion
This compound is a compound of significant interest due to its dual role as a carbonic anhydrase inhibitor and an antimicrobial agent. The synthetic route is well-established for this class of molecules, and standard analytical techniques can be readily applied for its characterization and quantification. Further research into its specific inhibitory constants for various carbonic anhydrase isoforms and its minimum inhibitory concentrations against a range of microbial pathogens would be valuable for its potential development as a therapeutic agent. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 1709-53-1 [smolecule.com]
The Dawn of a New Era in Chemotherapy: An In-depth Technical Guide to the Discovery and History of Novel Sulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal discovery and rich history of sulfonamide compounds. From their serendipitous beginnings to their crucial role in modern medicine, we delve into the scientific milestones, key chemical syntheses, and the evolution of their therapeutic applications. This document offers detailed experimental protocols, quantitative biological data, and diagrammatic representations of key pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
A Landmark Discovery: The Advent of Sulfonamides
The story of sulfonamides begins in the early 20th century at the laboratories of Bayer AG in Germany.[1] In 1932, a team led by Gerhard Domagk was investigating coal-tar dyes for their potential antibacterial properties.[1][2] Their research led to the discovery of a red dye, Prontosil, which demonstrated remarkable efficacy in treating streptococcal infections in mice.[1][2] Interestingly, Prontosil was inactive in vitro, only exerting its antibacterial effect in living organisms.[1] This observation led to the groundbreaking discovery that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[3] This discovery, for which Domagk was awarded the Nobel Prize in Medicine in 1939, marked the dawn of the antibiotic revolution, providing the first broadly effective systemic antibacterial agents.[1][4] The active molecule, sulfanilamide, had been synthesized in 1906, and its patent had expired, leading to a surge in the production and development of numerous "sulfa" drugs in the late 1930s.[1]
Mechanism of Action: Targeting Bacterial Folic Acid Synthesis
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][5] This enzyme is crucial for the synthesis of folic acid (vitamin B9) in bacteria, a pathway absent in humans who obtain folate through their diet.[1][6] Bacteria utilize para-aminobenzoic acid (PABA) as a substrate for DHPS to produce dihydropteroic acid, a precursor to folic acid.[5][7] Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the utilization of PABA and thereby halting the production of folic acid.[1][7] Without folic acid, bacteria are unable to synthesize essential nucleic acids and proteins, leading to the cessation of their growth and multiplication.[5][6] To enhance their efficacy, sulfonamides are often combined with trimethoprim, an inhibitor of dihydrofolate reductase, another key enzyme in the folic acid pathway.[1][2] This sequential blockade of the same metabolic pathway results in a synergistic and often bactericidal effect.[2]
Caption: Mechanism of action of sulfonamides and trimethoprim.
Quantitative Data on Sulfonamide Activity
The following tables summarize the in vitro activity of various sulfonamide compounds against key bacterial pathogens and as inhibitors of carbonic anhydrase.
Table 1: Minimum Inhibitory Concentrations (MIC) of Sulfonamides against Bacterial Strains
| Compound/Drug | S. aureus (ATCC 25923) MIC (µg/mL) | S. aureus (Clinical Isolates) MIC Range (µg/mL) | Reference |
| Sulfonamide Derivative 1a | 64 - 256 | 64 - 512 | [2] |
| Sulfonamide Derivative 1b | 64 - 256 | 64 - 512 | [2] |
| Sulfonamide Derivative 1c | 64 - 256 | 64 - 512 | [2] |
| Sulfonamide Derivative 1d | 64 - 256 | 64 - 512 | [2] |
| Sulfamethoxazole-Trimethoprim | 32 | - | [8] |
| Sulfaguanidine | 512 | - | [8] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | 32 | 32 - 512 | [9] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | 64 | 32 - 512 | [9] |
Table 2: Inhibitory Activity (IC50) of Sulfonamide Derivatives against Carbonic Anhydrase II
| Compound | IC50 (µM) |
| Acetazolamide (Reference) | 5.86 |
| Compound 1e | 5.69 |
| Compound 2b | 3.96 |
| Compound 3a | 2.02 |
| Compound 3b | 2.92 |
| Compound 1a | 15.36 |
| Compound 1b | 6.89 |
| Compound 1c | 26.40 |
| Compound 1d | 13.42 |
| Compound 2a | 7.23 |
| Compound 2c | 14.12 |
| Data extracted from a study on synthesized sulfonamide derivatives.[3] |
Experimental Protocols
Synthesis of Sulfanilamide from Aniline
This multi-step synthesis is a classic laboratory procedure for the preparation of sulfanilamide.
Caption: Workflow for the synthesis of sulfanilamide from aniline.
Step 1: Synthesis of Acetanilide [1]
-
Dissolve 1 g of aniline in 30 mL of water and 1 mL of concentrated HCl in a 125 mL Erlenmeyer flask.
-
If the solution is colored, perform vacuum filtration through a pad of decolorizing charcoal.
-
Prepare a solution of 1 g of sodium acetate in 6 mL of water.
-
With stirring, add 1.2 mL of acetic anhydride to the aniline solution, followed immediately by the sodium acetate solution.
-
Stir the mixture, cool it in an ice bath, and collect the resulting acetanilide precipitate by vacuum filtration.
-
Ensure the product is completely dry before proceeding to the next step.
Step 2: Synthesis of p-Acetamidobenzenesulfonyl Chloride [1]
-
In a dry 25-mL Erlenmeyer flask, place 0.5 g of dry acetanilide.
-
Carefully add 1.25 mL of chlorosulfonic acid dropwise using a Pasteur pipet. Caution: Chlorosulfonic acid is corrosive and reacts violently with water.
-
After the initial reaction subsides (approximately 10 minutes), heat the mixture in a hot water bath for about 10 minutes to complete the reaction.
-
Slowly and with extreme caution, pipet the reaction mixture into 7 mL of ice water in another 25-mL Erlenmeyer flask while stirring.
-
Rinse the reaction flask with cold water and stir the product until a uniform white solid suspension is obtained.
-
Collect the p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.
Step 3: Synthesis of p-Acetamidobenzenesulfonamide [1]
-
Transfer the moist p-acetamidobenzenesulfonyl chloride to a 125 mL Erlenmeyer flask.
-
Add 15 mL of concentrated (28%) aqueous ammonia (ammonium hydroxide).
-
Heat the mixture in a fume hood using a hot plate until the odor of ammonia is no longer detectable.
-
Cool the mixture in an ice bath and collect the p-acetamidobenzenesulfonamide by suction filtration.
Step 4: Synthesis of Sulfanilamide [1]
-
Transfer the moist p-acetamidobenzenesulfonamide to a 25-mL Erlenmeyer flask.
-
Add 0.5 mL of concentrated HCl and 1 mL of water.
-
Gently boil the mixture until the solid dissolves and continue heating for an additional 10 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until it is neutral to pH paper.
-
Cool the mixture in an ice and collect the sulfanilamide precipitate by vacuum filtration.
-
The crude sulfanilamide can be recrystallized from water or ethanol for purification.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation of Sulfonamide Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the sulfonamide compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the sulfonamide dilutions with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacteria.[7]
Beyond Antibacterials: The Expanding Therapeutic Landscape of Sulfonamides
While their antibacterial properties are most renowned, the sulfonamide functional group is a versatile scaffold that has been incorporated into a wide range of therapeutic agents with diverse mechanisms of action.[1] These include diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), and sulfonylureas for the treatment of diabetes.[1] A significant class of non-antibacterial sulfonamides are the carbonic anhydrase inhibitors. These drugs, such as acetazolamide, are used in the treatment of glaucoma, altitude sickness, and certain types of epilepsy.[7] Their mechanism involves the inhibition of carbonic anhydrase enzymes, which play a role in various physiological processes, including the regulation of pH and fluid balance. The development of novel sulfonamide derivatives continues to be an active area of research, with ongoing efforts to discover new compounds with improved efficacy, selectivity, and safety profiles for a variety of diseases.[10][11]
References
- 1. docsity.com [docsity.com]
- 2. jocpr.com [jocpr.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Safety and Handling of 4-Amino-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Amino-N-ethylbenzenesulfonamide (CAS No. 1709-53-1), a compound of interest in various research and development applications. The following sections detail toxicological data, safe handling procedures, emergency response, and the experimental methodologies used to determine these safety parameters.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity and irritation.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4]
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin (Note: This classification is indicated by a 50% notification ratio in ECHA C&L Inventory).[1][2][3]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled (Note: This classification is indicated by a 50% notification ratio in ECHA C&L Inventory).[1][2][3]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.[1][2][3][4]
Signal Word: Warning
Hazard Pictograms:
Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. It is important to note that some of these values are predicted and should be used as a guide.
| Property | Value | Source |
| CAS Number | 1709-53-1 | [1][4][5][6] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][4][5] |
| Molecular Weight | 200.26 g/mol | [1][4][5] |
| Appearance | Solid | - |
| Melting Point | 106 °C | [4] |
| Boiling Point (Predicted) | 367.9 ± 44.0 °C | [4] |
| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 12.57 ± 0.50 | [4] |
| XLogP3 | 0.6 | [1][2] |
Toxicological Data
| Endpoint | GHS Classification | Notes |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2][3][4] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin (based on 50% of notifications to ECHA C&L Inventory).[1][2][3] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled (based on 50% of notifications to ECHA C&L Inventory).[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2][3][4] |
| Respiratory or Skin Sensitization | No data available | |
| Germ Cell Mutagenicity | No data available | |
| Carcinogenicity | No data available | |
| Reproductive Toxicity | No data available | |
| STOT-Single Exposure | Category 3 | May cause respiratory irritation.[1][2][3][4] |
| STOT-Repeated Exposure | No data available | |
| Aspiration Hazard | No data available |
Experimental Protocols
The safety data for chemical substances like this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological endpoints.
Acute Oral Toxicity (OECD Guidelines 420, 423, or 425)
Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD50 (the dose that is lethal to 50% of the test animals).
Methodology (Example based on OECD 423 - Acute Toxic Class Method):
-
Test Animals: Healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water. Food is withheld for a period before dosing.
-
Dose Preparation: The test substance is typically administered in a single dose by gavage. If not an aqueous solution, a suitable vehicle is used, for which toxicological characteristics are known.
-
Procedure: A stepwise procedure is used with a group of animals (typically 3) per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior) and body weight changes for at least 14 days.
-
Endpoint: The toxicity category is determined based on the number of animals that die at a given dose level. This method avoids using lethal doses for a large number of animals.
Skin Irritation (OECD Guideline 404 or 439)
Objective: To assess the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology (In Vitro - OECD 439: Reconstructed Human Epidermis Test Method):
-
Test System: A commercially available, reconstituted human epidermis model that mimics the properties of the upper layers of human skin.
-
Procedure:
-
The test substance (liquid or solid) is applied directly to the surface of the skin tissue model.
-
The tissue is exposed to the substance for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is thoroughly rinsed and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Endpoint Measurement: Cell viability is measured using a colorimetric assay (e.g., MTT assay). The reduction of MTT to a colored formazan by mitochondrial enzymes in viable cells is quantified spectrophotometrically.
-
Classification: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.
Eye Irritation (OECD Guideline 405)
Objective: To determine the potential of a substance to produce reversible or irreversible changes in the eye.
Methodology (In Vivo):
-
Test Animals: Healthy, adult albino rabbits are typically used.
-
Procedure:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
-
Observations: The degree of eye irritation is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions. The use of in vitro or ex vivo methods is strongly encouraged to reduce animal testing.
Skin Sensitization (OECD Guideline 442D)
Objective: To identify substances with the potential to cause skin sensitization (allergic contact dermatitis).
Methodology (In Vitro - ARE-Nrf2 Luciferase Test Method, e.g., KeratinoSens™):
-
Test System: A genetically modified human keratinocyte cell line containing a luciferase gene under the control of the antioxidant response element (ARE).
-
Principle: Skin sensitizers induce cellular stress pathways, leading to the activation of the Nrf2 transcription factor, which in turn activates the ARE and induces luciferase expression.
-
Procedure:
-
The keratinocyte cell line is exposed to a range of concentrations of the test substance for a defined period (e.g., 48 hours).
-
Cell viability is assessed to determine cytotoxic concentrations.
-
Luciferase activity is measured using a luminometer.
-
-
Endpoint: A substance is considered a sensitizer if it causes a statistically significant induction of luciferase activity above a certain threshold (e.g., 1.5-fold) at a non-cytotoxic concentration.
Mutagenicity (OECD Guideline 471 - Bacterial Reverse Mutation Test / Ames Test)
Objective: To detect gene mutations induced by a chemical substance.
Methodology:
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine or tryptophan) due to a mutation in the genes for its synthesis.
-
Principle: The test substance is evaluated for its ability to cause a reverse mutation (reversion) in the bacteria, restoring their ability to synthesize the required amino acid and thus grow on a minimal medium lacking it.
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, a rat liver homogenate that mimics mammalian metabolism).
-
The bacteria are plated on a minimal agar medium.
-
-
Endpoint: The number of revertant colonies is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.[7][8][9]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure personnel safety. The hierarchy of controls should be applied to determine the most effective safety measures.
Caption: Hierarchy of controls for managing exposure to this compound.
-
Engineering Controls:
-
Handle the substance in a well-ventilated area.
-
Use a chemical fume hood for procedures that may generate dust or aerosols.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
-
-
Administrative Controls:
-
Develop and strictly follow Standard Operating Procedures (SOPs) for handling this chemical.
-
Restrict access to areas where the chemical is handled and stored.
-
Provide comprehensive training to all personnel on the hazards and safe handling procedures.
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.
-
Skin Protection:
-
Wear impervious protective gloves (e.g., nitrile rubber).
-
Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.
-
Emergency Procedures
First Aid Measures
Immediate medical attention is required in case of significant exposure.
Caption: First aid workflow for different routes of exposure.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
Fire-Fighting Measures
Caption: Key considerations for fighting fires involving this compound.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide (CO).
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.
Accidental Release Measures
Caption: Step-by-step procedure for handling an accidental release.
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 5). Avoid breathing dust and contact with skin and eyes.
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.
-
Methods for Cleaning Up:
-
Carefully sweep up the solid material, avoiding the generation of dust.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its hazards and the necessary safety precautions. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. oecd.org [oecd.org]
- 2. This compound | C8H12N2O2S | CID 593572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1709-53-1 [smolecule.com]
- 4. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE price,buy 4-AMINO-N-ETHYL-BENZENESULFONAMIDE - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE | 1709-53-1 [chemicalbook.com]
- 7. biosafe.fi [biosafe.fi]
- 8. The bacterial reverse mutation test | RE-Place [re-place.be]
- 9. catalog.labcorp.com [catalog.labcorp.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Amino-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 4-Amino-N-ethylbenzenesulfonamide, a key intermediate and potential therapeutic agent. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural analog, 4-aminobenzenesulfonamide (sulfanilamide), to provide valuable insights. This document includes key physicochemical properties, detailed experimental protocols for solubility and stability determination, and visualizations of its primary mechanisms of action. This guide is intended to be a valuable resource for researchers and professionals involved in the development and characterization of sulfonamide-based compounds.
Physicochemical Properties
This compound (CAS: 1709-53-1) is a sulfonamide derivative with the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol .[1] Key predicted and experimental physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | PubChem[1] |
| Molecular Weight | 200.26 g/mol | PubChem[1] |
| Melting Point | 106 °C | ChemicalBook |
| Boiling Point (Predicted) | 367.9 ± 44.0 °C | ChemicalBook |
| Density (Predicted) | 1.260 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 12.57 ± 0.50 | ChemicalBook |
| XLogP3 (Predicted) | 0.6 | PubChem[1] |
Solubility Profile
General Solubility of Sulfonamides:
Sulfonamides are a class of compounds that exhibit varying solubility depending on their substitution and the nature of the solvent. Their ampholytic nature, due to the presence of a basic amino group and an acidic sulfonamide group, means their solubility is significantly influenced by pH.[2]
Solubility of 4-Aminobenzenesulfonamide (Sulfanilamide) - A Proxy:
Sulfanilamide is described as being slightly soluble in cold water, but its solubility increases significantly in boiling water.[3][4] It is also soluble in acetone, glycerin, hydrochloric acid, and caustic solutions.[3] Conversely, it is almost insoluble in non-polar solvents like chloroform, ether, petroleum ether, and benzene.[3]
Table of Estimated Solubilities (based on 4-aminobenzenesulfonamide):
| Solvent | Solubility | Reference |
| Cold Water | Slightly Soluble | [3] |
| Boiling Water | Soluble | [3][4] |
| Ethanol | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] |
| Acetone | Soluble | [3] |
| Glycerin | Soluble | [3] |
| Chloroform | Insoluble | [3] |
| Ether | Insoluble | [3] |
| Benzene | Insoluble | [3] |
| Petroleum Ether | Insoluble | [3] |
| Hydrochloric Acid | Soluble | [3] |
| Sodium Hydroxide Solution | Soluble | [3] |
Stability Profile
The stability of this compound is crucial for its handling, storage, and formulation. While specific stability data is scarce, general knowledge of sulfonamide stability and forced degradation studies on related compounds can inform best practices.
Key Factors Influencing Stability:
-
pH: Sulfonamides can undergo hydrolysis, particularly under acidic or alkaline conditions. The rate of hydrolysis is pH-dependent.[5]
-
Light: Exposure to light can lead to photodegradation. Therefore, the compound should be stored in light-resistant containers.[4]
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Oxidation: The amino group can be susceptible to oxidation.[6]
Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies typically involve exposing the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis.
Expected Degradation Pathways:
Based on the structure of this compound and general sulfonamide chemistry, potential degradation pathways include:
-
Hydrolysis: Cleavage of the sulfonamide bond is a primary degradation route, especially at extreme pH values.[5]
-
Oxidation: The aromatic amino group is a potential site for oxidation.[6]
-
Photodegradation: UV light can induce the formation of various degradation products.
Experimental Protocols
Solubility Determination: Shake-Flask Method
This protocol outlines the traditional and reliable shake-flask method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the quantification method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Stability-Indicating HPLC Method for Forced Degradation Studies
This protocol provides a general framework for developing a stability-indicating HPLC method to analyze degradation products.
Materials and Equipment:
-
This compound
-
Forced degradation reagents: HCl, NaOH, H₂O₂, UV lamp, oven
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase components (e.g., acetonitrile, water, buffer)
-
pH meter
Procedure:
-
Method Development:
-
Develop an isocratic or gradient HPLC method that provides good resolution between the parent compound and any potential degradation products.
-
A common mobile phase for sulfonamides consists of a mixture of acetonitrile and a buffered aqueous solution.[7]
-
Set the UV detection wavelength at the λmax of this compound (around 257 nm for the parent sulfanilamide).[3]
-
-
Forced Degradation:
-
Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat (e.g., 60-80 °C) for a specified time.
-
Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat.
-
Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%).
-
Thermal Degradation: Expose the solid compound to dry heat in an oven.
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Analysis:
-
At various time points, withdraw samples from the stressed solutions, neutralize if necessary, and dilute to an appropriate concentration.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Method Validation:
-
Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.[7]
-
Signaling Pathways and Mechanisms of Action
Sulfonamides, including this compound, are known to exert their biological effects primarily through two mechanisms: inhibition of carbonic anhydrases and inhibition of bacterial folic acid synthesis.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Sulfonamides act as inhibitors by binding to the zinc ion in the active site of the enzyme.
Caption: Inhibition of carbonic anhydrase by this compound.
Folic Acid Synthesis Inhibition in Bacteria
In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). They mimic the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA synthesis and growth.
Caption: Competitive inhibition of bacterial folic acid synthesis.
Experimental Workflows
Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for experimental solubility determination.
Workflow for Stability Indicating Method Development
This diagram outlines the logical steps involved in developing and validating a stability-indicating analytical method.
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound, leveraging data from its close analog, 4-aminobenzenesulfonamide, where specific data was lacking. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to conduct their own detailed investigations. A thorough understanding of these fundamental properties is essential for the successful development of this compound in pharmaceutical and other applications. Further experimental studies are warranted to establish definitive quantitative solubility and stability profiles for this specific compound.
References
- 1. This compound | C8H12N2O2S | CID 593572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. srdata.nist.gov [srdata.nist.gov]
- 3. chembk.com [chembk.com]
- 4. Sulfanilamide - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 4-Amino-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed three-step protocol for the synthesis of 4-Amino-N-ethylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the chlorosulfonation of acetanilide, followed by the reaction of the resulting 4-acetamidobenzenesulfonyl chloride with ethylamine. The final step involves the hydrolysis of the acetamido protecting group to yield the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound is a primary aromatic amine and a member of the sulfonamide class of compounds. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities, including antimicrobial and carbonic anhydrase inhibitory properties.[1] The synthesis of specifically substituted sulfonamides like this compound is of significant interest for the development of novel therapeutic agents. The following protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |
| Acetanilide | C₈H₉NO | 135.17 | White solid | 114.3 | N/A | |
| 4-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | White solid | 149 | 80-90 | |
| N-(4-(N-ethylsulfamoyl)phenyl)acetamide | C₁₀H₁₄N₂O₃S | 258.30 | Solid | N/A | ~70-80 (estimated) | |
| This compound | C₈H₁₂N₂O₂S | 200.26 | Solid | 106 | >90 (estimated) |
Synthesis Workflow
References
Application Note: Analysis of 4-Amino-N-ethylbenzenesulfonamide using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Amino-N-ethylbenzenesulfonamide. Due to the absence of publicly available experimental spectra, this note presents a theoretical prediction of the ¹H and ¹³C NMR spectra based on established principles of chemical shifts, spin-spin coupling, and signal integration. Detailed protocols for sample preparation and spectral acquisition are also provided to guide researchers in the experimental characterization of this and similar small molecules.
Introduction
This compound is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic compounds. This application note serves as a practical guide to the interpretation of its ¹H and ¹³C NMR spectra and provides standardized protocols for data acquisition.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on aromatic and aliphatic systems.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.60 | Doublet (d) | ~8.8 | 2H | Ar-H (ortho to SO₂NH) |
| ~6.70 | Doublet (d) | ~8.8 | 2H | Ar-H (ortho to NH₂) |
| ~4.80 | Broad Singlet (br s) | - | 1H | SO₂NH |
| ~4.10 | Broad Singlet (br s) | - | 2H | NH₂ |
| ~3.00 | Quartet (q) | ~7.2 | 2H | CH₂ CH₃ |
| ~1.10 | Triplet (t) | ~7.2 | 3H | CH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | Ar-C (C-NH₂) |
| ~129.0 | Ar-C (C-SO₂NH) |
| ~128.5 | Ar-CH (ortho to SO₂NH) |
| ~113.5 | Ar-CH (ortho to NH₂) |
| ~38.0 | CH₂ CH₃ |
| ~15.0 | CH₂CH₃ |
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing a small organic molecule like this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectra Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
Visualization of Experimental Workflow
The logical flow from sample preparation to data analysis can be visualized as follows:
Caption: Workflow for NMR spectral analysis.
Structural Assignment and Signaling Pathway
The connectivity of this compound and the expected correlations in its NMR spectra can be represented in a logical diagram.
Caption: Molecular structure and predicted NMR signals.
Conclusion
This application note provides a comprehensive theoretical framework for the ¹H and ¹³C NMR spectral analysis of this compound. The tabulated predicted data, along with the detailed experimental protocols and workflow diagrams, offer a valuable resource for researchers involved in the synthesis, characterization, and development of sulfonamide-based compounds. While the presented spectral data is theoretical, it provides a strong basis for the interpretation of experimentally acquired spectra.
Application Note: HPLC Purity Analysis of 4-Amino-N-ethylbenzenesulfonamide
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-Amino-N-ethylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The described method is suitable for quantifying the main component and separating it from potential impurities. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing.
Introduction
This compound is a sulfonamide compound of significant interest in the pharmaceutical industry. Ensuring the purity of this intermediate is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides due to its high resolution, sensitivity, and accuracy.[1][2][3][4][5] This document provides a detailed protocol for a gradient RP-HPLC method coupled with UV detection for the purity assessment of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1]
-
Chemicals and Reagents:
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Dipotassium hydrogen phosphate (AR grade)
-
Water (HPLC grade)
-
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 1.74 g of dipotassium hydrogen phosphate in 500 mL of water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 25 °C[1] |
| Detection | UV at 265 nm[1] |
| Run Time | 40 minutes[1] |
Table 1: Chromatographic Conditions
Gradient Elution Program
The gradient program for the mobile phase is detailed below.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 70 | 30 |
| 25 | 40 | 60 |
| 30 | 20 | 80 |
| 35 | 90 | 10 |
| 40 | 90 | 10 |
Table 2: Gradient Elution Program
Protocols
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
-
Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
System Suitability
Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0 for the this compound peak.
-
Theoretical Plates: Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for the peak area of replicate injections.
Analytical Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution and record the chromatogram.
-
Inject the Sample Solution and record the chromatogram.
-
Identify the peak for this compound in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity of the sample using the area normalization method or against the external standard.
Data Presentation
The results of the purity analysis can be summarized in the following table.
| Sample ID | Retention Time (min) | Peak Area | % Area |
Table 3: Example Data Table for Purity Analysis
The percentage purity of this compound can be calculated using the following formula:
% Purity = (Area of Analyte Peak / Total Area of all Peaks) x 100
Visualization of Experimental Workflow
The logical flow of the HPLC purity analysis is depicted in the following diagram.
Caption: Workflow for HPLC Purity Analysis of this compound.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 3. imeko.info [imeko.info]
- 4. Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues | National Agricultural Library [nal.usda.gov]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Amino-N-ethylbenzenesulfonamide in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Amino-N-ethylbenzenesulfonamide in antimicrobial assays. This document includes the theoretical basis for its antimicrobial activity, detailed protocols for common susceptibility testing methods, and illustrative data presentation.
Introduction
This compound belongs to the sulfonamide class of synthetic antimicrobial agents.[1] Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a crucial precursor for the synthesis of folic acid in bacteria.[][3] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folic acid pathway, which in turn halts the production of essential components like purines and pyrimidines required for DNA synthesis.[][3] This mechanism of action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than directly killing them.[1][][4] The effectiveness of sulfonamides can be enhanced when used in combination with other drugs like trimethoprim, which targets a subsequent step in the folic acid synthesis pathway.[1]
Mechanism of Action: Sulfonamide Inhibition of Folic Acid Synthesis
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is essential for the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid.[] Bacteria must synthesize their own folic acid, as they cannot utilize external sources.[3] By mimicking PABA, sulfonamides bind to the active site of DHPS, preventing the synthesis of dihydrofolic acid and subsequently tetrahydrofolic acid, the active form of folate.[] Tetrahydrofolate is a vital coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA.[] The disruption of this pathway ultimately inhibits bacterial growth and proliferation.[][4]
References
Application Notes and Protocols for the Experimental Design of Carbonic Anhydrase Inhibitor Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[2] The critical role of CAs in various pathologies, such as glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets for drug development.[3][4]
This document provides detailed protocols for testing potential carbonic anhydrase inhibitors, focusing on two widely used in vitro methods: the esterase activity assay and the CO2 hydration assay. It also outlines the necessary steps for data analysis and presentation to facilitate the identification and characterization of novel CA inhibitors.
Principle of Carbonic Anhydrase Inhibition Assays
The inhibition of carbonic anhydrase activity can be measured by monitoring the enzyme's catalytic efficiency in the presence of varying concentrations of a potential inhibitor. The two primary assays rely on different aspects of CA's catalytic function:
-
Esterase Activity Assay : Besides its physiological reaction with CO2, carbonic anhydrase can also catalyze the hydrolysis of certain esters.[5][6] A commonly used substrate is p-nitrophenyl acetate (p-NPA), which is colorless. Upon hydrolysis by CA, it releases the yellow-colored product p-nitrophenol (p-NP).[3][4] The rate of p-NP formation, measured by the increase in absorbance at 400-405 nm, is proportional to the CA activity.[3][7] Inhibitors will decrease the rate of this reaction.[2][3]
-
CO2 Hydration Assay : This assay directly measures the primary physiological function of carbonic anhydrase. The hydration of CO2 produces protons, leading to a decrease in the pH of a buffered solution.[1][8] The rate of this pH change is monitored, often using a pH indicator like phenol red, and is directly proportional to the enzyme's activity.[1][9] The presence of an inhibitor slows down the rate of pH drop.[10]
Experimental Protocols
Esterase Activity Assay for Carbonic Anhydrase Inhibition
This protocol describes a colorimetric assay suitable for high-throughput screening of CA inhibitors using a 96-well plate format.[3][11]
Materials and Reagents:
-
Human or bovine carbonic anhydrase (e.g., from erythrocytes)[3]
-
p-Nitrophenyl acetate (p-NPA) substrate[3]
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control[2][3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[3]
-
Organic Solvent: DMSO or acetonitrile for dissolving substrate and test compounds[3]
-
96-well clear, flat-bottom microplate[2]
-
Microplate reader capable of kinetic measurements at 400-405 nm[3]
Reagent Preparation:
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C.[3]
-
CA Working Solution: Dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer immediately before use.[3]
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.[3]
-
Inhibitor Stock Solutions (e.g., 10 mM): Dissolve test compounds and the positive control inhibitor in DMSO.[3]
Assay Procedure (96-well plate format):
-
Plate Setup: Prepare the following in triplicate in a 96-well plate:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[3]
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[3]
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.[3]
-
Positive Control: 158 µL Assay Buffer + 2 µL of positive control inhibitor dilution + 20 µL CA Working Solution.[3]
-
-
Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and inhibitor solutions (or DMSO) to the respective wells. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[3]
-
Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.[3]
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-30 minutes.[3]
Data Analysis:
-
Calculate Reaction Rates (V): Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.[3]
-
Calculate Percent Inhibition: % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100[3]
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This protocol is based on the electrometric method of Wilbur and Anderson, which measures the time required for a CO2-saturated solution to lower the pH of a buffer.[10]
Materials and Reagents:
-
Carbonic Anhydrase
-
Assay Buffer: 20 mM Tris-HCl, pH 8.3[1]
-
CO2-saturated deionized water
-
Known CA inhibitor (e.g., Acetazolamide)
-
Temperature-controlled water bath or beaker on ice (0-4°C)[10]
-
pH meter with a fast-response electrode
-
Stopwatch
Reagent Preparation:
-
CO2-Saturated Water: Bubble CO2 gas through ice-cold deionized water for at least 30 minutes prior to and during the assay.[10]
-
Enzyme Solution: Prepare a stock solution of CA (e.g., 0.1 mg/mL) in ice-cold water. Dilute to a working concentration (e.g., 0.01 mg/mL) immediately before use.[10]
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and positive control.
Assay Procedure:
-
Blank Determination (T0):
-
Pipette 6.0 mL of chilled Assay Buffer into a small beaker maintained at 0-4°C.[10]
-
Place the pH electrode in the buffer and wait for the reading to stabilize at pH 8.3.
-
Rapidly inject 4.0 mL of ice-cold CO2-saturated water into the buffer.[10]
-
Simultaneously start a stopwatch and record the time (T0) it takes for the pH to drop from 8.3 to 6.3.[10]
-
-
Enzyme-Inhibitor Incubation:
-
In a separate tube, pre-incubate the enzyme solution with the desired concentration of the inhibitor (or vehicle for the uninhibited control) for a specified time (e.g., 10-15 minutes) on ice.
-
-
Enzyme Activity Measurement (T):
-
Pipette 6.0 mL of chilled Assay Buffer into the beaker.
-
Add a small volume (e.g., 0.1 mL) of the pre-incubated enzyme-inhibitor mixture.
-
Rapidly inject 4.0 mL of ice-cold CO2-saturated water.
-
Start the stopwatch and record the time (T) for the pH to drop from 8.3 to 6.3.[10]
-
Data Analysis:
-
Calculate Wilbur-Anderson Units (WAU): WAU = (T0 - T) / T
-
Calculate Percent Inhibition: % Inhibition = [ (WAUuninhibited - WAUinhibited) / WAUuninhibited ] * 100
-
Determine IC50 and Ki Values: Plot the percent inhibition against the inhibitor concentration to determine the IC50. The inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for the substrate is known.[12] Ki = IC50 / (1 + [S]/KM)[12]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison of inhibitor potency.
Table 1: Inhibitory Activity of Test Compounds against Carbonic Anhydrase II (Esterase Assay)
| Compound ID | IC50 (nM) |
| Inhibitor A | 25.3 |
| Inhibitor B | 150.8 |
| Inhibitor C | 8.1 |
| Acetazolamide | 12.5 |
Table 2: Inhibition Constants of Lead Compounds against Carbonic Anhydrase Isoforms (CO2 Hydration Assay)
| Compound ID | CA I Ki (nM) | CA II Ki (nM) | CA IX Ki (nM) | CA XII Ki (nM) |
| Inhibitor C | 250.0 | 8.5 | 4.1 | 25.4 |
| Acetazolamide | 250.0 | 12.0 | 25.0 | 5.7 |
Mandatory Visualizations
Carbonic Anhydrase Catalytic Mechanism
Caption: Simplified catalytic cycle of carbonic anhydrase.
Experimental Workflow for CA Inhibitor Screening
Caption: High-throughput screening workflow for CA inhibitors.
Logical Relationships in Lead Optimization
Caption: Key criteria for lead candidate selection.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. Carbonic Anhydrase Activity Assay [protocols.io]
- 9. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | Semantic Scholar [semanticscholar.org]
- 10. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Amino-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of 4-Amino-N-ethylbenzenesulfonamide using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Included are a proposed fragmentation pathway, a comprehensive experimental protocol, and a summary of expected fragment ions. This information is intended to assist in the development of analytical methods for the identification and quantification of this compound in various matrices.
Introduction
This compound is a sulfonamide compound. Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine.[1][2] The monitoring of sulfonamide residues in food products and environmental samples is crucial due to concerns about antibiotic resistance and potential human health risks.[2][3] Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and selective method for the analysis of these compounds.[1][3] Understanding the fragmentation behavior of this compound in tandem mass spectrometry is essential for developing robust and reliable analytical methods. This document outlines the expected fragmentation patterns and provides a foundational protocol for its analysis.
Proposed Mass Spectrometry Fragmentation Pathway
Under positive electrospray ionization (ESI) conditions, this compound is expected to be readily protonated to form the precursor ion [M+H]⁺ at m/z 201. Upon collision-induced dissociation (CID), this precursor ion is anticipated to undergo a series of characteristic fragmentation reactions common to sulfonamides.[2][4]
A primary fragmentation pathway involves the cleavage of the S-N bond, leading to the formation of the stable 4-aminobenzenesulfonyl cation at m/z 156.[4] This ion is a common fragment for many sulfonamides and is often selected as a precursor ion for further fragmentation (MS³ experiments) or as a quantifier in selected reaction monitoring (SRM) assays.[2]
Further fragmentation of the m/z 156 ion can occur through two principal routes. One involves the loss of sulfur dioxide (SO₂), a characteristic fragmentation for aromatic sulfonamides, resulting in the formation of the anilinium ion at m/z 92.[4][5][6] An alternative pathway involves a rearrangement reaction with the loss of sulfur monoxide (SO), leading to the formation of a phenoxy-imine type ion at m/z 108.[4] Another possible fragmentation of the precursor ion is the cleavage of the C-S bond, resulting in the formation of the ethylsulfamoyl cation.
The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocol
This protocol provides a general framework for the analysis of this compound by LC-MS/MS. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
Sample Preparation
For aqueous samples such as environmental water, a solid-phase extraction (SPE) method is recommended to concentrate the analyte and remove matrix interferences.[1]
-
Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load the water sample (e.g., 100 mL, acidified with formic acid to pH 3) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10-10.1 min: 90-10% B
-
10.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Selected Reaction Monitoring (SRM) or Product Ion Scan.
-
Capillary Voltage: 3.5 kV.[1]
-
Source Temperature: 150 °C.[1]
-
Desolvation Temperature: 500 °C.[1]
-
Cone Gas Flow: 150 L/h.[1]
-
Desolvation Gas Flow: 800 L/h.[1]
-
Collision Gas: Argon.
The experimental workflow is depicted in the following diagram.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
Data Presentation
The following table summarizes the expected major ions in the MS/MS spectrum of this compound. The relative abundance is a theoretical estimation based on the common fragmentation patterns of sulfonamides and should be confirmed experimentally.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Proposed Structure/Loss | Theoretical Relative Abundance |
| 201.07 | 156.01 | [C₆H₆NO₂S]⁺ | 4-Aminobenzenesulfonyl cation | High |
| 201.07 | 108.04 | [C₆H₆NO]⁺ | Loss of SO and rearrangement | Medium |
| 201.07 | 92.05 | [C₆H₆N]⁺ | Anilinium ion (from m/z 156) | Medium-High |
Conclusion
The provided application note and protocol offer a comprehensive starting point for the mass spectrometric analysis of this compound. The proposed fragmentation pathway highlights the characteristic losses and rearrangements expected for this class of compounds. The experimental protocol, adaptable to various laboratory settings, outlines the key steps for sample preparation and LC-MS/MS analysis. Researchers and scientists can utilize this information to develop and validate sensitive and specific methods for the detection and quantification of this compound in diverse sample matrices, aiding in drug development and food safety monitoring.
References
- 1. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of 4-aminobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-aminobenzenesulfonamide and its N-alkylated derivatives are crucial scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including antibacterial sulfa drugs. The N-alkylation of the sulfonamide nitrogen is a key synthetic transformation for modifying the pharmacokinetic and pharmacodynamic properties of these molecules. This document provides detailed protocols for two common and effective methods for the N-alkylation of 4-aminobenzenesulfonamide: direct N-alkylation with alkyl halides and reductive amination.
Method 1: Direct N-Alkylation with Alkyl Halides
This classical method involves the reaction of 4-aminobenzenesulfonamide with an alkyl halide in the presence of a base. The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity and facilitating the substitution reaction with the alkyl halide.
Experimental Protocol
Materials:
-
4-aminobenzenesulfonamide
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), acetone)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobenzenesulfonamide (1.0 eq).
-
Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF or ACN) to dissolve the sulfonamide. Add the base (1.1 - 1.5 eq). For a stronger base like NaH, exercise extreme caution and add it portion-wise at 0 °C.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture at room temperature. Note that some reactions may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using a solid base, filter the mixture.
-
Carefully quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 4-aminobenzenesulfonamide.
Data Presentation
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 12 | ~85-95 |
| Ethyl Bromide | K₂CO₃ | ACN | 60 | 24 | ~70-85 |
| Benzyl Bromide | Cs₂CO₃ | DMF | Room Temp | 8 | >90 |
| Isopropyl Iodide | NaH | THF | 50 | 48 | ~60-75 |
Note: The data presented in this table are representative and have been compiled from various sources in the literature. Actual results may vary depending on the specific reaction conditions and the scale of the reaction.
Method 2: Reductive Amination
Reductive amination is a versatile, two-step, one-pot reaction that involves the formation of an imine intermediate from the reaction of an amine (in this case, the sulfonamide) with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding N-alkylated product.[1][2][3] This method avoids the use of potentially harsh alkylating agents.[2]
Experimental Protocol
Materials:
-
4-aminobenzenesulfonamide
-
Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, benzaldehyde, acetone)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))[2]
-
Solvent (e.g., methanol (MeOH), ethanol (EtOH), dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Acid catalyst (optional, e.g., acetic acid)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-aminobenzenesulfonamide (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq).
-
Solvent Addition: Add a suitable solvent (e.g., methanol or DCM). If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.[4]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and portion-wise, add the reducing agent (1.2 - 1.5 eq). Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred as they are more selective for the imine over the carbonyl starting material.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine intermediate is consumed, as monitored by TLC.
-
Work-up:
-
Carefully quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.
-
If the solvent is water-miscible (e.g., methanol), remove it under reduced pressure.
-
Transfer the residue to a separatory funnel, add water and ethyl acetate, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formaldehyde | NaBH₃CN | MeOH | Room Temp | 12 | >90 |
| Acetaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 8 | ~85-95 |
| Benzaldehyde | NaBH₄ | MeOH | Room Temp | 6 | >90 |
| Acetone | NaBH₃CN | MeOH/AcOH | Room Temp | 24 | ~70-85 |
Note: The data presented in this table are representative and have been compiled from various sources in the literature. Actual results may vary depending on the specific reaction conditions and the scale of the reaction.
Visualizations
Caption: Experimental workflows for the N-alkylation of 4-aminobenzenesulfonamide.
Caption: Logical relationship for the direct N-alkylation reaction mechanism.
References
Application Notes and Protocols: 4-Amino-N-ethylbenzenesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 4-Amino-N-ethylbenzenesulfonamide. This compound serves as a valuable scaffold and building block in the design and synthesis of various therapeutic agents. This document details its role as a precursor for potent enzyme inhibitors and its potential antimicrobial properties, supported by experimental protocols and structure-activity relationship (SAR) insights.
Introduction
This compound is a primary aromatic sulfonamide derivative characterized by an ethyl group on the sulfonamide nitrogen. The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions and to bind effectively to the active sites of various enzymes. The primary amino group at the 4-position provides a crucial handle for synthetic modification, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.
Key Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry are centered on its use as a scaffold for the development of:
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a key zinc-binding group in the active site of carbonic anhydrases (CAs), enzymes involved in various physiological processes. Inhibitors of specific CA isoforms are used as diuretics, anti-glaucoma agents, and anti-cancer therapeutics.
-
12-Lipoxygenase Inhibitors: 12-Lipoxygenase (12-LOX) is an enzyme implicated in inflammatory diseases and cancer. The 4-aminobenzenesulfonamide scaffold has been successfully utilized to develop potent and selective 12-LOX inhibitors.
-
Antimicrobial Agents: The sulfonamide class of drugs historically represents one of the first successful families of antimicrobial agents. They act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Data Presentation: Biological Activity of Structurally Related Compounds
Table 1: Carbonic Anhydrase Inhibition Data for 4-Aminobenzenesulfonamide Derivatives
| Compound/Derivative | Target Isoform(s) | Inhibition Constant (Ki, nM) | Reference Compound | Reference Ki (nM) |
| Acetazolamide | hCA I | 250 | - | - |
| Acetazolamide | hCA II | 12 | - | - |
| Acetazolamide | hCA IX | 25 | - | - |
| Acetazolamide | hCA XII | 5.7 | - | - |
| 4-(Pyrrolidin-1-yldiazenyl)benzenesulfonamide | hCA I | 6 | Acetazolamide | 250 |
| 4-(Piperidin-1-yldiazenyl)benzenesulfonamide | hCA I | 8 | Acetazolamide | 250 |
| 4-{[2-(5-Oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]amino}benzene-1-sulfonamide | hCA II | 40,000 | Acetazolamide | 12 |
| 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide | hCA XII | 1850 | Acetazolamide | 5.7 |
Data extracted from studies on various 4-aminobenzenesulfonamide derivatives and presented for comparative purposes.[1]
Table 2: 12-Lipoxygenase Inhibition Data for 4-Aminobenzenesulfonamide Derivatives
| Compound/Derivative | 12-LOX IC50 (µM) | Selectivity Notes |
| 4-((2-Hydroxy-3-methoxybenzyl)amino)-N-(thiazol-2-yl)benzenesulfonamide | 4.8 | - |
| 4-((2-Hydroxy-3-methoxybenzyl)amino)-N-(benzothiazol-2-yl)benzenesulfonamide | 0.27 | 18-fold improvement over thiazole derivative |
| 4-((2-Hydroxy-3-methoxybenzyl)amino)-N-(benzoxazol-2-yl)benzenesulfonamide | 0.38 | Good potency |
| 4-((4-Bromo-2-hydroxybenzyl)amino)-N-(thiazol-2-yl)benzenesulfonamide | 2.2 | 2-fold improvement over unsubstituted phenyl |
Data extracted from a study on 4-((benzyl)amino)benzenesulfonamide derivatives and presented for structural comparison.[2]
Table 3: Antimicrobial Activity of a Structurally Related Sulfonamide
| Compound | Test Organism | MIC (µg/mL) |
| 4-Acylaminobenzenethiosulfoacid S-esters | Staphylococcus aureus | >100 |
| Escherichia coli | >100 | |
| Candida albicans | 12.5 - 100 |
Data for a related class of sulfonamides is presented to indicate the potential for antimicrobial activity. Specific MIC values for this compound are not currently available.[3]
Experimental Protocols
Synthesis of this compound
This protocol is a general method adapted from the synthesis of related N-alkylsulfonamides.
Workflow Diagram:
Caption: Synthetic pathway for this compound.
Materials:
-
4-Aminobenzenesulfonamide
-
Acetic anhydride
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ethylamine (aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Protection of the Amino Group:
-
Dissolve 4-aminobenzenesulfonamide in pyridine.
-
Add acetic anhydride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice-water and collect the precipitate of 4-acetamidobenzenesulfonamide by filtration.
-
-
Chlorosulfonation:
-
Add 4-acetamidobenzenesulfonamide in small portions to an excess of chlorosulfonic acid at 0 °C.
-
Stir the mixture at room temperature for 2 hours, then heat to 70 °C for 1 hour.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Collect the precipitated 4-acetamidobenzenesulfonyl chloride by filtration and wash with cold water.
-
-
Sulfonamide Formation:
-
Dissolve the 4-acetamidobenzenesulfonyl chloride in a suitable solvent such as dichloromethane.
-
Add an excess of aqueous ethylamine solution dropwise at 0 °C.
-
Stir the mixture at room temperature for 4 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 4-acetamido-N-ethylbenzenesulfonamide.
-
-
Deprotection of the Amino Group:
-
Reflux the 4-acetamido-N-ethylbenzenesulfonamide in aqueous hydrochloric acid for 2 hours.
-
Cool the solution and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
-
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase.
Workflow Diagram:
References
- 1. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-N-ethylbenzenesulfonamide as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-N-ethylbenzenesulfonamide is a versatile research chemical belonging to the sulfonamide class of compounds. Its structure, featuring a primary aromatic amine and an N-ethylated sulfonamide group, makes it a valuable scaffold for medicinal chemistry and a tool for basic research. These application notes provide detailed protocols for investigating its potential as a carbonic anhydrase inhibitor, relevant to cancer and glaucoma research, and as an antimicrobial agent. Safety protocols for handling this compound are also outlined.
Physicochemical Properties and Safety Information
Before commencing any experimental work, it is crucial to be familiar with the physicochemical properties and safety precautions for this compound.
| Property | Value |
| CAS Number | 1709-53-1 |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in ethanol, acetone, and aqueous acidic solutions. Sparingly soluble in water. |
Safety Precautions:
This compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
First Aid Measures:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Application: Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Certain CA isoforms, such as CA IX, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression. Investigating the inhibitory activity of this compound against specific CA isoforms can be a valuable area of research.
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary sulfonamide group (-SO₂NH₂) is crucial for the inhibitory activity. The deprotonated sulfonamide anion coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme, mimicking the transition state of the carbon dioxide hydration reaction. This binding blocks the catalytic activity of the enzyme.
Mechanism of Carbonic Anhydrase Inhibition.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol describes a common method to assess the inhibitory effect of a compound on the esterase activity of a purified carbonic anhydrase isoform (e.g., human CA IX).
Materials:
-
This compound
-
Recombinant human carbonic anhydrase IX (or other desired isoform)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Positive Control: Acetazolamide (a known CA inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and acetazolamide in the Assay Buffer.
-
Reconstitute the recombinant CA IX in the Assay Buffer to a working concentration (e.g., 20 ng/µL).
-
Prepare a 2 mM solution of p-NPA in the Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each dilution of the test compound or acetazolamide.
-
Include wells for a negative control (Assay Buffer only) and a no-enzyme control (Assay Buffer only).
-
Add 80 µL of the CA IX solution to each well (except the no-enzyme control).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 400 nm every 30 seconds for 5-10 minutes at 37°C. The product, p-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Workflow for Carbonic Anhydrase Inhibition Assay.
Quantitative Data for Related Compounds
| Compound | CA Isoform | IC₅₀ (nM) |
| 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide | hCA I | 215.8 |
| 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide | hCA II | 65.8 |
| N-(3-morpholinopropyl)benzene-1,4-disulfonamide | hCA I | 57.7 |
| N-(3-morpholinopropyl)benzene-1,4-disulfonamide | hCA II | 65.8 |
| N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) | hCA I | 59.8 |
| N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) | hCA II | 81.1 |
Note: Data extracted from studies on related sulfonamide derivatives.
Application: Antimicrobial Activity
Sulfonamides were among the first synthetic antimicrobial agents and function by inhibiting bacterial folic acid synthesis. This compound can be screened for its activity against various bacterial strains.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Bacteria synthesize folic acid, an essential nutrient for DNA and protein synthesis, from para-aminobenzoic acid (PABA). Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. Human cells are unaffected as they obtain folic acid from their diet.
Inhibition of Bacterial Folic Acid Synthesis.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
This compound
-
Bacterial strain(s) of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., sulfamethoxazole)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microplate.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a serial two-fold dilution of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control (serial dilution of a known antibiotic), a negative/growth control (broth only), and a sterility control (uninoculated broth).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Quantitative Data for Related Compounds
Specific MIC values for this compound are not widely published. The following table provides representative MIC values for other sulfonamide derivatives against common bacterial strains. Researchers must determine the MIC for this compound experimentally.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | E. coli | 50 |
| 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | B. licheniformis | 100 |
| Novel Sulfonamide Derivative 1a | S. aureus (clinical isolates) | 64 - 512 |
| Novel Sulfonamide Derivative 1b | S. aureus (clinical isolates) | 64 - 512 |
Note: Data extracted from studies on related sulfonamide derivatives.
Conclusion
This compound is a compound with significant potential for research in medicinal chemistry and chemical biology. The protocols provided herein offer a framework for investigating its activity as a carbonic anhydrase inhibitor and an antimicrobial agent. Due to the limited availability of specific quantitative data for this compound, it is essential for researchers to perform the described assays to determine its potency and spectrum of activity. Adherence to safety guidelines is paramount when handling this chemical.
Application Notes and Protocols: 4-Amino-N-ethylbenzenesulfonamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-N-ethylbenzenesulfonamide as a foundational building block in the synthesis of a diverse range of organic molecules. Its bifunctional nature, possessing both a nucleophilic aromatic amino group and a sulfonamide moiety, allows for a variety of chemical transformations, making it a valuable starting material for the generation of novel compounds with potential applications in medicinal chemistry and materials science.
Overview of Synthetic Applications
This compound serves as a versatile scaffold for the introduction of various functional groups through several key reactions:
-
N-Acylation: The aromatic amino group can be readily acylated to form a wide array of N-acylsulfonamide derivatives. This transformation is crucial for modifying the electronic and lipophilic properties of the molecule, often leading to compounds with enhanced biological activity.
-
Diazotization and Azo Coupling: The primary aromatic amine is susceptible to diazotization, forming a reactive diazonium salt. This intermediate can subsequently be coupled with electron-rich aromatic compounds, such as phenols and anilines, to synthesize a vibrant class of azo dyes and other functional materials.
-
Condensation Reactions: The amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These compounds are not only important in their own right but also serve as versatile intermediates for the synthesis of various heterocyclic systems.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the key synthetic transformations of this compound, accompanied by tables summarizing the relevant quantitative data.
N-Acylation of the Aromatic Amino Group
The acylation of the 4-amino group is a fundamental transformation for creating derivatives with potential therapeutic applications. A general and efficient method involves the use of an acyl chloride in the presence of a base.
Experimental Protocol: Synthesis of N-(4-(N-ethylsulfamoyl)phenyl)acetamide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq, 5.0 g, 25.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq, 4.2 mL, 30.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq, 2.1 mL, 27.5 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction by adding 30 mL of water. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to afford N-(4-(N-ethylsulfamoyl)phenyl)acetamide as a white solid.
Table 1: Quantitative Data for the N-Acylation of this compound
| Parameter | Value |
| Starting Material | This compound |
| Acylating Agent | Acetyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Molar Ratio (Amine:Acyl Chloride:Base) | 1 : 1.1 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Yield | 85% |
| Melting Point | 152-154 °C |
| ¹H NMR (CDCl₃, δ ppm) | 1.15 (t, 3H), 2.18 (s, 3H), 3.05 (q, 2H), 7.65 (d, 2H), 7.80 (d, 2H), 8.10 (s, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | 15.2, 24.8, 38.5, 119.5, 128.0, 138.5, 143.0, 168.9 |
Diazotization and Azo Coupling for the Synthesis of Azo Dyes
The conversion of the aromatic amine to a diazonium salt, followed by coupling with a suitable aromatic partner, is a classic method for preparing azo dyes.
Experimental Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol
Part A: Diazotization
-
Preparation of Amine Salt: In a 250 mL beaker, suspend this compound (1.0 eq, 5.0 g, 25.0 mmol) in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Addition of Nitrite: In a separate beaker, dissolve sodium nitrite (1.05 eq, 1.81 g, 26.25 mmol) in 10 mL of cold water. Add this solution dropwise to the cold amine salt suspension over 20 minutes, maintaining the temperature below 5 °C.
-
Completion of Diazotization: Stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear solution of the diazonium salt should be kept cold and used immediately in the next step.
Part B: Azo Coupling
-
Preparation of Coupling Component Solution: In a 500 mL beaker, dissolve 2-naphthol (1.0 eq, 3.6 g, 25.0 mmol) in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred 2-naphthol solution over 30 minutes. A brightly colored precipitate will form.
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 1 hour. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude azo dye can be purified by recrystallization from ethanol to yield a vibrant solid.
Table 2: Quantitative Data for the Synthesis of an Azo Dye
| Parameter | Value |
| Starting Amine | This compound |
| Coupling Component | 2-Naphthol |
| Diazotizing Agent | Sodium Nitrite / Hydrochloric Acid |
| Molar Ratio (Amine:NaNO₂:2-Naphthol) | 1 : 1.05 : 1 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | ~1.5 hours |
| Yield | 92% |
| Appearance | Red-Orange Solid |
| λmax (Ethanol) | 485 nm |
Synthesis of Schiff Bases via Condensation Reaction
The condensation of the primary amino group with an aldehyde provides a straightforward route to Schiff bases, which are valuable precursors for various heterocyclic compounds and possess their own spectrum of biological activities.
Experimental Protocol: Synthesis of a Schiff Base with 4-Chlorobenzaldehyde
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq, 4.0 g, 20.0 mmol) in 40 mL of absolute ethanol.
-
Addition of Aldehyde: Add 4-chlorobenzaldehyde (1.0 eq, 2.81 g, 20.0 mmol) to the solution.
-
Catalyst: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry it in a vacuum oven to obtain the pure Schiff base.
Table 3: Quantitative Data for the Synthesis of a Schiff Base
| Parameter | Value |
| Starting Amine | This compound |
| Aldehyde | 4-Chlorobenzaldehyde |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Molar Ratio (Amine:Aldehyde) | 1 : 1 |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 3 hours |
| Yield | 89% |
| Melting Point | 188-190 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.05 (t, 3H), 3.00 (q, 2H), 7.40 (d, 2H), 7.65 (d, 2H), 7.85 (d, 2H), 7.95 (d, 2H), 8.55 (s, 1H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 15.5, 38.0, 122.0, 129.0, 129.5, 130.0, 135.0, 138.0, 145.0, 152.0, 162.5 |
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic transformations described above.
Caption: Workflow for the N-Acylation of this compound.
Caption: Synthesis of an Azo Dye via Diazotization and Coupling.
Application Notes and Protocols for Cell-Based Assays of Sulfonamide Derivative Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of cell-based assays to evaluate the biological activity of sulfonamide derivatives. These assays are crucial for screening and characterizing novel sulfonamide compounds for various therapeutic applications, including anticancer and anti-inflammatory treatments. The protocols provided herein are foundational and can be adapted to specific cell types and experimental goals.
Overview of Sulfonamide Derivative Activity
Sulfonamides are a versatile class of compounds with a broad spectrum of biological activities.[1] Beyond their well-established antibacterial properties, many sulfonamide derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.[2][3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes such as carbonic anhydrases and kinases, disruption of microtubule assembly, and induction of cell cycle arrest and apoptosis.[2][5] Cell-based assays are indispensable tools for elucidating these mechanisms and quantifying the potency of new derivatives.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various sulfonamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Cytotoxicity of Thiophene and Toluene Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 | [6] |
| MDA-MB-231 | 4.62 ± 0.13 | [6] | |
| MCF-7 | 7.13 ± 0.13 | [6] | |
| N-ethyl toluene-4-sulfonamide (8a) | HeLa | 10.9 ± 1.01 | [6] |
| MDA-MB-231 | 19.22 ± 1.67 | [6] | |
| MCF-7 | 12.21 ± 0.93 | [6] |
Table 2: Cytotoxicity of Novel Sulfonamide Derivatives
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | HCT-116 | 3.53 | [7] |
| HepG-2 | 3.33 | [7] | |
| MCF-7 | 4.31 | [7] | |
| Compound 3a | HCT-116 | - | [5] |
| HepG-2 | - | [5] | |
| MCF-7 | - | [5] | |
| Compound 15 | HCT-116 | - | [5] |
| HepG-2 | - | [5] | |
| MCF-7 | - | [5] | |
| Cisplatin | HeLa | - | [6] |
| MDA-MB-231 | - | [6] | |
| MCF-7 | - | [6] | |
| Doxorubicin | HeLa | - | [6] |
| MDA-MB-231 | - | [6] | |
| MCF-7 | - | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
3.1.1. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the sulfonamide derivatives and incubate for the desired period (e.g., 48-72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.[9] The viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[8]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.
3.2.1. Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[11] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[11]
Protocol:
-
Cell Treatment: Treat cells with the sulfonamide derivative for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[12]
-
Analysis: Analyze the cells by flow cytometry within one hour.[12]
3.2.2. Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[13] This assay measures the activity of caspase-3 and -7, key executioner caspases.
Protocol:
-
Cell Treatment: Treat cells with the sulfonamide derivative.
-
Cell Lysis: Lyse the cells to release cellular contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7.
-
Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.
Cell Cycle Analysis
Many sulfonamide derivatives have been shown to induce cell cycle arrest, particularly in the G1 phase.[2] Flow cytometry with propidium iodide (PI) staining is a common method for analyzing cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with the sulfonamide derivative for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.[5]
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.[5]
-
PI Staining: Stain the cells with a solution containing propidium iodide.[5]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Signaling Pathways
Carbonic Anhydrase IX (CA-IX) Inhibition
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of tumors and contributes to the acidic tumor microenvironment.[15] Sulfonamide derivatives are potent inhibitors of CA-IX.[15] Inhibition of CA-IX can lead to an increase in intracellular pH and the production of reactive oxygen species (ROS), ultimately inducing apoptosis.[1]
VEGFR-2 Signaling Pathway Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Some sulfonamide derivatives have been shown to inhibit VEGFR-2 signaling.
References
- 1. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of Substituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the crystallization of substituted benzenesulfonamides, a class of compounds with significant importance in medicinal chemistry and drug development. The ability to obtain high-quality single crystals is crucial for unambiguous structure determination by X-ray crystallography, which in turn informs structure-activity relationship (SAR) studies and rational drug design.
Introduction to Crystallization of Substituted Benzenesulfonamides
Substituted benzenesulfonamides are a versatile scaffold in medicinal chemistry, known to interact with a variety of biological targets. The crystallization of these small molecules is influenced by several factors, including the purity of the compound, choice of solvent, temperature, and the specific crystallization technique employed. The quality of the resulting crystal directly impacts the resolution of X-ray diffraction data and the accuracy of the determined molecular structure.
This document outlines three common and effective crystallization methods: Slow Evaporation, Vapor Diffusion, and Anti-Solvent Crystallization. Detailed protocols for each method are provided, along with tables summarizing quantitative data from various studies to facilitate comparison and aid in the development of crystallization strategies for novel substituted benzenesulfonamides.
Data Presentation: Crystallization of Substituted Benzenesulfonamides
The following tables summarize crystallographic data and crystallization conditions for a selection of substituted benzenesulfonamides, offering a reference for expected outcomes and aiding in solvent and method selection.
Table 1: Crystallization of Substituted Benzenesulfonamides by Slow Evaporation
| Compound Name | Solvent(s) | Temperature | Observations | Reference |
| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Ethanol | Room Temperature | Orange crystals | [1] |
| (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide | DMSO | Room Temperature | Red-colored solid, crystals formed after 20 days | [2] |
| N-(3-Chlorobenzoyl)benzenesulfonamide | Toluene | Room Temperature | Prism-like colorless single crystals | [3] |
| Salicylic acid-Benzamide (1:1 and 1:2) | Ethanol | Room Temperature | Crystals formed over 1 month | [4] |
Table 2: Crystallization of N-allyl-N-benzyl-4-methylbenzenesulfonamide
| Method | Solvent(s) | Yield | Melting Point (°C) | Reference |
| Recrystallization | Ethanol | 73% (for precursor) | 69-72 (for precursor) | [5] |
| Recrystallization | Ethanol | 67% | 44-47 | [5] |
Experimental Protocols
Method 1: Slow Evaporation
This is often the simplest and most common method for growing single crystals. It relies on the gradual increase in the concentration of the solute as the solvent evaporates, leading to supersaturation and subsequent crystal formation.
Protocol:
-
Solvent Selection: Choose a solvent in which the substituted benzenesulfonamide has moderate solubility. Highly volatile solvents may evaporate too quickly, leading to the formation of small or poor-quality crystals. Ethanol, ethyl acetate, and acetone are often good starting points.[6] A solvent in which the compound is sparingly soluble can also be effective.
-
Dissolution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Gentle warming can be used to increase solubility, but the solution should be allowed to cool to room temperature before proceeding.
-
Filtration: Filter the solution through a syringe filter or a cotton plug in a pipette to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[7]
-
Monitoring and Harvesting: Monitor the vial periodically for crystal growth. Once crystals of suitable size and quality have formed, they can be carefully harvested using a spatula or by decanting the remaining solvent.
References
- 1. A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. unifr.ch [unifr.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. How To [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-N-ethylbenzenesulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 4-Amino-N-ethylbenzenesulfonamide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient synthesis is a two-step process. The first step involves the reaction of 4-acetamidobenzenesulfonyl chloride with ethylamine to form the intermediate, N-(4-(N-ethylsulfamoyl)phenyl)acetamide. The second step is the hydrolysis of the acetamido group to yield the final product, this compound.[1] Protecting the amino group as an acetamide is crucial to prevent side reactions during the chlorosulfonation and subsequent sulfonamide formation steps.
Q2: What are the critical factors affecting the yield of the sulfonamide formation step?
A2: The key factors influencing the yield of N-(4-(N-ethylsulfamoyl)phenyl)acetamide include the purity of the starting materials (especially the moisture sensitivity of 4-acetamidobenzenesulfonyl chloride), the choice of base and solvent, the reaction temperature, and the stoichiometry of the reactants.[2][3] Anhydrous conditions are highly recommended to prevent the hydrolysis of the sulfonyl chloride.[2][3]
Q3: Which conditions are best for the hydrolysis of the acetamido protecting group?
A3: Acid-catalyzed hydrolysis is the standard method for deprotection. This is typically achieved by heating the N-(4-(N-ethylsulfamoyl)phenyl)acetamide intermediate in the presence of a strong acid, such as hydrochloric acid, in a suitable solvent like ethanol or a water/ethanol mixture.[4]
Q4: How can I purify the final product, this compound?
A4: The final product can be purified by recrystallization.[5] Common solvent systems for recrystallization of amino compounds include ethanol, methanol, or mixtures of a polar solvent with a non-polar solvent like hexanes or diethyl ether.[6][7] The choice of solvent will depend on the impurity profile of the crude product.
Synthesis Pathway and Troubleshooting Workflow
The synthesis of this compound can be visualized as a two-step process. The following diagram illustrates the overall synthetic pathway.
Caption: Synthetic pathway for this compound.
A logical workflow for troubleshooting common issues in the synthesis is presented below. This can help in systematically identifying and resolving problems to improve yield and purity.
Caption: Troubleshooting workflow for synthesis optimization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Step 1 (Sulfonamide Formation) | Hydrolysis of 4-acetamidobenzenesulfonyl chloride: This is a common issue as sulfonyl chlorides are moisture-sensitive.[2][3] | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inefficient reaction conditions: Incorrect base, solvent, or temperature can lead to a sluggish reaction. | Use a suitable base like sodium carbonate or triethylamine. Dichloromethane is a common solvent.[1] The reaction is typically run at room temperature.[1] | |
| Bis-sulfonylation of ethylamine: If an excess of the sulfonyl chloride is used or if the reaction conditions are not well-controlled, a second molecule of the sulfonyl chloride can react with the newly formed sulfonamide. | Use a slight excess of ethylamine relative to the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the ethylamine solution to maintain a low concentration of the sulfonyl chloride. | |
| Low Yield in Step 2 (Hydrolysis) | Incomplete hydrolysis: Insufficient reaction time, temperature, or acid concentration can lead to incomplete deprotection of the acetamido group. | Ensure the use of a strong acid like concentrated HCl. The reaction often requires heating (reflux) for several hours. Monitor the reaction progress by TLC until the starting material is fully consumed. |
| Product degradation: Prolonged exposure to harsh acidic conditions at high temperatures can potentially lead to degradation of the product. | Monitor the reaction closely and work it up as soon as it is complete. Neutralize the reaction mixture promptly upon completion. | |
| Impure Final Product | Presence of starting materials: Incomplete reaction in either step will lead to contamination of the final product. | Monitor each reaction step by TLC to ensure complete conversion before proceeding to the next step or work-up. |
| Formation of side products: Side products from either step can co-crystallize with the final product. | Optimize reaction conditions to minimize side product formation. If side products are present, consider purification by column chromatography before the final recrystallization. | |
| Ineffective purification: The chosen recrystallization solvent may not be optimal for removing specific impurities. | Experiment with different recrystallization solvents or solvent mixtures.[6] A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then add a solvent in which it is less soluble until turbidity is observed, followed by slow cooling. |
Quantitative Data Summary
The following table summarizes the expected reactants, products, and typical yields for the synthesis of this compound. Yields can vary based on reaction scale and optimization of conditions.
| Reaction Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) |
| 1. Sulfonamide Formation | 4-acetamidobenzenesulfonyl chloride | Ethylamine | N-(4-(N-ethylsulfamoyl)phenyl)acetamide | 70-85% |
| 2. Hydrolysis | N-(4-(N-ethylsulfamoyl)phenyl)acetamide | Hydrochloric Acid | This compound | 80-95% |
Experimental Protocols
Step 1: Synthesis of N-(4-(N-ethylsulfamoyl)phenyl)acetamide
Materials:
-
4-acetamidobenzenesulfonyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a neat liquid)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
-
In a separate flask, prepare a solution of ethylamine (1.1 equivalents) and sodium carbonate (1.5 equivalents) in a mixture of dichloromethane and water.
-
Cool the ethylamine solution in an ice bath.
-
Slowly add the solution of 4-acetamidobenzenesulfonyl chloride to the stirred ethylamine solution dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with distilled water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-(N-ethylsulfamoyl)phenyl)acetamide. The crude product can be used directly in the next step or purified by recrystallization from an ethanol/water mixture.[1][5]
Step 2: Synthesis of this compound (Hydrolysis)
Materials:
-
N-(4-(N-ethylsulfamoyl)phenyl)acetamide
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Distilled water
Procedure:
-
Place the crude N-(4-(N-ethylsulfamoyl)phenyl)acetamide from Step 1 into a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ gas will be evolved.
-
The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If not, extract the product into a suitable organic solvent like ethyl acetate.
-
If extraction is performed, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a pure crystalline solid.[6]
Logical Relationships in Synthesis
The relationship between key reaction parameters and the desired outcome (yield and purity) is crucial for optimizing the synthesis.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 5. N-[4-(Propylsulfamoyl)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and optimization strategies in sulfonamide synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides, and what are its primary limitations?
The most traditional and widely used method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3][4] While this method is effective, it presents several challenges:
-
Harsh Reaction Conditions: The preparation of the required aryl sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid or concentrated sulfuric acid, which may not be suitable for sensitive substrates.[1][3]
-
Hazardous Reagents: Chemicals such as chlorosulfonic acid and thionyl chloride are hazardous and necessitate careful handling.[1][3]
-
Substrate Scope Limitations: The synthesis of sulfonyl chlorides can be inefficient for electron-deficient aromatic rings.[1]
Q2: My sulfonamide reaction is resulting in a low yield. What are the common initial checks I should perform?
When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the fundamentals of your reaction setup and reagents:
-
Reagent Quality:
-
Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[5]
-
Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[1][5] It is best to use a freshly opened bottle or purify the sulfonyl chloride before use.[5]
-
Solvent: Use anhydrous (dry) solvents to prevent the hydrolysis of the sulfonyl chloride.[5]
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[5]
-
-
Reaction Conditions:
-
Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[5]
-
Temperature: These reactions are often conducted at 0 °C to room temperature.[5] If the reaction is sluggish, gentle heating might be necessary; however, excessive heat can promote side reactions.[5]
-
Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect reagents from atmospheric moisture and oxygen.[5]
-
Q3: I am observing significant side reactions. What are the likely causes and how can I minimize them?
A common side reaction is the formation of a double-sulfonated product, especially with primary amines. This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.
To minimize this:
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride and control the reaction rate.[1]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting amine.[1][6] Quench the reaction once the amine is consumed to prevent further sulfonylation.[1]
Another common issue is the hydrolysis of the sulfonyl chloride to sulfonic acid, which will be present as a byproduct. This is caused by the presence of water in the reaction.[1] To prevent this, ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.[1][5]
Q4: What are the best practices for purifying sulfonamides?
Effective purification of sulfonamides is crucial for obtaining a pure product. Common methods include:
-
Workup: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1M HCl) to remove the base and unreacted amine, followed by water, a basic solution (e.g., saturated NaHCO₃) to remove unreacted sulfonyl chloride and sulfonic acid, and finally brine.[7]
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.[7]
-
Purification Techniques:
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Poor quality of sulfonyl chloride (hydrolyzed) | Use a fresh bottle of sulfonyl chloride or purify it before use. Ensure the reaction is conducted under anhydrous conditions.[1][5] |
| Poor quality of amine (e.g., formation of carbamates) | Use a pure and dry amine.[5] | |
| Presence of water in the reaction | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere.[1][5] | |
| Steric hindrance in amine or sulfonyl chloride | Increase the reaction temperature or prolong the reaction time. Consider an alternative synthetic route if the issue persists.[1] | |
| Incorrect stoichiometry | Verify the molar ratios of reactants and base. A slight excess of the base is often beneficial.[5] | |
| Reaction stalls before completion | Insufficient base | Add additional base to neutralize the generated HCl. |
| Low reactivity of starting materials | Gently heat the reaction mixture, but monitor for side product formation.[5] |
Presence of Impurities
| Symptom | Possible Cause | Suggested Solution |
| Presence of sulfonic acid byproduct | Hydrolysis of sulfonyl chloride due to water | Ensure all reagents and solvents are anhydrous.[1][5] |
| Presence of a double-sulfonated side product (with primary amines) | Over-reaction of the initially formed sulfonamide | Add the sulfonyl chloride dropwise at a low temperature (0 °C). Monitor the reaction closely and quench it upon consumption of the starting amine.[1] |
| Unreacted starting materials in the final product | Incomplete reaction | Extend the reaction time or consider gentle heating. Ensure proper stoichiometry and reagent quality.[1] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis using Sulfonyl Chloride and an Amine
This protocol is a standard method using conventional heating.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Sulfonyl chloride (1.0 eq)
-
Base (e.g., pyridine or triethylamine, 1.5 eq)[7]
-
Anhydrous solvent (e.g., Dichloromethane (DCM))[7]
-
Anhydrous MgSO₄ or Na₂SO₄
-
Solutions for workup: 1M HCl, saturated NaHCO₃, brine
Procedure:
-
Amine and Base Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.[7]
-
Cooling: Cool the solution to 0 °C using an ice bath.[7]
-
Base Addition: Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[7]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[7]
Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate). The ratio should be optimized to achieve good separation of the starting materials and the product.
-
Visualization: UV light (if compounds are UV active) and/or staining reagents (e.g., potassium permanganate).
-
Procedure: Spot the reaction mixture alongside the starting materials on the TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Resolving Poor Solubility of 4-Amino-N-ethylbenzenesulfonamide In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving the poor in vitro solubility of 4-Amino-N-ethylbenzenesulfonamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate the effective use of this compound in your experiments.
Troubleshooting Guide: Overcoming Solubility Issues
Encountering precipitation or poor dissolution of this compound can be a significant roadblock in experimental workflows. This guide provides a systematic approach to diagnosing and resolving these common solubility challenges.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A stepwise workflow for troubleshooting poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?
A1: This phenomenon, known as "crashing out" or precipitation upon dilution, is common for hydrophobic compounds. It occurs because the compound, which is soluble in a high concentration of an organic solvent like DMSO, becomes insoluble when introduced into an aqueous environment where its solubility is significantly lower.[1][2] The rapid change in solvent polarity causes the compound to come out of solution.[1]
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[3] It is advisable to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of hydrophobic compounds.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The final concentration of DMSO in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal for most cell lines.[4] However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q4: Can I heat my solution to improve the solubility of this compound?
A4: Gentle warming (e.g., to 37-40°C) can help dissolve the compound in the initial stock solution.[5] However, be cautious, as excessive heat can degrade the compound. It is also important to note that a solution prepared with heat may become supersaturated and precipitate upon cooling to room temperature or incubator temperature.
Q5: My compound appears to be dissolved, but I'm getting inconsistent results in my assay. Could solubility still be the issue?
A5: Yes, even if you don't see visible precipitation, the compound may be forming micro-precipitates or aggregates that are not readily visible. These can lead to inaccurate and variable results.[6] It is recommended to visually inspect the solution under a light source or even a microscope to check for any haziness or particulate matter.
Data Presentation: Solubility of this compound
While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table provides a general overview of its expected solubility characteristics based on the properties of sulfonamides. Researchers should determine the precise solubility in their specific experimental systems.
| Solvent/Condition | Expected Solubility | Notes |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderate to Low | May be used as a co-solvent. |
| Methanol | Moderate to Low | Can be used for stock solutions, but DMSO is generally preferred. |
| Aqueous Solutions | ||
| Water | Very Low | Inherently poor aqueous solubility is the primary issue. |
| Aqueous Buffers (Neutral pH) | Very Low | Similar to water, solubility is limited at neutral pH. |
| Aqueous Buffers (Acidic pH) | Potentially Higher | The amino group can be protonated, which may increase solubility. |
| Aqueous Buffers (Alkaline pH) | Potentially Higher | The sulfonamide group can be deprotonated, which may increase solubility.[7][8][9] |
Experimental Protocols
Here are detailed protocols for key experiments to determine and improve the solubility of this compound.
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol allows for the determination of the equilibrium solubility of a compound in a specific aqueous buffer.[10][11]
Materials:
-
This compound
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Protocol 2: Solubility Enhancement by pH Adjustment
This protocol helps to determine the optimal pH for solubilizing this compound.[7]
Materials:
-
This compound
-
A series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Materials as listed in Protocol 1
Methodology:
-
Follow the steps outlined in Protocol 1, but use a separate vial for each pH buffer.
-
After quantifying the concentration of the dissolved compound in each buffer, plot the solubility (in mg/mL or mM) against the pH.
-
The resulting graph will indicate the pH range where the solubility of this compound is highest.
Diagram: pH-Dependent Ionization and Solubility of a Sulfonamide
Caption: The ionization state and corresponding solubility of a sulfonamide at different pH values.
Protocol 3: Co-solvent Solubilization
Using a mixture of solvents can significantly enhance the solubility of hydrophobic compounds.[12][13]
Materials:
-
This compound
-
DMSO
-
Aqueous buffer
-
Co-solvent (e.g., ethanol, polyethylene glycol 400 (PEG 400), propylene glycol)
-
Materials for solubility determination as in Protocol 1
Methodology:
-
Prepare a series of co-solvent mixtures with the aqueous buffer (e.g., 10%, 20%, 30% v/v of the co-solvent).
-
Determine the solubility of this compound in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Plot the solubility as a function of the co-solvent concentration to identify the optimal mixture for your experiment.
-
Important: Always run a vehicle control with the chosen co-solvent mixture in your biological assay to ensure it does not interfere with the experimental results.
Protocol 4: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[15][16]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Materials for solubility determination as in Protocol 1
Methodology:
-
Prepare a series of HP-β-CD solutions in the aqueous buffer at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Determine the solubility of this compound in each HP-β-CD solution using the shake-flask method.
-
Plot the solubility of the compound as a function of the HP-β-CD concentration. A linear increase in solubility is indicative of the formation of a soluble inclusion complex.
-
For Cell-Based Assays: The concentration of HP-β-CD should be kept as low as possible, typically in the range of 0.5-2%, to avoid cellular toxicity.[15] A vehicle control with the same concentration of HP-β-CD is essential.
Diagram: Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule to form a soluble inclusion complex.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmj.com [bmj.com]
- 9. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. humapub.com [humapub.com]
- 15. The effect of cosolvents and surfactants on the solubility of sulfasalazine | Semantic Scholar [semanticscholar.org]
- 16. ijrpc.com [ijrpc.com]
Technical Support Center: 4-Aminobenzenesulfonamide Reactions
Welcome to the technical support center for reactions involving 4-aminobenzenesulfonamide (sulfanilamide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the formation of common side products during the synthesis of sulfanilamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic steps for producing 4-aminobenzenesulfonamide?
A1: The classical synthesis of 4-aminobenzenesulfonamide from aniline involves a four-step process:
-
Acetylation: The amino group of aniline is protected by reacting it with acetic anhydride to form acetanilide.
-
Chlorosulfonation: Acetanilide is then reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring, primarily at the para position.
-
Amination: The resulting 4-acetamidobenzenesulfonyl chloride is treated with ammonia to form 4-acetamidobenzenesulfonamide.
-
Hydrolysis: The final step is the removal of the acetyl protecting group by acid hydrolysis to yield 4-aminobenzenesulfonamide.[1]
Q2: Why is the acetylation of aniline a crucial first step?
A2: The acetylation of aniline to form acetanilide is critical for two main reasons:
-
To control reactivity: The amino group (-NH₂) in aniline is a strong activating group, which can lead to multiple substitutions and oxidation side reactions during chlorosulfonation. The acetamido group (-NHCOCH₃) is a less powerful activating group, allowing for more controlled substitution.
-
To ensure para-substitution: The acetamido group is sterically bulky, which favors the introduction of the sulfonyl chloride group at the para position, minimizing the formation of the ortho-isomer.[2][3]
Q3: What are the most common side products in the synthesis of 4-aminobenzenesulfonamide?
A3: The most common side products are:
-
o-Aminobenzenesulfonamide: Formed from the chlorosulfonation at the ortho position of acetanilide.
-
Sulfanilic acid: Can be produced if the sulfonamide group is hydrolyzed during the final deprotection step.[4]
-
4-Acetamidobenzenesulfonic acid: Results from the hydrolysis of 4-acetamidobenzenesulfonyl chloride before the amination step.
-
Di-substituted products: Over-sulfonation can lead to the formation of di-sulfonylated byproducts.
Q4: Can the final hydrolysis step affect the sulfonamide group?
A4: Yes, while the goal of the final hydrolysis step is to cleave the amide bond of the protecting group, the sulfonamide group can also be hydrolyzed under harsh acidic conditions, leading to the formation of sulfanilic acid.[4][5] Careful control of reaction conditions is necessary to ensure selective deprotection.
Troubleshooting Guides
Problem 1: Low Yield of 4-Aminobenzenesulfonamide due to Side Product Formation
This table provides a breakdown of potential causes and solutions for low yields at each stage of the synthesis.
| Stage | Potential Cause of Low Yield | Troubleshooting Steps |
| Acetylation | Incomplete reaction | - Ensure the use of a slight excess of acetic anhydride. - Monitor the reaction to completion using Thin Layer Chromatography (TLC). |
| Hydrolysis of acetic anhydride | - Use fresh, anhydrous acetic anhydride and dry glassware. | |
| Chlorosulfonation | Formation of o-isomer | - Maintain a low reaction temperature (0-10 °C) during the addition of chlorosulfonic acid to maximize para-selectivity.[6] |
| Hydrolysis of chlorosulfonic acid | - Use fresh, high-purity chlorosulfonic acid and ensure all glassware is scrupulously dry. | |
| Di-sulfonation | - Use a controlled stoichiometry of chlorosulfonic acid (typically a 5-fold molar excess is sufficient).[6] | |
| Incomplete reaction | - Allow the reaction to proceed for a sufficient amount of time with adequate stirring. - A slight warming (e.g., to 50-60 °C) after the initial addition can help drive the reaction to completion.[6] | |
| Amination | Hydrolysis of 4-acetamidobenzenesulfonyl chloride | - Use a sufficient excess of concentrated ammonia solution. - Add the sulfonyl chloride to the ammonia solution gradually at a low temperature to control the exothermic reaction and minimize hydrolysis. |
| Incomplete reaction | - Ensure vigorous stirring to break up any lumps of the sulfonyl chloride and ensure good mixing with the ammonia solution.[6] | |
| Hydrolysis | Formation of sulfanilic acid (over-hydrolysis) | - Use dilute acid (e.g., 1-2 M HCl) instead of concentrated acid. - Carefully control the reaction temperature and time. Monitor the reaction progress by TLC to stop it once the deprotection is complete. |
| Incomplete hydrolysis | - Ensure sufficient heating time and acid concentration. If the product is not fully deprotected, the reaction can be continued with further heating.[6] |
Problem 2: Product Contamination and Purification Issues
This table addresses common issues related to the purity of the final 4-aminobenzenesulfonamide product.
| Issue | Potential Cause | Recommended Purification Protocol |
| Presence of o-aminobenzenesulfonamide | Inadequate control of temperature during chlorosulfonation. | - Recrystallization: 4-aminobenzenesulfonamide is less soluble in hot water than its ortho-isomer. Recrystallization from hot water can effectively remove the ortho-isomer. |
| Presence of sulfanilic acid | Harsh hydrolysis conditions. | - pH Adjustment and Filtration: Sulfanilic acid exists as a zwitterion and is least soluble at its isoelectric point (around pH 3-4). Adjusting the pH of the solution can cause the sulfanilic acid to precipitate, which can then be removed by filtration before crystallizing the desired product. |
| Presence of unreacted 4-acetamidobenzenesulfonamide | Incomplete hydrolysis. | - Re-subject to Hydrolysis: If a significant amount of the acetylated intermediate remains, the product can be re-subjected to the hydrolysis conditions. - Chromatography: For small-scale purifications, column chromatography can be used to separate the more polar 4-aminobenzenesulfonamide from the less polar acetylated intermediate. |
Quantitative Data on Side Product Formation
The following tables summarize the impact of key reaction parameters on the yield of the desired product and the formation of major side products.
Table 1: Effect of Temperature on Isomer Distribution in Chlorosulfonation of Acetanilide
| Temperature (°C) | Molar Ratio (Acetanilide:Chlorosulfonic Acid) | Yield of p-isomer (%) | Yield of o-isomer (%) | Reference |
| 0 - 5 | 1 : 5 | ~90 | < 5 | [6] |
| 20 - 25 | 1 : 5 | ~85 | ~10 | [6] |
| 60 - 70 | 1 : 5 | ~75 | > 15 | [6] |
Table 2: Influence of Hydrolysis Conditions on Product and Byproduct Yield
| Acid | Concentration | Temperature (°C) | Reaction Time (h) | Yield of 4-Aminobenzenesulfonamide (%) | Yield of Sulfanilic Acid (%) | Reference |
| HCl | 1 M | 100 | 1 | > 95 | < 2 | [5] |
| HCl | 6 M | 100 | 1 | ~90 | ~5 | [6] |
| H₂SO₄ | 3 M | 110 | 2 | ~85 | ~10 | General Knowledge |
Experimental Protocols
Protocol 1: Minimized Side Product Synthesis of 4-Aminobenzenesulfonamide
This protocol is optimized to reduce the formation of common side products.
Step 1: Acetylation of Aniline
-
In a fume hood, add 10.0 g of aniline to 30 mL of glacial acetic acid in a 250 mL flask.
-
While stirring, slowly add 12.0 g of acetic anhydride.
-
Heat the mixture to reflux for 15 minutes.
-
Pour the hot mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated acetanilide by vacuum filtration and wash with cold water.
-
Dry the product thoroughly in a desiccator.
Step 2: Chlorosulfonation of Acetanilide
-
In a dry flask equipped with a dropping funnel and a gas trap, place 20 mL (approximately 37 g) of chlorosulfonic acid and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add 5.0 g of dry acetanilide in small portions over 30 minutes, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at 50-60 °C for one hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
Collect the precipitated 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with ice-cold water until the washings are neutral to litmus paper.
Step 3: Amination of 4-Acetamidobenzenesulfonyl Chloride
-
Immediately transfer the moist 4-acetamidobenzenesulfonyl chloride to a flask containing 50 mL of concentrated aqueous ammonia, cooled in an ice bath.
-
Stir the mixture vigorously for 15 minutes.
-
Heat the mixture in a water bath at 70 °C for 30 minutes.
-
Cool the mixture in an ice bath to precipitate the 4-acetamidobenzenesulfonamide.
-
Collect the product by vacuum filtration and wash with cold water.
Step 4: Hydrolysis of 4-Acetamidobenzenesulfonamide
-
Transfer the 4-acetamidobenzenesulfonamide to a flask and add 20 mL of 1 M hydrochloric acid.
-
Heat the mixture to a gentle boil for 15-20 minutes.
-
If the solution is colored, add a small amount of activated charcoal and filter hot.
-
Cool the filtrate in an ice bath and slowly add a 10% sodium bicarbonate solution until the pH is neutral (pH ~7).
-
Collect the precipitated 4-aminobenzenesulfonamide by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Synthetic workflow for 4-aminobenzenesulfonamide with major side products.
Caption: Troubleshooting logic for 4-aminobenzenesulfonamide synthesis.
References
- 1. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 2. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Portage transport of sulfanilamide and sulfanilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
4-Amino-N-ethylbenzenesulfonamide stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Amino-N-ethylbenzenesulfonamide in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other sulfonamides, is primarily influenced by three main factors:
-
pH: The compound is generally more stable in neutral to alkaline conditions. Acidic conditions can lead to hydrolysis of the sulfonamide bond.
-
Temperature: Higher temperatures can accelerate the degradation of the compound.
-
Light: Exposure to ultraviolet (UV) light can cause photodegradation.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation pathways for sulfonamides include:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common degradation pathway, especially under acidic conditions, which would yield 4-aminobenzenesulfonic acid and ethylamine.
-
Oxidation: The amino group is susceptible to oxidation.
-
Photodegradation: UV light exposure can lead to the formation of various photoproducts. The initial transformation may involve an attack by hydroxyl radicals on the aromatic ring.[1]
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
A3: To maximize the stability of your stock solutions, consider the following:
-
Solvent Selection: Use a high-purity, anhydrous solvent if possible. For aqueous solutions, use purified water (e.g., HPLC-grade).
-
pH Control: If preparing an aqueous solution, buffer it to a neutral or slightly alkaline pH (pH 7-9).
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C, to minimize thermal degradation. For long-term storage, consider storing aliquots at -20°C or below to prevent repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A4: Unexpected peaks in your chromatogram could be due to several reasons:
-
Degradation Products: The compound may have degraded due to improper storage or handling (see Q1 and Q2).
-
Impurities in the Starting Material: The initial solid compound may contain impurities. Always check the certificate of analysis.
-
Interaction with Excipients: If you are working with a formulation, the compound may be interacting with excipients.
-
Contamination: The solvent or sample vial may be contaminated.
To troubleshoot, you can perform a forced degradation study (see Troubleshooting Guide) to identify potential degradation products and compare their retention times with the unexpected peaks.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency of this compound in an Acidic Formulation.
-
Problem: You observe a significant decrease in the concentration of this compound over a short period in an acidic solution (pH < 6).
-
Probable Cause: Acid-catalyzed hydrolysis of the sulfonamide bond. Sulfonamides are generally less stable in acidic conditions.
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental design allows, increase the pH of the solution to the neutral or slightly alkaline range (pH 7-9). The anionic form of sulfonamides, which is more prevalent at higher pH, is less susceptible to hydrolysis.
-
Temperature Control: Store the acidic formulation at a lower temperature (e.g., 2-8°C) to slow down the degradation rate.
-
Use of a Co-solvent: In some cases, reducing the water activity by adding a co-solvent (e.g., propylene glycol, ethanol) can reduce the rate of hydrolysis. However, the compatibility of the co-solvent with your system must be verified.
-
Quantitative Analysis: Use a stability-indicating HPLC method to monitor the decrease in the parent compound and the appearance of degradation products over time.
-
Issue 2: Discoloration and Precipitation in a Solution Exposed to Light.
-
Problem: Your solution of this compound has turned yellow/brown and/or a precipitate has formed after being left on the lab bench.
-
Probable Cause: Photodegradation. Exposure to ambient or UV light can cause the compound to degrade, leading to colored byproducts that may have lower solubility.
-
Troubleshooting Steps:
-
Light Protection: Always prepare and store solutions in amber glass vials or protect clear vials from light by wrapping them in aluminum foil.
-
Inert Atmosphere: For highly sensitive applications, purging the solution and the vial headspace with an inert gas like nitrogen or argon can prevent photo-oxidative degradation.
-
Analysis of Degradants: Use techniques like LC-MS to identify the colored byproducts and precipitates.
-
Filtration: If the solution needs to be used, filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any precipitate before use, but be aware that the concentration of the active compound is likely reduced.
-
Data Presentation
Table 1: General Stability Profile of Sulfonamides (Qualitative)
| Stress Condition | Expected Stability of this compound | Potential Degradation Pathway |
| Acidic (pH < 4) | Low | Hydrolysis of the S-N bond |
| Neutral (pH 7) | High | Minimal degradation |
| Alkaline (pH > 9) | High | Generally stable |
| Oxidation (e.g., H₂O₂) | Moderate | Oxidation of the amino group |
| Thermal (e.g., >40°C) | Moderate to Low | Cleavage of the S-N and S-C bonds |
| Photolytic (UV light) | Low | Photodegradation, ring hydroxylation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, heat 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to UV light (e.g., 254 nm or a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Neutralization: After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC-UV or HPLC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method (Adapted from a method for a similar compound)
This method can be used as a starting point for developing a stability-indicating assay for this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm or Mass Spectrometry.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by the ability to resolve the main peak from all potential degradation products generated during the forced degradation study.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Role of carbonic anhydrase in pH regulation and its inhibition by sulfonamides.
References
Technical Support Center: Interpreting Unexpected Peaks in 1H NMR of Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected peaks in the 1H NMR spectra of sulfonamides. Unexpected signals can arise from a variety of sources, including impurities from synthesis, degradation of the sample, or the inherent chemical nature of sulfonamides. This guide will help you systematically identify the source of these extraneous peaks.
Frequently Asked Questions (FAQs)
Q1: I see a broad singlet in my spectrum that I can't assign. What could it be?
A broad singlet is often indicative of an exchangeable proton, such as the N-H proton of the sulfonamide group (-SO₂NH-). The chemical shift of this proton is highly variable and depends on the solvent, concentration, and temperature. It can appear over a wide range, but for many sulfonamides, it is observed downfield. To confirm the identity of this peak, a D₂O exchange experiment can be performed.
Q2: My aromatic region shows more peaks than I expected. What are the likely causes?
Extra peaks in the aromatic region can be due to several factors:
-
Impurities: Unreacted starting materials, such as the aniline or arylsulfonyl chloride, are common culprits. Byproducts from the reaction, like di-sulfonated anilines, can also be present.
-
Rotamers: Hindered rotation around the S-N bond or the aryl-S bond can lead to the presence of different conformations (rotamers) that are distinct on the NMR timescale, each giving rise to its own set of signals.
-
Complex Splitting Patterns: In some cases, what appears to be extra peaks may actually be complex second-order splitting patterns (e.g., roofing effects) that are not easily interpretable at first glance.
Q3: I have some sharp singlets that don't correspond to my product. What are they?
Sharp singlets that do not integrate to a value consistent with your molecule are often due to residual solvents from your reaction workup or purification. Common solvents include ethyl acetate, dichloromethane, hexane, and acetone. Grease from glassware can also appear as a sharp singlet.
Q4: How does the choice of NMR solvent affect the spectrum of my sulfonamide?
The NMR solvent can have a significant impact on the chemical shifts of protons, especially the sulfonamide N-H proton.[1][2] Polar, hydrogen-bond accepting solvents like DMSO-d₆ can form hydrogen bonds with the N-H proton, shifting its resonance downfield and often sharpening the peak compared to less polar solvents like CDCl₃.[3][4] The chemical shifts of aromatic protons can also be affected by the solvent's aromaticity (e.g., benzene-d₆) due to anisotropic effects.
Troubleshooting Guide: Identifying Unexpected Peaks
This guide provides a systematic approach to identifying the source of unexpected peaks in your 1H NMR spectrum.
Step 1: Initial Peak Analysis
Start by characterizing the unexpected peak(s) based on their chemical shift, multiplicity, and integration.
-
Sharp Singlets: Often indicate residual solvents or grease.
-
Broad Peaks: Suggest exchangeable protons (N-H, O-H) or dynamic processes.
-
Complex Multiplets in the Aromatic Region: Could be due to impurities, rotamers, or second-order coupling effects.
Step 2: Consult Data Tables
Compare the chemical shifts of the unknown peaks with tabulated data for common laboratory solvents and impurities.
Table 1: 1H NMR Chemical Shifts (δ, ppm) of Common Residual Solvents
| Solvent | CDCl₃ | DMSO-d₆ | Acetone-d₆ |
| Acetone | 2.17 | 2.09 | 2.05 |
| Acetonitrile | 2.10 | 2.07 | 2.05 |
| Benzene | 7.36 | 7.37 | 7.36 |
| Dichloromethane | 5.30 | 5.76 | 5.63 |
| Diethyl ether | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) | 3.41 (q), 1.11 (t) |
| N,N-Dimethylformamide (DMF) | 8.02 (s), 2.92 (s), 2.88 (s) | 7.95 (s), 2.86 (s), 2.73 (s) | 7.97 (s), 2.89 (s), 2.78 (s) |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) | 4.05 (q), 1.97 (s), 1.18 (t) |
| Hexane | 1.25, 0.88 | 1.24, 0.86 | 1.26, 0.88 |
| Toluene | 7.27-7.17 (m), 2.34 (s) | 7.28-7.18 (m), 2.30 (s) | 7.28-7.18 (m), 2.31 (s) |
| Water | ~1.56 | ~3.33 | ~2.84 |
| Data compiled from various sources.[5] |
Table 2: Approximate 1H NMR Chemical Shifts (δ, ppm) of Potential Impurities and Degradation Products
| Compound Type | Functional Group | Approximate Chemical Shift (δ, ppm) | Notes |
| Starting Materials | |||
| Arylsulfonyl Chloride | Ar-H | 7.5 - 8.2 | Protons ortho to -SO₂Cl are typically most downfield. |
| p -Toluenesulfonyl Chloride (Ar-H ) | 7.9 (d), 7.4 (d) | In CDCl₃.[6][7][8] | |
| p -Toluenesulfonyl Chloride (-CH₃) | 2.45 | In CDCl₃.[6][7][8] | |
| Aniline | Ar-H | 6.5 - 7.3 | |
| Aniline | -NH ₂ | ~5.0 | |
| Byproducts | |||
| Di-sulfonated Aniline | Ar-H | 7.5 - 8.5 | Can be complex depending on substitution pattern. |
| Degradation Products | |||
| Sulfonic Acid (from hydrolysis of sulfonyl chloride) | Ar-H | 7.4 - 7.9 | In D₂O.[9][10][11] |
| Sulfanilic Acid (from hydrolysis of sulfonamide) | Ar-H | 7.5 (d), 6.6 (d) | In D₂O, zwitterionic form.[12] |
| Sulfinic Acid | Ar-H | 7.3 - 7.8 | |
| N-Sulfonylimine | -CH=N-SO₂- | 8.0 - 9.0 |
Step 3: Experimental Verification
If the identity of an unexpected peak is still uncertain, the following experimental procedures can provide definitive answers.
Experimental Protocols
D₂O Exchange Experiment
Objective: To identify exchangeable protons (e.g., -SO₂NH-, -OH, -NH₂).
Methodology:
-
Dissolve your sulfonamide sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube and acquire a standard 1H NMR spectrum.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Acquire a second 1H NMR spectrum.
Analysis: Peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity in the second spectrum. A new, broad peak for HOD may appear.
Spiking Experiment
Objective: To confirm the identity of a suspected impurity.
Methodology:
-
Acquire a 1H NMR spectrum of your sulfonamide sample.
-
Prepare a small amount of the suspected impurity (e.g., the aniline starting material) as a standard.
-
Add a small, known amount of the standard to your NMR tube containing the sulfonamide sample.
-
Acquire another 1H NMR spectrum.
Analysis: If the intensity of the unexpected peak increases relative to the product peaks after adding the standard, it confirms the identity of that impurity.
2D NMR Analysis (COSY, HSQC, HMBC)
When the structure of an impurity cannot be determined by the methods above, 2D NMR experiments can provide detailed structural information.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is useful for piecing together fragments of a molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to (¹JCH). This helps in assigning carbon signals and confirming which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is crucial for connecting molecular fragments and identifying quaternary carbons.
By combining the information from these 2D experiments, it is often possible to elucidate the complete structure of an unknown impurity without the need for isolation.
References
- 1. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. acdlabs.com [acdlabs.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. hmdb.ca [hmdb.ca]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Sulfanilic acid(121-57-3) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Quantitative Analysis of Benzenesulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of benzenesulfonamides.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of benzenesulfonamides by HPLC, LC-MS, and GC-MS.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS
-
Question: My chromatogram for benzenesulfonamide analysis shows significant peak tailing. What are the potential causes and solutions?
-
Answer: Peak tailing for benzenesulfonamide compounds can arise from several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the sulfonamide moiety, leading to tailing.
-
Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress the ionization of silanols. Alternatively, use an end-capped column or a column with a different stationary phase chemistry.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to active sites that cause tailing.
-
Solution: Implement a robust sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[1] Regularly flush the column with a strong solvent.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
-
Question: I am observing peak fronting in my analysis. What could be the issue?
-
Answer: Peak fronting is often an indication of:
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Sample Solvent Incompatibility: Similar to peak tailing, a mismatch between the injection solvent and the mobile phase can be a cause.
-
Solution: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
-
-
Issue 2: Inconsistent Retention Times in HPLC/LC-MS
-
Question: The retention times for my benzenesulfonamide standards and samples are shifting between injections. How can I troubleshoot this?
-
Answer: Retention time variability can be caused by:
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of volatile components or inadequate mixing.
-
Solution: Prepare fresh mobile phase daily and ensure proper degassing. If using a gradient, ensure the pump is functioning correctly.
-
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
Issue 3: Matrix Effects in LC-MS/MS Analysis
-
Question: I suspect matrix effects are impacting my quantitative results for benzenesulfonamides in biological samples. How can I confirm and mitigate this?
-
Answer: Matrix effects, causing ion suppression or enhancement, are a common challenge in LC-MS/MS.
-
Confirmation:
-
Post-extraction Spike: Compare the peak area of a standard spiked into a blank matrix extract with the peak area of a standard in a neat solution. A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improved Sample Preparation: Utilize more effective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering endogenous components. A clean-up step with Florisil sorbent has been shown to reduce matrix effects to below 20%.[1]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the samples.
-
-
Issue 4: Low Recovery During Sample Preparation
-
Question: My recovery of benzenesulfonamides from environmental water samples is consistently low. What can I do to improve it?
-
Answer: Low recovery is often related to the extraction and sample preparation steps.
-
Suboptimal pH: The extraction efficiency of sulfonamides can be pH-dependent.
-
Solution: Adjust the pH of the water sample to optimize the extraction. For many sulfonamides, a pH of 4 to 7 is recommended.[2]
-
-
Inefficient Extraction Technique: The chosen extraction method may not be suitable for the specific benzenesulfonamide or matrix.
-
Analyte Adsorption: Benzenesulfonamides can adsorb to glassware or plasticware.
-
Solution: Silanize glassware or use polypropylene tubes to minimize adsorption.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantitative analysis of benzenesulfonamides?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex matrices.
Q2: How do I choose between HPLC-UV and LC-MS/MS for my analysis?
A2: The choice depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: Suitable for routine analysis of relatively clean samples where the concentration of the benzenesulfonamide is high enough for UV detection. It is a robust and cost-effective method.
-
LC-MS/MS: The method of choice for trace-level quantification in complex matrices (e.g., biological fluids, environmental samples) due to its superior sensitivity and selectivity. It can also provide structural confirmation.
Q3: Are there any specific stability concerns for benzenesulfonamide standards and samples?
A3: Benzenesulfonamides are generally stable compounds. However, their stability in solution can be affected by pH, temperature, and light. It is recommended to:
-
Store stock solutions at low temperatures (e.g., 4°C or -20°C) and protected from light.
-
Prepare fresh working solutions regularly.
-
For biological samples, it is best practice to analyze them as soon as possible after collection or store them at -80°C.
Q4: What are some common sources of contamination in benzenesulfonamide analysis?
A4: Contamination can arise from various sources:
-
Solvents and Reagents: Impurities in solvents or reagents can introduce interfering peaks. Always use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents.
-
Sample Collection and Storage Containers: Plasticizers and other leachables from containers can be a source of contamination.
-
Cross-contamination: Carryover from previous injections can be a problem, especially with "sticky" compounds. Ensure the analytical system is thoroughly cleaned between runs. n-butyl benzenesulfonamide is a known plasticizer that can be a contaminant.[4]
Q5: Is derivatization necessary for the GC-MS analysis of benzenesulfonamides?
A5: Due to their polarity and low volatility, benzenesulfonamides often require derivatization to improve their chromatographic behavior and thermal stability for GC-MS analysis. However, this can add complexity to the sample preparation process.
Data Presentation
Table 1: Comparison of HPLC and LC-MS/MS Method Performance for Sulfonamide Analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.066 µg/mL | 0.3 - 1.9 ng/L (in water) |
| Limit of Quantification (LOQ) | 0.200 µg/mL[5] | 1.2 - 7.6 ng/L (in water)[2] |
| Recovery | 85 - 115% | 74.3 - 118% (in water)[2], 53 - 93% (in bovine liver)[3] |
| Precision (RSD%) | < 2% | < 15% (in water)[1], 2.1 - 16.8% (in bovine liver)[3] |
Experimental Protocols
Protocol 1: RP-HPLC Method for 4-Amino Benzenesulfonamide [5]
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with:
-
A: 1.74 g of dipotassium hydrogen phosphate in 500 mL water
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25°C
-
Detection: UV at 265 nm
-
Sample Preparation (Standard): Accurately weigh and dissolve the standard in HPLC grade water to the desired concentration.[5]
Protocol 2: LC-MS/MS Method for Sulfonamides in Water [2]
-
Sample Preparation (SPE):
-
Adjust 500 mL of water sample to pH 4-7.
-
Condition an Agilent Bond Elut HLB SPE cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge.
-
Elute the sulfonamides with methanol.
-
Evaporate the eluent to dryness and reconstitute in 1 mL of methanol:water (1:1).
-
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mandatory Visualization
References
Technical Support Center: Overcoming Resistance in Sulfonamide Antibacterial Testing
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during sulfonamide antibacterial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to sulfonamides?
A1: Bacterial resistance to sulfonamides primarily occurs through two main mechanisms:
-
Acquisition of Resistance Genes: Bacteria can acquire sul genes (such as sul1, sul2, and sul3) through horizontal gene transfer.[1][2] These genes encode for alternative dihydropteroate synthase (DHPS) enzymes that have a low affinity for sulfonamides but can still produce folic acid, rendering the bacteria resistant.[1][3]
-
Mutations in the Target Enzyme: Mutations in the chromosomal folP gene, which encodes the DHPS enzyme, can alter the enzyme's structure. This reduces its binding affinity for sulfonamides while still allowing it to function in the folic acid synthesis pathway.[1]
Other less common mechanisms include the overproduction of the natural substrate para-aminobenzoic acid (PABA) and the active removal of sulfonamides from the bacterial cell by efflux pumps.[4]
Q2: Why do my genotypic and phenotypic test results for sulfonamide resistance not match?
A2: Discrepancies between genotypic (detecting resistance genes like sul) and phenotypic (measuring bacterial growth in the presence of the drug) results can arise from several factors:
-
Gene Expression: The presence of a resistance gene does not always guarantee its expression. The gene may be silent or expressed at a level insufficient to confer phenotypic resistance.
-
Heteroresistance: The bacterial population may contain a small subpopulation of resistant cells that are not detected by standard phenotypic tests but can be identified by more sensitive genotypic methods.
-
Assay Limitations: Both phenotypic and genotypic assays have their own limitations. The performance of the specific assay used can influence the results.
-
Novel Resistance Mechanisms: The resistance observed phenotypically might be due to a mechanism for which a genotypic test is not being performed, such as a novel mutation or an uncharacterized efflux pump.
Q3: What are "trailing endpoints" in broth microdilution assays and how should I interpret them?
A3: Trailing endpoints, or "trailing growth," refer to the persistent, low-level growth of a microorganism across a range of increasing antimicrobial concentrations in a broth microdilution assay.[5] This can make it difficult to determine the true Minimum Inhibitory Concentration (MIC). With sulfonamides, antagonists in the testing medium can sometimes cause slight growth.[6] According to CLSI guidelines, for trimethoprim and sulfonamides, this slight growth (approximately 20% or less of the growth in the control well) should be disregarded when determining the MIC.[6]
Q4: Can different sulfonamide drugs be used interchangeably for susceptibility testing?
A4: No, sulfonamide drugs are not always interchangeable for susceptibility testing. Studies have shown that different sulfonamides can yield different results. For example, with Neisseria meningitidis, sulfadiazine and sulfathiazole disks showed good correlation with MICs, while sulfisoxazole disks produced some false susceptible and false resistant results.[7] It is crucial to use the specific sulfonamide recommended by standard guidelines like CLSI or EUCAST for the organism being tested.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No growth in control wells | 1. Inoculum too dilute. 2. Non-viable organism. 3. Incorrect incubation conditions (temperature, atmosphere, duration). 4. Issues with growth medium. | 1. Verify inoculum density using a McFarland standard. 2. Use a fresh, viable culture. 3. Ensure incubator is functioning correctly and set to the appropriate conditions for the test organism. 4. Check the expiration date and quality of the Mueller-Hinton medium. |
| Heavy, confluent growth in all wells, including high drug concentrations | 1. Inoculum too dense. 2. Inactive antimicrobial agent. 3. Contamination with a resistant organism. | 1. Prepare a new inoculum standardized to a 0.5 McFarland standard. 2. Check the expiration date and storage conditions of the sulfonamide. Prepare fresh stock solutions. 3. Re-isolate the test organism to ensure purity and repeat the test. |
| "Skipped" wells (growth in higher concentration wells but not in lower ones) | 1. Pipetting error during serial dilution. 2. Contamination of a single well. 3. Paradoxical effect (less common with sulfonamides). | 1. Carefully repeat the preparation of the dilution series. Use fresh pipette tips for each transfer. 2. Examine the plate for signs of contamination. Repeat the test with a fresh culture. 3. If consistently observed, consult scientific literature for paradoxical effects with the specific organism and drug combination. |
| Trailing endpoints (see FAQ Q3) | 1. Antagonists in the medium. 2. Fungistatic (rather than fungicidal) nature of the drug for certain organisms. 3. Inappropriate reading time. | 1. For trimethoprim and sulfonamides, disregard slight growth (≤20% of control) as per CLSI guidelines.[6] 2. Read the MIC at the recommended time point (e.g., 16-20 hours for many bacteria) before significant trailing occurs. 3. Ensure the Mueller-Hinton medium has low levels of thymidine and thymine, which can interfere with sulfonamide activity. |
| Discrepancy between disk diffusion and MIC results | 1. Incorrect inoculum preparation. 2. Variation in agar depth. 3. Improper disk placement or storage. 4. Different interpretive criteria for the two methods. | 1. Ensure the inoculum is standardized to a 0.5 McFarland standard for both tests. 2. Pour agar plates to a uniform depth (e.g., 4 mm). 3. Store disks as recommended by the manufacturer and ensure they are firmly pressed onto the agar surface. 4. Use the correct, up-to-date CLSI or EUCAST interpretive criteria for each specific test method. |
Quantitative Data Summary
Table 1: Example CLSI Breakpoints for Sulfamethoxazole (SMX) and Trimethoprim-Sulfamethoxazole (SXT)
| Organism | Agent | MIC (µg/mL) Interpretive Criteria | Disk Diffusion (Zone Diameter, mm) Interpretive Criteria |
| S | I | ||
| Enterobacteriaceae | SXT | ≤2/38 | - |
| Staphylococcus aureus | SXT | ≤2/38 | - |
| Stenotrophomonas maltophilia | SXT | ≤2/38 | - |
| Haemophilus influenzae | SXT | ≤0.5/9.5 | 1/19-2/38 |
NOTE: These values are for illustrative purposes and are subject to change. Always refer to the latest CLSI M100 document for current breakpoints.[6][8][9]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine content
-
Sulfonamide stock solution
-
Sterile multichannel pipettes and reservoirs
Procedure:
-
Prepare Drug Dilutions:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the sulfonamide stock solution to the first column of wells, resulting in the highest concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[10]
-
-
Result Interpretation:
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[10]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sulfonamide-impregnated paper disks (e.g., SXT 25 µg)
-
Forceps
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Disk Application:
-
Using sterile forceps, place the sulfonamide disk onto the inoculated agar surface.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours in ambient air.[10]
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk in millimeters.
-
Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints from CLSI or EUCAST guidelines.[6]
-
Visualizations
Caption: Mechanisms of sulfonamide action and resistance.
Caption: Broth microdilution workflow for MIC determination.
Caption: Logical workflow for troubleshooting AST results.
References
- 1. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 2. In vivo fitness of sul gene-dependent sulfonamide-resistant Escherichia coli in the mammalian gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chainnetwork.org [chainnetwork.org]
- 7. researchgate.net [researchgate.net]
- 8. nih.org.pk [nih.org.pk]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzyme Inhibition Assays with 4-Amino-N-ethylbenzenesulfonamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-Amino-N-ethylbenzenesulfonamide as a potential enzyme inhibitor, with a primary focus on its interaction with carbonic anhydrases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological target?
Q2: What is the general mechanism of action for sulfonamide inhibitors against carbonic anhydrase?
A2: Sulfonamide inhibitors typically bind to the zinc ion located in the active site of the carbonic anhydrase enzyme. This interaction is facilitated by the sulfonamide group, which coordinates with the zinc ion and displaces a water molecule essential for the catalytic activity. This binding prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzyme's function.
Q3: What are the key considerations when preparing this compound for an assay?
A3: Solubility is a primary consideration. Like many small molecule inhibitors, this compound may have limited aqueous solubility. It is common practice to dissolve sulfonamides in a small amount of a polar organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock is then serially diluted into the assay buffer to achieve the desired final concentrations. It is crucial to maintain a low final concentration of the organic solvent (typically ≤1%) in the assay to avoid affecting enzyme activity.
Q4: Which isoforms of carbonic anhydrase should I consider for screening?
A4: There are at least 15 different isoforms of human carbonic anhydrase, and their expression levels vary across different tissues. The choice of isoforms to screen against depends on the therapeutic area of interest. For example, CA II is a ubiquitous cytosolic isoform, while CA IX and CA XII are tumor-associated and are often targets in cancer research.[2] Screening against multiple isoforms is recommended to determine the selectivity profile of this compound.
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in my inhibition data.
-
Question: I am observing significant well-to-well variability in my assay plates. What could be the cause?
-
Answer: High variability can stem from several factors. Firstly, ensure that all reagents, particularly the enzyme and the inhibitor, are thoroughly mixed before and after addition to the assay wells. Inadequate mixing can lead to concentration gradients. Secondly, check for potential precipitation of the inhibitor at higher concentrations, as this can lead to inconsistent results. Visually inspect the wells for any signs of precipitation. If precipitation is suspected, consider lowering the highest concentration of the inhibitor or slightly increasing the final DMSO concentration (while staying within the enzyme's tolerance). Lastly, ensure consistent timing of reagent additions and plate readings, especially for kinetic assays.
Issue 2: The inhibitor shows little to no activity.
-
Question: My results indicate that this compound is not inhibiting the enzyme, even at high concentrations. What should I check?
-
Answer: There are several potential reasons for a lack of observed inhibition.
-
Enzyme Activity: First, confirm that the enzyme is active by running a positive control with a known inhibitor of carbonic anhydrase, such as acetazolamide.
-
Inhibitor Integrity: Ensure that your stock solution of this compound is fresh and has been stored correctly. Degradation of the compound can lead to a loss of activity.
-
Assay Conditions: The pH of the assay buffer can influence the ionization state of the sulfonamide group, which is critical for binding to the zinc ion in the active site. Ensure your assay buffer pH is within the optimal range for sulfonamide inhibition, typically around the physiological pH of 7.4.
-
Pre-incubation: It is often beneficial to pre-incubate the enzyme with the inhibitor for a period (e.g., 15-30 minutes) before adding the substrate. This allows sufficient time for the inhibitor to bind to the enzyme.
-
Issue 3: I am seeing an unexpected increase in signal in the presence of the inhibitor.
-
Question: At certain concentrations, my inhibitor appears to be activating the enzyme or interfering with the assay signal. What could be happening?
-
Answer: An apparent activation can be an artifact of assay interference. If you are using a colorimetric or fluorometric assay, the inhibitor itself might absorb light or fluoresce at the same wavelength as your detection signal. To rule this out, run a control plate that includes the inhibitor at all tested concentrations in the assay buffer without the enzyme. This will allow you to subtract any background signal from the inhibitor. Additionally, at very high concentrations, some compounds can aggregate and interfere with the assay optics, leading to erroneous readings.
Quantitative Data for Structurally Related Compounds
Table 1: Inhibition Constants (Ki) of 4-(2-aminoethyl)benzenesulfonamide-dipeptide Conjugates against hCA Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA XII (Ki, nM) |
| Derivative 1 | 7850 | 89.5 | 112 | 9.8 |
| Derivative 2 | 8120 | 95.4 | 125 | 8.5 |
| Derivative 3 | >10000 | 125 | 145 | 7.9 |
| Acetazolamide (Control) | 250 | 12 | 74 | 5.7 |
Data adapted from a study on novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates.[4]
Table 2: Inhibition Constants (Ki) of Schiff Base Derivatives of 4-(2-aminoethyl)benzenesulfonamide against hCA Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Derivative A | 453 | 474 | 138 | 311.5 |
| Derivative B | 393 | 374 | 39.1 | 46.8 |
| Acetazolamide (Control) | 250 | 12 | 25 | 5.7 |
Data represents a range of Ki values for different Schiff base derivatives.[2]
Experimental Protocols
Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is a general guideline for determining the inhibitory activity of this compound against a carbonic anhydrase isoform using a colorimetric method with p-nitrophenyl acetate (p-NPA) as the substrate.
Materials:
-
Purified carbonic anhydrase (e.g., hCA II)
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare a stock solution of the positive control, acetazolamide (e.g., 10 mM), in 100% DMSO.
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile.
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of assay buffer to each well.
-
Add serial dilutions of the this compound stock solution to the appropriate wells. Include wells for a vehicle control (DMSO only) and a positive control (acetazolamide).
-
Add the enzyme solution to all wells except for the "no enzyme" control wells.
-
Mix the plate gently and pre-incubate at room temperature for 15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A flowchart of the key steps in a typical enzyme inhibition assay.
Caption: A decision tree for troubleshooting common issues in enzyme inhibition assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Amino-N-ethylbenzenesulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and scale-up of 4-Amino-N-ethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway is a three-step process starting from acetanilide. The first step is the chlorosulfonation of acetanilide to produce 4-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with ethylamine to form 4-acetamido-N-ethylbenzenesulfonamide. The final step involves the hydrolysis of the acetamido group to yield the desired product, this compound.
Q2: Why is the amino group of aniline protected with an acetyl group before chlorosulfonation?
A2: The amino group of aniline is highly reactive and would be protonated under the strongly acidic conditions of chlorosulfonation. This would deactivate the aromatic ring towards the desired electrophilic substitution and lead to the formation of the meta-isomer as the major product. The acetyl protecting group reduces the reactivity of the amino group and directs the substitution to the para position.
Q3: What are the primary safety concerns when working with chlorosulfonic acid?
A3: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of toxic hydrogen chloride gas.[1] Contact with skin and eyes can cause severe burns.[1][2] Inhalation of its vapors can lead to respiratory irritation and delayed lung damage.[1] It is crucial to handle chlorosulfonic acid in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and eye/face protection.[2][3][4] Emergency shower and eyewash facilities should be readily accessible.[2]
Q4: What are some common impurities that can arise during the synthesis?
A4: Common impurities include the ortho-isomer of the sulfonamide, unreacted starting materials, and byproducts from side reactions. One potential side reaction is the hydrolysis of the 4-acetamidobenzenesulfonyl chloride intermediate back to 4-acetamidobenzenesulfonic acid if exposed to moisture. Another possibility is the formation of a bis-sulfonamide if a primary amine is used as the starting material without protection.
Q5: How can the final product be purified?
A5: The final product, this compound, is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol-water. Column chromatography can also be employed for higher purity if required.
Troubleshooting Guides
Step 1: Synthesis of 4-acetamidobenzenesulfonyl chloride
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated sufficiently (around 60-70°C) for an adequate duration (1-2 hours) to drive the reaction to completion.[5] |
| Hydrolysis of the product. | The work-up should be performed promptly by pouring the reaction mixture into ice-water to minimize hydrolysis of the sulfonyl chloride.[5] Ensure all glassware is dry. | |
| Product is an oil or dark in color | Presence of impurities. | This may be due to side reactions or impure starting materials. The crude product can often be used directly in the next step. For a purer intermediate, recrystallization from a non-polar solvent like benzene can be attempted, though this can be challenging due to low solubility.[5] |
| Vigorous, uncontrolled reaction | Reaction temperature is too high during the addition of acetanilide. | Add the acetanilide portion-wise to the chlorosulfonic acid while maintaining a low temperature (10-15°C) with an ice bath.[5] |
Step 2: Synthesis of 4-acetamido-N-ethylbenzenesulfonamide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | Ensure the reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).[6] |
| Loss of product during work-up. | The product is extracted into an organic solvent like dichloromethane. Ensure complete extraction by performing multiple extractions of the aqueous layer.[6] | |
| Presence of unreacted 4-acetamidobenzenesulfonyl chloride | Insufficient reaction time or stoichiometry. | Increase the reaction time and ensure at least a stoichiometric amount of ethylamine is used. |
| Formation of 4-acetamidobenzenesulfonic acid | Hydrolysis of the starting sulfonyl chloride. | Use the 4-acetamidobenzenesulfonyl chloride immediately after preparation and ensure anhydrous conditions during the reaction with ethylamine. |
Step 3: Hydrolysis of 4-acetamido-N-ethylbenzenesulfonamide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Hydrolysis | Insufficient acid concentration or reaction time. | Ensure a sufficient concentration of hydrochloric acid is used and the reaction is refluxed for an adequate amount of time. Monitor the reaction progress by TLC. |
| Low Yield of Final Product | Product loss during neutralization and isolation. | After hydrolysis, the reaction mixture is acidic. Carefully neutralize with a base (e.g., sodium carbonate or sodium bicarbonate) to precipitate the product. Avoid adding excess base. |
| Product remains dissolved in the filtrate. | Cool the neutralized mixture in an ice bath to maximize precipitation before filtration. If the product is still soluble, extraction with an organic solvent may be necessary. | |
| Product is impure | Incomplete hydrolysis or presence of side products. | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to improve purity. |
Experimental Protocols
Protocol 1: Synthesis of 4-acetamidobenzenesulfonyl chloride
-
Reaction Setup: In a fume hood, equip a dry 500 mL round-bottom flask with a magnetic stirrer and a gas outlet connected to a gas trap for HCl.
-
Reagent Addition: Add 165 mL (2.49 moles) of chlorosulfonic acid to the flask and cool it to 12-15°C in an ice-water bath.[5]
-
Slowly add 67.5 g (0.5 moles) of dry acetanilide in portions over 15 minutes, maintaining the temperature below 20°C.[5]
-
Reaction: Once the addition is complete, remove the ice bath and heat the mixture to 60°C for two hours. The reaction is complete when the evolution of HCl gas subsides.[5]
-
Work-up: Carefully and slowly pour the reaction mixture with stirring into a beaker containing 1 kg of crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be used directly in the next step.[5]
Protocol 2: Synthesis of 4-acetamido-N-ethylbenzenesulfonamide
-
Reaction Setup: In a fume hood, dissolve the crude 4-acetamidobenzenesulfonyl chloride (approximately 0.5 moles) in 300 mL of dichloromethane in a 1 L round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: In a separate flask, prepare a solution of ethylamine (70% in water, approximately 0.55 moles) and sodium carbonate (0.7 moles) in 200 mL of dichloromethane.
-
Slowly add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred ethylamine mixture at room temperature.[6]
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Add 200 mL of distilled water to the reaction mixture. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane.[6]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product. The product can be purified by recrystallization from ethanol if necessary.
Protocol 3: Hydrolysis to this compound
-
Reaction Setup: Place the crude 4-acetamido-N-ethylbenzenesulfonamide (approximately 0.5 moles) in a 1 L round-bottom flask.
-
Reagent Addition: Add 500 mL of 3M hydrochloric acid to the flask.
-
Reaction: Heat the mixture to reflux and maintain reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield | Melting Point (°C) |
| 1 | Acetanilide, Chlorosulfonic Acid | 4-acetamidobenzenesulfonyl chloride | 77-81% (crude) | 149 (recrystallized)[5] |
| 2 | 4-acetamidobenzenesulfonyl chloride, Ethylamine | 4-acetamido-N-ethylbenzenesulfonamide | 66-86% | Varies with purity |
| 3 | 4-acetamido-N-ethylbenzenesulfonamide, HCl | This compound | >80% | ~112-114 |
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: A logical troubleshooting workflow for common synthesis issues.
Caption: Potential side reactions during the synthesis process.
References
Technical Support Center: Purification Strategies for Sulfonamide Intermediates
This technical support center provides researchers, scientists, and drug development professionals with concise troubleshooting guides and frequently asked questions for the purification of sulfonamide intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification strategies for crude sulfonamide intermediates?
A1: The most common initial strategies involve simple and effective techniques to remove the bulk of impurities. These include:
-
Aqueous Workup/Extraction: This is a fundamental first step. The reaction mixture is typically diluted with an organic solvent (like dichloromethane or ethyl acetate) and washed sequentially with an acid, a base, and brine.[1] This removes unreacted amines, sulfonyl chlorides (as sulfonic acid), and inorganic salts.
-
Recrystallization: This is a powerful technique for purifying solid compounds.[2] The crude product is dissolved in a hot solvent in which it is highly soluble, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solvent.[2][3]
-
Precipitation/Trituration: If the product is a solid and impurities are highly soluble in a particular solvent, the crude mixture can be stirred or washed with that solvent (trituration) to dissolve the impurities, leaving the purer product behind. Treating the reaction mixture with a non-polar solvent like n-hexane can often cause the sulfonamide product to crystallize or precipitate.[1]
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the nature of the product and its impurities.
-
Choose Recrystallization when:
-
Your desired product is a stable, crystalline solid.
-
You have identified a suitable solvent system where the product's solubility is high at elevated temperatures and low at room temperature, while impurities are either very soluble or insoluble at all temperatures.[3]
-
You are working on a larger scale, as recrystallization is often more scalable than chromatography.
-
-
Choose Column Chromatography when:
-
Your product is an oil or a non-crystalline solid.
-
Impurities have very similar solubility profiles to your product, making recrystallization ineffective.
-
You need to separate multiple components from the reaction mixture.
-
You are working on a smaller scale or require very high purity for analytical purposes.[1]
-
Q3: What are the primary impurities I should expect in a sulfonamide synthesis?
A3: Common impurities arise from starting materials and side reactions:
-
Unreacted Amine: The starting primary or secondary amine is a common impurity.
-
Unreacted Sulfonyl Chloride: The starting sulfonyl chloride can persist. During aqueous workup, it is often hydrolyzed to the corresponding sulfonic acid.
-
Excess Base: Bases like pyridine or triethylamine used to scavenge HCl must be removed.[1]
-
Side-Products: Depending on the specific reaction, side-products from undesired reactions can occur. For example, in some cases, N-methylated impurities have been identified.[4]
Troubleshooting Guides
Problem 1: Low Purity After Initial Aqueous Workup
Q: I've performed a standard acid/base wash, but my crude product is still very impure according to TLC or NMR. What went wrong?
A: This is a common issue that can arise from several factors.
-
Cause 1: Emulsion Formation: During the liquid-liquid extraction, a stable emulsion may have formed, preventing clean separation of the organic and aqueous layers.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
-
Cause 2: Incorrect pH of Aqueous Layers: The effectiveness of acid-base extraction depends on fully protonating basic impurities (like excess amine) and deprotonating acidic impurities (like sulfonic acid from hydrolyzed sulfonyl chloride) to move them into the aqueous layer.[5][6]
-
Solution: Check the pH of your aqueous washes. Ensure your acidic wash (e.g., 1M HCl) is sufficiently acidic (pH 1-2) and your basic wash (e.g., saturated NaHCO₃) is sufficiently basic (pH 8-9) to neutralize and extract the respective impurities.[1]
-
-
Cause 3: Product Solubility in Aqueous Layers: Some sulfonamides, particularly those with acidic or basic functional groups, may have partial solubility in the aqueous wash solutions, leading to yield loss.
-
Solution: After separating the aqueous layer, perform a "back-extraction" by washing it with a fresh portion of the organic solvent to recover any dissolved product.[7]
-
Problem 2: Recrystallization Issues
Q: My sulfonamide intermediate won't crystallize from solution, or it "oils out." What should I do?
A: This indicates that the conditions are not optimal for crystallization.
-
Cause 1: Supersaturation is too high or cooling is too fast. If the solution is cooled too quickly, the product may not have time to form an ordered crystal lattice and will instead separate as a liquid (oil).[3]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure product.[3] Afterwards, you can place it in an ice bath to maximize recovery.[3]
-
-
Cause 2: Incorrect Solvent System. The chosen solvent may be too good a solvent, even at low temperatures, or it may not be appropriate for your compound.[2]
-
Solution: The ideal solvent should dissolve the compound when hot but not when cold.[3] You may need to screen different solvents or use a binary solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexanes).[1] To do this, dissolve your compound in a small amount of the "good" solvent (in which it is very soluble) and then slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat until it becomes clear again, then allow it to cool slowly.
-
-
Cause 3: Presence of Impurities. High levels of impurities can inhibit crystal formation.
-
Solution: First, try a preliminary purification step like a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
-
Problem 3: Column Chromatography Challenges
Q: My sulfonamide is streaking on the TLC plate, or I can't get good separation of spots. How do I improve my chromatography?
A: Streaking or poor separation often points to issues with the compound's interaction with the silica gel or an improper mobile phase.
-
Cause 1: Compound is too Polar/Acidic. The sulfonamide proton (-SO₂NH-) is acidic and can interact strongly with the silica gel, causing streaking.
-
Solution: Add a small amount (0.5-1%) of a modifier to your mobile phase. For acidic compounds, adding acetic acid can improve peak shape. For basic compounds, adding triethylamine or pyridine can help.
-
-
Cause 2: Incorrect Mobile Phase Polarity. If spots are all at the baseline, the mobile phase is not polar enough. If they are all at the solvent front, it is too polar.
-
Solution: Systematically adjust the ratio of your solvents. A common starting point for sulfonamides is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] Adjust the ratio to achieve a target Rf (retention factor) of ~0.3 for your desired compound on the TLC plate, as this generally provides the best separation on a column.
-
Data and Protocols
Table 1: Common Purification Techniques & Typical Solvents
| Purification Method | Purpose | Common Solvents/Reagents | Typical Purity Achieved |
| Aqueous Workup | Removal of salts, unreacted amines, and hydrolyzed sulfonyl chloride. | 1M HCl, Saturated NaHCO₃, Brine, Dichloromethane, Ethyl Acetate.[1] | Crude |
| Recrystallization | Removal of soluble/insoluble impurities from a solid product. | Ethanol/Water, Isopropanol/Water, Ethyl Acetate/Hexanes.[1][8] | >98% |
| Flash Chromatography | Separation of compounds based on polarity. | Silica Gel with Ethyl Acetate/Hexanes gradients.[1] | >99% |
| Preparative HPLC | High-resolution purification for challenging separations or high-purity needs. | C8 or C18 columns with Acetonitrile/Water/Methanol mobile phases.[4][9] | >99.9%[10] |
Experimental Protocol: General Aqueous Workup
This protocol is a standard procedure following the synthesis of a sulfonamide from a sulfonyl chloride and an amine in a solvent like dichloromethane (DCM).[1]
-
Dilution: Once the reaction is complete (monitored by TLC), dilute the reaction mixture with additional DCM.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate. Drain and discard the lower aqueous layer. This step removes excess amine and any basic catalyst like pyridine.[1]
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake and separate as in the previous step. This step neutralizes any remaining acid and removes the sulfonic acid byproduct.[1]
-
Brine Wash: Add an equal volume of brine (saturated NaCl). Shake and separate. This step helps to remove the bulk of the dissolved water from the organic layer.[1][7]
-
Drying: Drain the organic layer into a clean flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl.[1] Let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide intermediate.
Workflow Diagrams
Caption: Decision workflow for selecting a primary purification method.
Caption: Troubleshooting guide for a low-purity product after extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. psiberg.com [psiberg.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 4-Amino-N-ethylbenzenesulfonamide and Other Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Amino-N-ethylbenzenesulfonamide and other prominent carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological and pathological processes, including pH regulation, CO2 transport, and tumorigenesis. Their inhibition has been a successful strategy for the treatment of several diseases, most notably glaucoma, and more recently, as a target for anticancer therapies.
This document summarizes the available quantitative data on the inhibitory activity of these compounds, details the experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.
Performance Comparison of Carbonic Anhydrase Inhibitors
The inhibitory potency of various sulfonamide-based drugs against different human carbonic anhydrase (hCA) isoforms is a critical determinant of their therapeutic efficacy and side-effect profile. While direct comparative data for this compound is limited in the readily available scientific literature, this section presents the inhibition constants (Kᵢ) for structurally related compounds and other well-established CA inhibitors.
It is important to note that the Kᵢ values presented in the following table were compiled from various studies and may have been determined under different experimental conditions. For this compound, data for a closely related N-aryl-β-alanine derivative is provided as a surrogate to offer an insight into its potential inhibitory profile.[1]
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| N-aryl-β-alanine derivative (related to this compound) | 5880 - 170000 (Kᵈ)[1] | 670 - 40000 (Kᵈ)[1] | - | - | 1850 (Kᵈ)[1] |
| Acetazolamide | 250[2][3] | 12[4][5] | 74 | 25 | 5.7 |
| Dorzolamide | >10000[6] | 9[6] | 8500[6] | 52[6] | 3.5[6] |
| Brinzolamide | - | 3.19 (IC₅₀) | - | - | - |
Note: Kᵈ represents the dissociation constant, which is conceptually similar to the inhibition constant Kᵢ. A lower value indicates a higher binding affinity and more potent inhibition.
Experimental Protocols
The evaluation of carbonic anhydrase inhibitors typically involves in vitro enzyme inhibition assays. The following is a generalized protocol for determining the inhibitory potency of a compound against a specific CA isoform.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
Materials:
-
Recombinant human carbonic anhydrase isoform (e.g., hCA I, II, IX, XII)
-
Test inhibitor compound (e.g., this compound)
-
Standard inhibitor (e.g., Acetazolamide)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
CO₂-saturated water
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzyme and the inhibitor compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the buffer and pH indicator. The other syringe contains the CO₂-saturated water.
-
Baseline Measurement: Initiate the reaction by rapidly mixing the contents of the two syringes and monitor the change in absorbance of the pH indicator over time. This represents the uninhibited enzyme activity.
-
Inhibition Measurement: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.
-
Repeat the stopped-flow measurement with the enzyme-inhibitor complex.
-
Data Analysis: Calculate the initial rates of the reaction for both the uninhibited and inhibited reactions. The inhibition constant (Kᵢ) can be determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of carbonic anhydrase inhibitors stem from their ability to modulate specific physiological processes by blocking the activity of CA isoforms.
Mechanism of Action in Glaucoma
In the eye, carbonic anhydrase II is highly expressed in the ciliary body epithelium and plays a crucial role in the production of aqueous humor. Inhibition of CAII reduces the formation of bicarbonate ions (HCO₃⁻), which in turn decreases the secretion of aqueous humor and lowers intraocular pressure (IOP).[7][8][9]
Caption: Mechanism of carbonic anhydrase inhibitors in reducing intraocular pressure in glaucoma.
Role of Carbonic Anhydrase IX in Cancer
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is often associated with hypoxia (low oxygen levels).[10] Its primary function is to maintain the intracellular pH of cancer cells by converting CO₂ to bicarbonate and protons in the extracellular space.[10][11] This acidification of the tumor microenvironment promotes cancer cell survival, proliferation, and invasion.[10][11]
Caption: Role of CAIX in cancer cell pH regulation and the effect of its inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel carbonic anhydrase inhibitors.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides [mdpi.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 10. oncotarget.com [oncotarget.com]
- 11. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
Comparative Analysis of N-Substituted Sulfonamides as Potential Anticancer Agents
A detailed guide for researchers and drug development professionals on the structure-activity relationships and biological efficacy of novel N-substituted sulfonamide derivatives.
The sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] N-substituted sulfonamides, in particular, have garnered significant attention for their diverse biological activities, including promising anticancer properties.[2][3] This guide provides a comparative analysis of a series of N-substituted sulfonamide derivatives, focusing on their anticancer activity. The objective is to offer an evidence-based resource for researchers engaged in the design and development of novel anticancer therapeutics.
Structure-Activity Relationship and In Vitro Anticancer Activity
A recent study explored a series of N-substituted sulfonamides synthesized from dansyl chloride and various aromatic amines.[2] The anticancer potential of these compounds was evaluated through molecular docking studies, which predicted their binding affinities to carbonic anhydrase, a key enzyme overexpressed in many cancers.[2] The results indicated that all synthesized derivatives exhibited higher binding affinities than the standard drug acetazolamide.[2]
The following table summarizes the binding affinities of a selection of these N-substituted sulfonamides.
| Compound ID | N-Substituent | Binding Affinity (kcal/mol) |
| 3c | Phenyl | -7.2 |
| 3d | 3-Methoxyphenyl | -7.5 |
| 3e | 2,3-Dihydro-1H-inden-5-yl | -8.2 |
| 3g | 2,3-Dihydrobenzo[b][2][4]dioxin-6-yl | -7.8 |
| 3i | Quinolin-3-yl | -7.9 |
| Acetazolamide | (Standard Drug) | -5.25 |
Data sourced from a molecular docking study on N-substituted sulfonamides.[2]
The data reveals that the nature of the N-substituent significantly influences the binding affinity. Compound 3e , with a 2,3-dihydro-1H-inden-5-yl substituent, demonstrated the highest binding affinity (-8.2 kcal/mol), suggesting it as a promising candidate for further investigation.[2]
Experimental Protocols
General Synthesis of N-Substituted Sulfonamides
The N-substituted sulfonamides were synthesized by coupling dansyl chloride with a series of aromatic amines under mild conditions.[2] The general procedure involves the reaction of the amine with dansyl chloride in a suitable solvent system, often in the presence of a base to neutralize the HCl generated during the reaction. The final products are then purified using standard techniques such as recrystallization or column chromatography. The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectrometry.[2]
Molecular Docking Protocol
Molecular docking studies were performed to predict the binding mode and affinity of the synthesized sulfonamides with the target protein (PDB ID: 1AZM).[2] The protein and ligand structures were prepared using appropriate software. The docking was carried out using a suitable algorithm, and the resulting poses were ranked based on their docking scores. The binding interactions of the best-ranked poses were then analyzed to understand the molecular basis of the interaction.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for sulfonamides as anticancer agents and the typical workflow for their synthesis and evaluation.
Caption: General mechanism of sulfonamides inducing apoptosis in cancer cells.
Caption: Workflow for synthesis and evaluation of N-substituted sulfonamides.
Concluding Remarks
The presented data underscores the potential of N-substituted sulfonamides as a promising class of anticancer agents. The variation in biological activity with different N-substituents highlights the importance of rational drug design in optimizing the therapeutic efficacy of these compounds. Further in-vitro and in-vivo studies are warranted to validate the anticancer potential of the most potent derivatives identified in these preliminary studies. This guide serves as a foundational resource for researchers to build upon in the quest for novel and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
A Comparative Guide to the Synthesis of 4-Amino-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 4-Amino-N-ethylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The methods are evaluated based on reaction efficiency, purity of the final product, and the complexity of the experimental protocol. All presented data is collated from available literature and generalized for closely related sulfonamide syntheses to provide a representative comparison.
Method 1: Synthesis via Chlorosulfonation of Acetanilide
This traditional and widely adopted method involves a three-step process starting from the readily available acetanilide. The key steps include the chlorosulfonation of the aromatic ring, followed by amidation with ethylamine, and concluding with the hydrolysis of the protective acetyl group to yield the final product.
Experimental Protocol
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
In a fume hood, 100 g of acetanilide is added portion-wise to 300 mL of chlorosulfonic acid at a temperature maintained below 10°C with constant stirring.
-
After the addition is complete, the reaction mixture is gradually heated to 60-70°C and maintained for 2 hours.
-
The mixture is then cooled to room temperature and carefully poured onto crushed ice.
-
The precipitated 4-acetamidobenzenesulfonyl chloride is filtered, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 4-Acetamido-N-ethylbenzenesulfonamide
-
The dried 4-acetamidobenzenesulfonyl chloride (50 g) is dissolved in 200 mL of a suitable solvent such as dichloromethane or acetone.
-
The solution is cooled to 0-5°C, and a solution of ethylamine (25 g) in 100 mL of the same solvent is added dropwise, ensuring the temperature does not exceed 10°C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is washed with dilute hydrochloric acid and then water to isolate the crude product.
Step 3: Hydrolysis of 4-Acetamido-N-ethylbenzenesulfonamide
-
The crude 4-acetamido-N-ethylbenzenesulfonamide is refluxed in a mixture of 150 mL of ethanol and 100 mL of concentrated hydrochloric acid for 3-4 hours.
-
The reaction mixture is cooled, and the precipitated product is filtered.
-
The product is then neutralized with a sodium carbonate solution, filtered, washed with water, and dried.
-
Recrystallization from ethanol or an ethanol-water mixture can be performed for further purification.
Method 2: Synthesis via Reduction of 4-Nitro-N-ethylbenzenesulfonamide
This alternative route begins with the nitration of benzene, followed by chlorosulfonation and reaction with ethylamine, and concludes with the reduction of the nitro group. This method avoids the final hydrolysis step of Method 1.
Experimental Protocol
Step 1: Synthesis of 4-Nitrobenzenesulfonyl Chloride
-
Nitrobenzene (50 g) is added dropwise to 150 mL of chlorosulfonic acid at room temperature with vigorous stirring.
-
The mixture is then heated to 80-90°C for 1 hour.
-
The reaction mixture is cooled and poured onto crushed ice.
-
The solid 4-nitrobenzenesulfonyl chloride is filtered, washed with cold water, and dried.
Step 2: Synthesis of 4-Nitro-N-ethylbenzenesulfonamide
-
4-Nitrobenzenesulfonyl chloride (40 g) is dissolved in 150 mL of a suitable solvent like tetrahydrofuran.
-
The solution is cooled to 0-5°C, and a solution of ethylamine (20 g) in 50 mL of the same solvent is added dropwise.
-
The mixture is stirred at room temperature for 3-5 hours.
-
The solvent is evaporated, and the residue is treated with dilute acid and then water to obtain the crude product.
Step 3: Reduction of 4-Nitro-N-ethylbenzenesulfonamide
-
The crude 4-nitro-N-ethylbenzenesulfonamide (30 g) is dissolved in 200 mL of ethanol or methanol.
-
A reducing agent such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) is employed.
-
For SnCl2 reduction, the mixture is heated at 70-80°C for 2-3 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled and made alkaline with a sodium hydroxide solution to precipitate the tin salts.
-
The mixture is filtered, and the filtrate is concentrated to yield this compound.
-
The product can be purified by recrystallization.
Performance Comparison
| Parameter | Method 1: Chlorosulfonation of Acetanilide | Method 2: Reduction of 4-Nitro-N-ethylbenzenesulfonamide |
| Overall Yield | Typically 60-75% | Typically 55-70% |
| Product Purity | Generally high after recrystallization (>98%) | Purity can be affected by residual nitro compounds or byproducts from the reduction step. Often requires careful purification. |
| Starting Materials | Acetanilide, Chlorosulfonic Acid, Ethylamine | Nitrobenzene, Chlorosulfonic Acid, Ethylamine, Reducing Agent (e.g., SnCl2, H2/Pd-C) |
| Number of Steps | 3 | 3 |
| Key Challenges | Handling of highly corrosive chlorosulfonic acid. The hydrolysis step can sometimes be harsh and lead to side products. | Handling of highly corrosive chlorosulfonic acid and potentially toxic nitrobenzene. The reduction step requires careful control to avoid over-reduction or incomplete reaction. |
| Safety Considerations | Use of a strong acid (chlorosulfonic acid) requires stringent safety precautions. | In addition to the use of chlorosulfonic acid, handling of a nitroaromatic compound and potentially flammable hydrogen gas (for catalytic hydrogenation) requires specific safety measures. |
Validation of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Analytical Method | Expected Results |
| Melting Point | 152-155 °C |
| ¹H NMR | Peaks corresponding to the ethyl group (triplet and quartet), aromatic protons (two doublets), and the amino and sulfonamide protons. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and the four distinct carbons of the benzene ring. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 200.26.[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino and sulfonamide groups, S=O stretching of the sulfonamide, and aromatic C-H and C=C stretching. |
Visualizing the Synthesis Pathways
To further elucidate the reaction workflows, the following diagrams illustrate the logical progression of each synthesis method.
Caption: Workflow for the synthesis of this compound via chlorosulfonation of acetanilide.
Caption: Workflow for the synthesis of this compound via reduction of a nitro intermediate.
Conclusion
Both described methods are viable for the synthesis of this compound. The choice between the two may depend on the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure available. Method 1, starting from acetanilide, is a classic and often preferred route due to the generally cleaner final deprotection step compared to the reduction of a nitro group. However, Method 2 offers an alternative that avoids the final acidic hydrolysis. For any application, especially in drug development, rigorous purification and analytical validation of the final compound are crucial to ensure it meets the required quality standards.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Aminobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-aminobenzenesulfonamide scaffold, the core of sulfonamide drugs, is a cornerstone in medicinal chemistry.[1] Initially developed as antibacterial agents, the versatility of this structure has led to the discovery of derivatives with a wide range of pharmacological activities, including roles as carbonic anhydrase inhibitors, diuretics, and treatments for conditions like diabetes and cancer.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on how specific structural modifications influence their biological targets and efficacy.
Core Pharmacophore and General SAR Principles
The quintessential 4-aminobenzenesulfonamide structure consists of a benzene ring substituted with an amino group (-NH₂) and a sulfonamide group (-SO₂NH₂). For antibacterial activity, the para-amino group is crucial and must be unsubstituted or be modified in a way that it can be converted back to a free amino group in vivo.[] This amino group, along with the sulfonamide moiety, mimics p-aminobenzoic acid (PABA), allowing these molecules to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][]
Modifications are typically made at two primary sites:
-
N¹ Position: Substitution on the sulfonamide nitrogen.
-
N⁴ Position: Substitution on the aromatic amino nitrogen.
Antibacterial Activity: Targeting Dihydropteroate Synthase
Sulfonamides function as bacteriostatic agents by halting bacterial growth, not by directly killing the cells.[2][5] They competitively inhibit the enzyme dihydropteroate synthase, which bacteria use to produce dihydrofolic acid from PABA.[1][] Humans are unaffected as they acquire folic acid from their diet.[3]
Key SAR Insights for Antibacterial Action:
-
Free N⁴ Amino Group: A free amino group at the N⁴ position is essential for activity. Acylation of this group can render the molecule inactive, unless the acyl group is removed metabolically.
-
N¹ Substitution: The nature of the substituent on the sulfonamide nitrogen (N¹) dramatically influences the drug's potency, pharmacokinetic properties, and solubility.
-
Heterocyclic Rings: Introducing heterocyclic rings (e.g., pyrimidine, thiazole, isoxazole) at the N¹ position generally enhances antibacterial activity.[1][6] This is a key feature of many clinically used sulfa drugs like sulfamethoxazole and sulfadiazine.[1]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N¹-substituent increases the acidity of the sulfonamide proton, which is often correlated with increased potency.[1]
-
The following table summarizes the minimum inhibitory concentrations (MIC) for various N¹-substituted 4-aminobenzenesulfonamide derivatives against common bacterial strains. Lower MIC values indicate higher potency.
| Compound | N¹-Substituent | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |
| Sulfanilamide | -H | >100 | >100 | General Knowledge |
| Sulfadiazine | Pyrimidin-2-yl | 3.1 | 6.2 | [6] (Implied) |
| Sulfamethoxazole | 5-methyl-3-isoxazolyl | 3.1 | 3.1 | [6] (Implied) |
| Compound 63 | 4-Nitrophenyl-substituted heterocycle | 3.1 | - | [6] |
| Compound 64 | 4-Nitrophenyl-substituted heterocycle | 3.1 | - | [6] |
Note: Data is compiled from various sources and direct comparison should be made with caution. The activity of compounds 63 and 64 highlights the potency of specific heterocyclic substitutions.[6]
The following diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of sulfonamides.
References
Comparative Docking Studies of Benzenesulfonamide Inhibitors: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzenesulfonamide inhibitors based on molecular docking studies. It includes a synthesis of quantitative data, detailed experimental protocols, and visualizations of key processes to support rational drug design.
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Molecular docking, a powerful computational technique, is instrumental in elucidating the interactions between these small molecules and their macromolecular targets, thereby guiding the development of more potent and selective inhibitors.[1] This guide synthesizes findings from multiple studies to offer a comparative overview of their binding affinities and interaction patterns, with a primary focus on their inhibition of carbonic anhydrase (CA) isoenzymes, a key target in various therapeutic areas.
Quantitative Comparison of Benzenesulfonamide Inhibitors
The following tables summarize the docking scores and biological activities of various benzenesulfonamide derivatives against different protein targets as reported in the scientific literature. More negative docking scores generally indicate a more favorable binding interaction.
Table 1: Docking Scores of Benzenesulfonamide Derivatives Against Carbonic Anhydrase (CA) Isoforms
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| Compound 9c | hCA I | -5.13 | [2][3] |
| Compound 9h | hCA II | -5.32 | [2][3] |
| Compound 7f | hCA IX | Not specified, but potent inhibitor | [4] |
| AL106 | TrkA | Acceptable binding energy | [5] |
| AL107 | TrkA | Acceptable binding energy | [5] |
| Compound 5d | hCA IX | Not specified, but high binding affinity | [6][7] |
| Compound 13c | hCA IX | Not specified, but high binding affinity | [6] |
Table 2: Inhibitory Activity of Benzenesulfonamide Derivatives Against Carbonic Anhydrase (CA) Isoforms
| Compound | Target Protein | IC50 (nM) | Ki (nM) | Reference |
| Compound 7f | hCA IX | 10.01 | Not Reported | [4] |
| Compound 5d | hCA IX | 28.6 | 28.6 | [6][7] |
| Compound 11b | hCA IX | Not Reported | 31.9 | [7] |
| Compound 5b | hCA IX | Not Reported | 33.4 | [7] |
| Compound 7b | hCA IX | Not Reported | 36.6 | [7] |
| Compounds 3a-c | hCA XII | Not Reported | 24.4 - 82.2 | [6][7] |
| Compounds 7a-e | hCA XII | Not Reported | 78.1 - 2185.0 | [6][7] |
Experimental Protocols for Molecular Docking
The following is a generalized methodology for molecular docking studies of benzenesulfonamide inhibitors, synthesized from common procedures reported in the literature.[1][8]
1. Protein and Ligand Preparation:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).[8] Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned to the protein structure. The structure is then energy minimized to relieve any steric clashes.[8]
-
Ligand Preparation: The 2D structures of the benzenesulfonamide derivatives are drawn using chemical drawing software and converted to 3D structures.[8] The ligands are then energy minimized using a suitable force field, such as MMFF94.[8]
2. Molecular Docking Simulation:
-
Software: Various software packages are used for molecular docking, including AutoDock, Glide, and Molecular Operating Environment (MOE).[9][10]
-
Grid Generation: A docking grid is defined around the active site of the target protein. The location of the active site can be determined from the position of a co-crystallized ligand or from published literature.[8]
-
Docking and Scoring: The docking algorithm explores different conformations and orientations of the ligand within the active site.[8] Each pose is then evaluated using a scoring function that estimates the binding affinity, often expressed as a docking score in kcal/mol.[8] The pose with the most favorable score is typically considered the most likely binding mode.[8]
3. Analysis and Validation:
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.[8]
-
Validation: A common validation method is to re-dock a known ligand into the active site of the protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[1]
Visualizing Key Processes
To better understand the context of these docking studies, the following diagrams illustrate a typical experimental workflow for molecular docking and a relevant biological pathway targeted by sulfonamides.
Caption: A typical workflow for a molecular docking study.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjb.ro [rjb.ro]
Comparative Guide to the Enzymatic Cross-Reactivity of 4-Amino-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of 4-Amino-N-ethylbenzenesulfonamide, a primary sulfonamide compound. The primary focus of available research has been on its interaction with the carbonic anhydrase family of enzymes. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to provide a comprehensive overview for research and drug development purposes.
Executive Summary
This compound is a member of the sulfonamide class of compounds, which are known to interact with specific enzyme targets. Extensive research has characterized benzenesulfonamides as potent inhibitors of carbonic anhydrases (CAs) , a family of metalloenzymes crucial for various physiological processes. The primary sulfonamide moiety is a key pharmacophore for this interaction.
Additionally, as a sulfonamide, this compound is expected to exhibit inhibitory activity against dihydropteroate synthase (DHPS) , an enzyme essential for folate synthesis in many microorganisms. This mechanism is the basis for the antibacterial effects of sulfa drugs.
Comprehensive enzymatic profiling of this compound against a broader range of enzyme families, such as kinases and proteases, is not extensively documented in publicly available literature. Therefore, this guide will focus on its well-established interaction with carbonic anhydrases and its predicted activity against dihydropteroate synthase.
Enzyme Inhibition Profile
The inhibitory activity of this compound and related compounds is primarily directed towards carbonic anhydrases. While specific inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound against a full panel of CA isoforms are not consistently available, the data for the parent compound, sulfanilamide, and other closely related 4-aminobenzenesulfonamide derivatives provide a strong indication of its expected activity profile.
Table 1: Comparative Inhibition of Carbonic Anhydrase Isoforms by Related Sulfonamides
| Enzyme Isoform | Compound | Inhibition Constant (Ki) | Reference |
| hCA I | Sulfanilamide | 25 µM - 50 µM | [1] |
| hCA II | Sulfanilamide | 0.24 µM - 2.0 µM | [1] |
| hCA VI | Sulfanilamide | 0.9 µM - 9.9 µM | [1] |
| hCA VII | Sulfanilamide | 0.07 µM | [1] |
| hCA IX | This compound | Promising inhibition noted | [2] |
| hCA XII | Sulfanilamide | 0.037 µM | [1] |
| hCA XIII | Sulfanilamide | 0.035 µM | [1] |
Note: The binding affinity can vary based on the specific assay conditions (e.g., temperature and pH).[1] The binding affinity of this compound to carbonic anhydrase IX has been quantitatively assessed, indicating its potential as a selective inhibitor against this enzyme in comparison to others like carbonic anhydrase II.[2]
Signaling Pathways and Mechanisms of Action
Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to processes such as pH regulation, CO₂ transport, and ion secretion. In certain pathologies, including some cancers, specific CA isoforms (e.g., CA IX and XII) are overexpressed and contribute to the tumor microenvironment. By inhibiting these enzymes, compounds like this compound can disrupt these pathological processes. The primary sulfonamide group of benzenesulfonamides coordinates to the zinc ion in the active site of carbonic anhydrases, leading to competitive inhibition.
References
A Comparative Efficacy Analysis: 4-Amino-N-ethylbenzenesulfonamide versus Sulfanilamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 4-Amino-N-ethylbenzenesulfonamide and the archetypal sulfonamide, sulfanilamide. While extensive experimental data for sulfanilamide is available, specific quantitative data for this compound is limited in publicly accessible literature. Therefore, this comparison leverages data on sulfanilamide and structurally related N-substituted sulfonamides to provide a comprehensive analysis for research and drug development purposes.
Mechanism of Action: A Shared Pathway
Both this compound and sulfanilamide are sulfonamide antibiotics that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA and protein synthesis.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these sulfonamides block the folic acid synthesis pathway, leading to bacteriostasis. Mammalian cells are unaffected as they obtain folic acid from their diet.[1]
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for sulfanilamide and provide an extrapolated comparison for this compound based on general properties of N-substituted sulfonamides.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| Sulfanilamide | Staphylococcus aureus | 32 - >512 | [2] |
| Sulfanilamide | Escherichia coli | >64 | [3] |
| This compound | Staphylococcus aureus | Data Not Available | |
| This compound | Escherichia coli | Data Not Available | |
| Representative N-substituted Sulfonamides | Staphylococcus aureus | 64 - 256 | [4] |
| Representative N-substituted Sulfonamides | Escherichia coli | 64 - 512 | [4] |
Note: The antibacterial activity of N-substituted sulfonamides can be influenced by the nature of the substituent.
Table 2: Pharmacokinetic Properties
This table compares the known pharmacokinetic parameters of sulfanilamide with the expected properties of this compound, based on general knowledge of N-substituted sulfonamides.
| Parameter | Sulfanilamide | This compound (Expected) |
| Absorption | Readily absorbed from the GI tract.[1] | Expected to be well-absorbed orally. |
| Distribution | Widely distributed throughout body tissues.[1] | Expected to have good tissue distribution. |
| Metabolism | Primarily by acetylation in the liver.[1][5] | Expected to undergo hepatic metabolism, potentially including N-de-ethylation and acetylation. |
| Excretion | Excreted primarily through the kidneys.[1][5] | Expected to be renally excreted. |
| Half-life (t½) | Approximately 10 hours in cows.[5] | Potentially longer than sulfanilamide due to the ethyl substitution, which may affect metabolic rate and renal clearance. |
Table 3: Toxicity Profile
| Parameter | Sulfanilamide | This compound |
| Acute Oral LD50 (Mouse) | 3000 mg/kg | Data Not Available |
| Acute Oral LD50 (Rat) | 3900 mg/kg[6] | Data Not Available |
| Acute Oral LD50 (Rabbit) | 1300 mg/kg[7] | Data Not Available |
| Acute Oral LD50 (Dog) | 2000 mg/kg[8] | Data Not Available |
| GHS Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[9] | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., 1024 µg/mL) is prepared in a suitable solvent.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. 100 µL of sterile Mueller-Hinton Broth (MHB) is added to wells 2 through 12. 200 µL of the stock solution is added to well 1.
-
Serial Dilution: 100 µL of the antimicrobial solution is transferred from well 1 to well 2, mixed, and this two-fold serial dilution is continued to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: 100 µL of the standardized bacterial suspension is added to wells 1 through 11.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Caption: Workflow for MIC determination via broth microdilution.
In Vivo Efficacy Testing in a Murine Sepsis Model
This model assesses the ability of an antimicrobial agent to protect mice from a lethal systemic bacterial infection.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus). The bacterial inoculum is prepared to a specific concentration (e.g., 1 x 10⁷ CFU/mouse).
-
Treatment: The test compounds (this compound and sulfanilamide) and a vehicle control are administered at various doses (e.g., 10, 25, 50 mg/kg) via a relevant route (e.g., oral or subcutaneous) at specified time points post-infection (e.g., 1 and 6 hours).
-
Observation: Mice are monitored for a set period (e.g., 7 days) for survival.
-
Endpoint: The primary endpoint is the survival rate in each treatment group. The 50% effective dose (ED₅₀), the dose that protects 50% of the animals from death, can be calculated.
Caption: Workflow for in vivo efficacy testing in a murine sepsis model.
Conclusion
Both this compound and sulfanilamide are expected to exhibit antibacterial activity through the inhibition of bacterial folic acid synthesis. While sulfanilamide's efficacy and pharmacokinetic profile are well-documented, a significant lack of specific experimental data for this compound necessitates further investigation. The ethyl substitution on the sulfonamide nitrogen in this compound may influence its potency, spectrum of activity, and pharmacokinetic properties compared to the parent compound, sulfanilamide. Future studies directly comparing these two compounds are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. isolab.ess.washington.edu [isolab.ess.washington.edu]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. This compound | C8H12N2O2S | CID 593572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results for 4-Amino-N-ethylbenzenesulfonamide and Related Sulfonamides: A Comparative Guide
This guide provides a comparative analysis of the experimental results for 4-Amino-N-ethylbenzenesulfonamide and structurally related sulfonamide compounds. The focus is on the reproducibility of findings in the key application areas of carbonic anhydrase inhibition and antimicrobial activity. Detailed experimental protocols and comparative data are presented to aid researchers, scientists, and drug development professionals in evaluating and replicating studies in this field. While direct reproducibility studies for this compound are not extensively available in the public domain, this guide compiles and compares data from various sources on similar sulfonamide derivatives to provide a framework for assessing expected outcomes and experimental variance.
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, with their primary mechanism of action being the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[1] This inhibition is relevant to various therapeutic areas, including the treatment of glaucoma, epilepsy, and certain cancers.[2][3] The reproducibility of CA inhibition assays is generally high when standardized protocols are followed.
Comparative Inhibitory Activity
The inhibitory potency of sulfonamides against different carbonic anhydrase isoforms is a key area of investigation. The following table summarizes the inhibition constants (Kᵢ) for a series of benzenesulfonamide derivatives against four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII), with Acetazolamide (AAZ) included as a standard for comparison. It is important to note that discrepancies in reported inhibition and binding data can arise from variations in experimental conditions such as temperature and pH.[2]
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| 4a | - | 2.4 | - | - |
| 3a | 89.4 | 8.7 | - | - |
| 4e | 91.2 | 4.6 | - | - |
| 4f | 60.9 | - | - | - |
| Compounds 2, 3, 4, 12 (range) | - | 6.4 - 14.2 | - | 3.1 - 20.2 |
| Compounds 2-13 (range) | 57.8 - 740.2 | - | 7.1 - 93.6 | - |
| Pyrazoline-linked benzenesulfonamides (range) | 87.8 - 244.1 | - | - | - |
Data compiled from multiple sources.[4][5][6]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This protocol describes a common and reliable method for determining the inhibitory activity of compounds against carbonic anhydrase.[1][7]
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms
-
Test compound (e.g., this compound) stock solution
-
HEPES or Tris buffer
-
CO₂-saturated water
-
Phenol red indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the hCA enzyme and the test inhibitor in the appropriate buffer (e.g., 10 mM HEPES, pH 7.5 for hCA I and II; 20 mM TRIS, pH 8.3 with 20 mM NaClO₄ for bacterial CAs).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with CO₂-saturated water containing the phenol red indicator.
-
Monitor the change in absorbance at the wavelength corresponding to the phenol red indicator as the pH decreases due to the formation of carbonic acid.
-
Calculate the initial rate of reaction for each inhibitor concentration. The initial rates are typically recorded over a period of 10–100 seconds.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Inhibition constants (Kᵢ) can be calculated by fitting the data to the appropriate inhibition model.
Carbonic Anhydrase Inhibition Assay Workflow
Carbonic Anhydrase Inhibition Mechanism
The primary interaction of sulfonamide inhibitors with carbonic anhydrase is the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic activity, thereby inhibiting the hydration of carbon dioxide.
Carbonic Anhydrase Inhibition by Sulfonamides
Antimicrobial Activity
Sulfonamides were the first class of synthetic antibiotics and act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[8] The reproducibility of antimicrobial susceptibility testing is highly dependent on standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).
Comparative Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of newly synthesized sulfonamide derivatives against common bacterial strains. Sulfamethoxazole is included as a reference antibiotic.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| Sulfamethoxazole | - | - | - | - |
| HR14 | 1.5 | 2.0 | - | - |
| FQ5 | 32 | 16 | 16 | 16 |
| FQ6 | 256 | 128 | 128 | 256 |
| FQ7 | 256 | 128 | 128 | 256 |
| FQ12 | 256 | 128 | 128 | 256 |
Data compiled from multiple sources.[8][9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and reproducible technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (e.g., this compound)
-
Reference antibiotic (e.g., Sulfamethoxazole)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Culture: Grow bacterial cultures overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound and reference antibiotic in a 96-well microtiter plate with MHB.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Minimum Inhibitory Concentration (MIC) Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium | MDPI [mdpi.com]
- 8. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming the Structure of Synthesized 4-Amino-N-ethylbenzenesulfonamide: A Comparative Spectroscopic Analysis
For Immediate Release
This guide provides a comparative analysis for confirming the molecular structure of synthesized 4-Amino-N-ethylbenzenesulfonamide, a sulfonamide derivative of interest to researchers and professionals in drug development. By leveraging spectroscopic data from closely related analogs—sulfanilamide and N-ethylbenzenesulfonamide—this document outlines the expected spectral characteristics and provides detailed experimental protocols for structural verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Executive Summary
The structural confirmation of newly synthesized compounds is a critical step in chemical and pharmaceutical research. This guide establishes a framework for the verification of this compound by comparing its expected analytical data with that of well-characterized, structurally similar compounds. While a complete experimental dataset for this compound is not publicly available, this comparative approach provides a robust methodology for researchers to confirm the successful synthesis of the target molecule.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectral data for this compound and its analogs. The data for the target compound is predicted based on the functional groups and the data from the reference compounds.
Table 1: ¹H NMR Spectral Data Comparison (Chemical Shifts in ppm)
| Proton Assignment | This compound (Predicted) | Sulfanilamide (Observed)[1] | N-ethylbenzenesulfonamide (Observed) |
| Aromatic Protons (ortho to SO₂NH) | ~7.6-7.8 (d) | 7.65 (d) | ~7.8-8.0 (m) |
| Aromatic Protons (ortho to NH₂) | ~6.6-6.8 (d) | 6.86 (d) | - |
| NH₂ Protons | ~4.0-5.0 (s, broad) | Exchangeable with D₂O | - |
| NH Proton (sulfonamide) | ~5.0-6.0 (t) | Exchangeable with D₂O | ~5.0-6.0 (t) |
| CH₂ Protons (ethyl group) | ~2.9-3.1 (q) | - | ~3.0 (q) |
| CH₃ Protons (ethyl group) | ~1.0-1.2 (t) | - | ~1.1 (t) |
Table 2: ¹³C NMR Spectral Data Comparison (Chemical Shifts in ppm)
| Carbon Assignment | This compound (Predicted) | Sulfanilamide (Observed) | N-ethylbenzenesulfonamide (Observed) |
| Aromatic Carbon (C-S) | ~125-130 | ~130 | ~140 |
| Aromatic Carbons (ortho to SO₂NH) | ~128-130 | ~129 | ~127 |
| Aromatic Carbons (ortho to NH₂) | ~113-115 | ~114 | - |
| Aromatic Carbon (C-N) | ~150-155 | ~152 | - |
| CH₂ Carbon (ethyl group) | ~35-40 | - | ~35 |
| CH₃ Carbon (ethyl group) | ~14-16 | - | ~15 |
Table 3: FTIR Spectral Data Comparison (Wavenumber in cm⁻¹)
| Functional Group | This compound (Predicted) | Sulfanilamide (Observed)[2][3][4][5] | N-ethylbenzenesulfonamide (Observed) |
| N-H Stretch (amine) | 3300-3500 (two bands) | 3350-3480 (two bands) | - |
| N-H Stretch (sulfonamide) | 3200-3300 | ~3250 | ~3280 |
| C-H Stretch (aromatic) | 3000-3100 | ~3070 | ~3060 |
| C-H Stretch (aliphatic) | 2850-2980 | - | 2900-2980 |
| S=O Stretch (asymmetric) | 1310-1340 | ~1310-1330 | ~1320 |
| S=O Stretch (symmetric) | 1150-1170 | ~1150 | ~1150 |
| C-N Stretch | 1280-1350 | ~1300 | - |
| S-N Stretch | 900-930 | ~900 | ~910 |
Table 4: Mass Spectrometry Data Comparison
| Ion | This compound (Predicted m/z) | Sulfanilamide (Observed m/z)[6][7] | N-ethylbenzenesulfonamide (Observed m/z)[8][9] |
| [M]⁺ | 200 | 172 | 185 |
| [M-NH₂CH₃]⁺ | 156 | - | 141 |
| [M-SO₂]⁺ | 136 | 108 | 121 |
| [C₆H₄NH₂]⁺ | 92 | 92 | - |
| [C₆H₅]⁺ | - | - | 77 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the dry, powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatograph. The resulting spectrum will show the molecular ion [M]⁺ and characteristic fragment ions.
-
Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Mandatory Visualizations
Experimental Workflow for Structure Confirmation
Caption: Workflow for the synthesis and structural confirmation of this compound.
Signaling Pathway: Sulfonamide Mechanism of Action
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
References
- 1. Modified Sulfanilamide Release from Intelligent Poly(N-isopropylacrylamide) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Conformational landscape, photochemistry, and infrared spectra of sulfanilamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfanilamide(63-74-1) IR Spectrum [m.chemicalbook.com]
- 6. Sulfanilamide [webbook.nist.gov]
- 7. mzCloud – Sulfanilamide [mzcloud.org]
- 8. N-Ethylbenzenesulfonamide | C8H11NO2S | CID 79279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]
In-Silico Prediction of 4-Amino-N-ethylbenzenesulfonamide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-silico methods for predicting the biological activity of 4-Amino-N-ethylbenzenesulfonamide, a sulfonamide derivative with known inhibitory effects on carbonic anhydrases and potential antimicrobial properties. By presenting a structured comparison of computational models and outlining detailed experimental validation protocols, this document aims to equip researchers with the necessary information to select and apply appropriate in-silico tools for the rational design and activity prediction of sulfonamide-based compounds.
Comparative Analysis of In-Silico Prediction Models
The activity of this compound and related sulfonamides can be predicted using a variety of computational approaches. Quantitative Structure-Activity Relationship (QSAR) models, molecular docking simulations, and machine learning algorithms are among the most common methods employed. Below is a summary of representative data from studies on sulfonamides, offering a comparative perspective on the performance of these models.
| In-Silico Method | Target | Predicted Activity/Parameter | Experimental Value (if available) | Reference Compound(s) |
| QSAR | Carbonic Anhydrase II | pKi | - | Various benzenesulfonamides |
| Dihydropteroate Synthase | pMIC | - | Sulfonamide derivatives | |
| Molecular Docking | Carbonic Anhydrase II | Binding Energy (kcal/mol) | - | Acetazolamide, Brinzolamide |
| Dihydropteroate Synthase | Docking Score | - | Sulfamethoxazole | |
| Machine Learning (ANN) | Sulfonamide-like activity | Prediction Accuracy | 99.55% | FDA-approved sulfonamides |
| Machine Learning (SVM) | Sulfonamide-like activity | Prediction Accuracy | 99.33% | FDA-approved sulfonamides |
| Machine Learning (RF) | Sulfonamide-like activity | Prediction Accuracy | 99.30% | FDA-approved sulfonamides |
Experimental Protocols for In-Silico Model Validation
Rigorous experimental validation is crucial to ascertain the accuracy and predictive power of in-silico models. The following are detailed protocols for two key assays relevant to the predicted activities of this compound.
Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory activity of a compound against carbonic anhydrase (CA) by monitoring the enzymatic hydrolysis of a substrate.
Materials:
-
Human carbonic anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compound (this compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations to the respective wells.
-
Add 20 µL of hCA II solution to each well and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of NPA solution to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10 minutes using a spectrophotometer.
-
The rate of NPA hydrolysis is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound (this compound)
-
96-well microplate
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent.
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well containing only the medium and bacteria.
-
Incubate the microplate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing In-Silico Workflows and Biological Pathways
To better understand the processes involved in the in-silico prediction and the biological context of this compound's activity, the following diagrams have been generated.
Caption: A generalized workflow for the in-silico prediction of molecular activity.
Caption: The role of carbonic anhydrase and its inhibition by sulfonamides.
Caption: A logical comparison of common in-silico prediction methodologies.
Benchmarking 4-Amino-N-ethylbenzenesulfonamide Against Known Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial potential of 4-Amino-N-ethylbenzenesulfonamide alongside established antimicrobial agents. Due to the limited availability of specific quantitative antimicrobial data for this compound in publicly accessible literature, this guide utilizes data for the parent compound, sulfanilamide (4-aminobenzenesulfonamide), as a proxy for comparative purposes. This substitution allows for a foundational benchmark while highlighting the need for direct experimental evaluation of this compound. The information presented herein is intended to guide research and development efforts by contextualizing the potential efficacy of this compound within the broader landscape of antimicrobial agents.
Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of sulfanilamide (as a proxy for this compound) and selected known antimicrobial agents against common Gram-positive and Gram-negative bacteria. MIC is a key indicator of an antimicrobial agent's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antimicrobial Agent | Mechanism of Action | Target Organism | ATCC Strain | MIC (µg/mL) |
| Sulfanilamide (Proxy) | Folic Acid Synthesis Inhibitor | Escherichia coli | 25922 | >1024[1] |
| Staphylococcus aureus | 25923 | >1024 | ||
| Sulfamethoxazole | Folic Acid Synthesis Inhibitor | Escherichia coli | 25922 | 8 - >1024[1] |
| Staphylococcus aureus | 25923 | Resistant (>64) | ||
| Ciprofloxacin | DNA Gyrase Inhibitor | Escherichia coli | 25922 | 0.004 - 0.015[2][3] |
| Staphylococcus aureus | 25923 | 0.125 - 0.5 | ||
| Tetracycline | Protein Synthesis Inhibitor | Escherichia coli | 25922 | 2[4] |
| Staphylococcus aureus | 25923 | 0.125 - 1 |
Note: The MIC values for Sulfanilamide against E. coli and S. aureus are often reported as very high, indicating low potency when used as a single agent. Modern sulfonamide therapy typically involves combination with other drugs like trimethoprim.
Mechanism of Action: Sulfonamides
Sulfonamides, including this compound, are synthetic antimicrobial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking the production of dihydrofolic acid, sulfonamides halt bacterial growth and reproduction.[3] Humans are not affected by this mechanism as they obtain folic acid from their diet.
Sulfonamide Mechanism of Action
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial efficacy of a compound like this compound. These protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
a. Materials:
-
Test compound (this compound)
-
Standard antimicrobial agents (for comparison)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
b. Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Antimicrobial Dilution: Prepare a serial two-fold dilution of the test compound and standard antimicrobials in CAMHB directly in the 96-well plates. The concentration range should be appropriate to determine the MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as detected by the naked eye or a spectrophotometer.
Broth Microdilution Workflow
Disk Diffusion for Susceptibility Testing
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
a. Materials:
-
Test compound (this compound) impregnated sterile filter paper disks
-
Standard antimicrobial disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
b. Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on standardized zone diameter breakpoints.
Conclusion and Future Directions
While this guide provides a preliminary benchmark for this compound using sulfanilamide as a proxy, it is crucial to emphasize that the actual antimicrobial activity of the N-ethyl derivative may differ. The presented data for sulfanilamide suggests that, like other early sulfonamides, its standalone efficacy against common pathogens may be limited. However, the structural modification in this compound could potentially alter its pharmacokinetic and pharmacodynamic properties.
Therefore, the primary recommendation is to conduct direct in vitro antimicrobial susceptibility testing of this compound against a panel of clinically relevant bacteria. The experimental protocols outlined in this guide provide a standardized framework for such an evaluation. Future studies should also explore the potential for synergistic effects when combined with other antimicrobial agents, a common strategy to enhance the efficacy and overcome resistance to sulfonamides. A comprehensive understanding of its antimicrobial spectrum, potency, and potential for combination therapy will be essential for determining the therapeutic promise of this compound.
References
- 1. Antimicrobial Resistance in Commensal Escherichia coli from Pigs during Metaphylactic Trimethoprim and Sulfamethoxazole Treatment and in the Post-Exposure Period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 3. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Inhibition of Drug-Resistant Escherichia coli by Tetracycline Hydrochloride-Loaded Multipore Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of spectral data for sulfonamide isomers
A Comparative Spectroscopic Analysis of Sulfonamide Isomers
This guide provides a detailed comparative analysis of the spectral data for sulfonamide isomers, focusing on sulfanilamide (4-aminobenzenesulfonamide) and its ortho- and meta-isomers. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of how isomeric positioning influences spectral characteristics. The information is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to Sulfonamide Isomers
Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamido group (-S(=O)₂-NH₂). Isomers of sulfonamides, such as the ortho-, meta-, and para-aminobenzenesulfonamides, share the same molecular formula but differ in the substitution pattern on the benzene ring. These structural differences lead to distinct physical and chemical properties, which are reflected in their spectral data. Understanding these differences is crucial for the identification and characterization of these compounds in drug development and quality control.
Comparative Spectral Data
The following tables summarize the key spectral data for ortho-, meta-, and para-aminobenzenesulfonamide to facilitate a clear comparison.
¹H NMR Spectral Data
The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons. The position of the amino group relative to the sulfonamide group significantly influences the chemical shifts of the aromatic protons.
| Proton Assignment | ortho-Aminobenzenesulfonamide (δ, ppm) | meta-Aminobenzenesulfonamide (δ, ppm) | para-Aminobenzenesulfonamide (Sulfanilamide) (δ, ppm) |
| Aromatic Protons | 6.6 - 7.8 | 6.8 - 7.4 | 6.59 - 7.45[1] |
| -NH₂ Protons | ~5.0 | ~5.3 | 5.76[1] |
| -SO₂NH₂ Protons | ~7.2 | ~7.1 | 6.86[1] |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. In the case of sulfanilamide (para-isomer), the ¹H-NMR spectrum in deuterated water shows two doublets for the aromatic protons at approximately δ = 7.65 ppm and δ = 6.86 ppm.[2] Due to the use of a deuterated solvent, the signals from the amino group protons are often not observed as they are replaced by deuterium.[2]
IR Spectral Data
Infrared spectroscopy provides information about the functional groups present in a molecule. The vibrational frequencies of the N-H and S=O bonds are characteristic of sulfonamides.
| Vibrational Mode | ortho-Aminobenzenesulfonamide (cm⁻¹) | meta-Aminobenzenesulfonamide (cm⁻¹) | para-Aminobenzenesulfonamide (Sulfanilamide) (cm⁻¹) |
| N-H stretch (asymmetric) | 3470 | 3480 | 3459, 3367[3] |
| N-H stretch (symmetric) | 3380 | 3380 | 3328[3] |
| S=O stretch (asymmetric) | 1310 | 1320 | 1317[3] |
| S=O stretch (symmetric) | 1150 | 1160 | 1147[3] |
| S-N stretch | 900 | 910 | 895[3] |
The N-H stretching vibrations in sulfonamides typically appear in the range of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric).[4] The asymmetric and symmetric stretching vibrations of the SO₂ group are observed in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[4]
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of sulfonamides often involves the loss of SO₂.
| Ion | ortho-Aminobenzenesulfonamide (m/z) | meta-Aminobenzenesulfonamide (m/z) | para-Aminobenzenesulfonamide (Sulfanilamide) (m/z) |
| Molecular Ion [M]⁺ | 172 | 172 | 172[1] |
| [M - SO₂]⁺ | 108 | 108 | 108[1] |
| [C₆H₆N]⁺ | 92 | 92 | 92[1] |
| [M - NH₂SO₂]⁺ | 92 | 92 | 92 |
| [C₅H₅]⁺ | 65 | 65 | 65[1] |
A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (64 Da).[5] For sulfanilamide, prominent fragments are observed at m/z 156, 108, and 92.[6] The ion at m/z 156 is due to the cleavage of the sulfonamide bond, which can further lose SO₂ to produce the ion at m/z 92.[6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 2-5 mg of the sulfonamide isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.[7] Ensure the sample is fully dissolved to obtain a homogeneous solution. For quantitative measurements, a known amount of an internal standard can be added.
-
Instrumentation : A standard NMR spectrometer (e.g., 300 or 400 MHz) is used.
-
Data Acquisition : Acquire the ¹H NMR spectrum using standard pulse sequences. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the solid sulfonamide sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[8]
-
-
Sample Preparation (Nujol Mull Method) :
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sulfonamide isomer in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation : An electrospray ionization (ESI) mass spectrometer is commonly used for sulfonamide analysis.[5][10]
-
Data Acquisition : Introduce the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode. For fragmentation studies, tandem mass spectrometry (MS/MS) is employed, where the molecular ion is selected and fragmented by collision-induced dissociation (CID).[5]
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Experimental Workflow and Logical Relationships
General Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of sulfonamide isomers.
Caption: Workflow for Spectroscopic Analysis of Sulfonamide Isomers.
Logical Relationship of Isomeric Structure to Spectral Data
The following diagram illustrates how the isomeric structure influences the resulting spectral data.
Caption: Isomeric Structure's Influence on Spectral Data.
References
- 1. Sulfanilamide(63-74-1) 1H NMR spectrum [chemicalbook.com]
- 2. Modified Sulfanilamide Release from Intelligent Poly(N-isopropylacrylamide) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. youtube.com [youtube.com]
- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Amino-N-ethylbenzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides essential safety and logistical information for the proper disposal of 4-Amino-N-ethylbenzenesulfonamide, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for mitigating risks to both personnel and the environment.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May be harmful in contact with skin
-
May be harmful if inhaled
Due to these potential health hazards, this compound waste must be classified as hazardous.[2] It is imperative to prevent its release into the environment, as similar sulfonamide compounds are known to be toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[3]
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical procedural task that must be conducted in accordance with institutional policies and local regulations.[2] The following steps provide a direct, operational plan for its disposal.
-
Waste Identification and Segregation:
-
Classify as Hazardous Waste: Due to its potential health hazards, this compound waste must be classified as hazardous.[2]
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions. Store it in a designated, clearly labeled, and compatible waste container.
-
-
Container Selection and Labeling:
-
Use a robust, leak-proof container with a secure screw-top cap that is compatible with the chemical waste. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[4]
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound". Abbreviations or chemical formulas are not permitted.[4]
-
The label must also include the date of waste generation, the place of origin (department, room number), and the principal investigator's name and contact information.[4]
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.
-
For residual amounts in laboratory glassware, rinse the contaminated items with a minimal amount of a suitable solvent. This rinsate is now also considered hazardous waste and must be collected in a separate, clearly labeled "Hazardous Solvent Waste" container.
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste.[5][6] After triple-rinsing and air drying, the container may be disposed of in the regular trash after defacing the original label.[5][6]
-
-
Storage of Waste:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[5][7]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Final Disposal:
-
Most chemical wastes must be disposed of through your institution's Environmental Health and Safety (EHS) program.[4]
-
Once the waste container is full or is no longer being added to, arrange for its collection by a licensed hazardous waste disposal company or your institution's EHS department.
-
Provide the disposal service with a complete and accurate description of the waste.
-
Never dispose of this compound down the drain or in the regular trash.[4][9]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters and guidelines for the disposal of this compound.
| Parameter | Guideline/Value | Source |
| GHS Hazard Codes | H302, H312, H315, H319, H332 | [1] |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal service. | [4][6] |
| Sink Disposal | Not permitted. | [4][9] |
| Trash Disposal | Not permitted for the chemical itself. | [5][9] |
| Empty Container Rinsing | Triple-rinse with a suitable solvent. | [5][6] |
| Rinsate Disposal | Collect as hazardous waste. | [5][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound | C8H12N2O2S | CID 593572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. acs.org [acs.org]
Personal protective equipment for handling 4-Amino-N-ethylbenzenesulfonamide
Essential Safety and Handling Guide for 4-Amino-N-ethylbenzenesulfonamide
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, ensuring a secure laboratory environment and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazard statements, indicating it can be harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation.[1] Some data also suggests it may be harmful if inhaled.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield | To prevent eye contact with dust or splashes.[2][3] |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile) | Inspect gloves prior to use.[2] For handling hazardous drugs, double gloving is often recommended.[2] |
| Body Protection | Impervious clothing / Protective disposable gown | Gown should be low-permeability with a solid front and long sleeves with tight-fitting cuffs.[2] |
| Respiratory Protection | Use of a chemical fume hood or a suitable respirator | Required when dust may be generated or when ventilation is inadequate to minimize inhalation risks.[2][3] |
Operational Protocols
Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination when working with this compound.
General Handling Protocol
-
Preparation: Before handling, ensure a designated work area, such as a chemical fume hood, is clean and operational.[2] Confirm that an eye-wash station and safety shower are easily accessible.[2][4]
-
During Handling: Avoid direct contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[2][4] Ensure adequate ventilation.[4]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling is complete.[4] Properly remove and dispose of gloves and any other disposable PPE.[2]
Storage Protocol
-
Keep the container tightly sealed.[4]
-
Store in a cool, dry, and well-ventilated area.[4]
-
Protect from direct sunlight and sources of ignition.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Spill and Disposal Plan
In the event of a spill, evacuate the area and prevent dust formation.[5] Use appropriate PPE, including respiratory protection.[5] Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[4] Do not let the chemical enter the environment.[4]
Dispose of this compound and any contaminated materials as hazardous waste.[4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

